Fucosterol

Catalog No.
S528534
CAS No.
17605-67-3
M.F
C29H48O
M. Wt
412.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fucosterol

CAS Number

17605-67-3

Product Name

Fucosterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

OSELKOCHBMDKEJ-JUGJNGJRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(24E)-24-N-propylidenecholesterol, 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol, 24Z-ethylidenecholest-5-en-3B-ol, 28-isofucosterol, delta(5)-avenasterol, fucosterol, fucosterol, (3beta)-isomer, fucosterol, 28-(14)C-labeled cpd, (E)-isomer, stigmasta-5,24-dien-3 beta-ol

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

C/C=C(\CC[C@@H](C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C

The exact mass of the compound Fucosterol is 412.3705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]. However, this does not mean our product can be used or applied in the same or a similar way.

what is fucosterol and its sources

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Sources

Fucosterol is a steroid alcohol with a structure similar to cholesterol but with a distinctive side chain featuring a 24-ethylidene group [1] [2]. It is a major component of the sterol profile in brown macroalgae (Phaeophyceae), where it can constitute between 4% to over 95% of the total phytosterol content [2].

Quantitative analysis via HPLC reveals significant variation in this compound content across different algal species [3]. The table below lists the this compound content measured in 70% ethanol extracts of various algae.

Algal Species This compound Content (mg/g dry weight of extract)
Desmarestia tabacoides 81.67 [3]
Agarum clathratum 78.70 [3]
Sargassum miyabei 24.33 [3]
Ecklonia cava 7.32 [3]
Sargassum horneri 4.53 [3]
Eisenia bicyclis 1.38 [3]

Mechanisms of Action and Experimental Evidence

This compound exerts its multifaceted effects primarily by modulating key cellular signaling pathways. Its anti-inflammatory and antioxidant mechanisms are particularly well-documented.

The following diagram illustrates the central signaling pathways through which this compound is known to exert its anti-inflammatory and antioxidant effects.

G cluster_anti_inflammatory Anti-inflammatory & Immunomodulatory Actions cluster_antioxidant Antioxidant Action This compound This compound NFkB_MAPK_Act Activation of NF-κB & MAPK Pathways This compound->NFkB_MAPK_Act Inhibits Nrf2_Activation Activation of Nrf2 This compound->Nrf2_Activation LPS_TNFa_IFNg Inflammatory Stimuli (LPS, TNF-α, IFN-γ) LPS_TNFa_IFNg->NFkB_MAPK_Act Cytokine_Release ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_MAPK_Act->Cytokine_Release AntiInflammatory_Effects Reduced Inflammation Cytokine_Release->AntiInflammatory_Effects Oxidative_Stress Oxidative Stress HO1_Upregulation ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2_Activation->HO1_Upregulation HO1_Upregulation->Oxidative_Stress Reduces Antioxidant_Effects Cellular Protection HO1_Upregulation->Antioxidant_Effects

Key Experimental Models and Protocols

The evidence for these mechanisms comes from robust in vitro and in vivo models.

  • In Vitro Anti-Inflammatory Models

    • Cell Model: RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) [1] [4].
    • Treatment: Pre-treatment or co-treatment with this compound.
    • Key Measurements: Inhibition of nitric oxide (NO) production, suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, and downregulation of pro-inflammatory cytokine mRNA (TNF-α, IL-6) via the NF-κB and p38 MAPK pathways [1] [4].
  • In Vivo Anti-Atherosclerosis Model

    • Animal Model: ApoE⁻/⁻ mice fed a high-cholesterol diet (HCD) for 12 weeks [5] [6].
    • Treatment: this compound (100 mg/kg/day) administered by oral gavage.
    • Key Measurements: Analysis of atherosclerotic plaque area (Oil Red O staining), serum lipid levels (TC, TG, LDL-C), macrophage infiltration (CD68 immunohistochemistry), and inflammatory markers in aortic tissue. This compound treatment significantly reduced plaque formation and systemic inflammation [5] [6].
  • Molecular Docking for Neuroprotection

    • Method: System pharmacology and molecular simulation to predict interactions with targets relevant to neurodegenerative diseases (NDD) [4].
    • Targets: this compound showed significant binding affinity to key proteins like Liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), and toll-like receptors (TLR2/4), which are crucial regulators of inflammation and neuronal survival [4].

Drug Development Potential

From a pharmaceutical perspective, this compound exhibits promising drug-like properties.

  • ADMET/Toxicity Profile: In silico predictions and experimental studies suggest this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, with a good predicted brain/blood partition coefficient, indicating it can cross the blood-brain barrier [4]. Toxicity assessments in human cell lines (e.g., HEK293) and zebrafish embryos indicate a relatively safe profile, though clinical-stage safety data is still lacking [2] [7].

  • Synthesis of New Analogs: Recent research has successfully synthesized new secosteroids (vitamin D-like compounds) from this compound. Studies in Caco-2 intestinal model cells show these novel compounds have intestinal absorption comparable to vitamin D₃, opening avenues for developing new therapeutic agents with unique biological activities [8].

Conclusion

This compound is a promising phytosterol from brown algae with a broad spectrum of biological activities. Its well-characterized mechanisms, favorable preliminary toxicity profile, and potential for chemical modification make it a strong candidate for further development in nutraceuticals and pharmaceuticals, particularly for managing inflammatory, metabolic, and neurodegenerative diseases.

References

Fucosterol: A Comprehensive Technical Guide from Discovery to Molecular Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Fucosterol (C₂₉H₄₈O) is a unique phytosterol predominantly isolated from brown marine algae, first identified in the species Fucus vesiculosus by Heilbron and colleagues in the early 20th century [1] [2]. This compound represents a significant class of marine-derived sterols characterized by its 24-ethylidene cholesterol structure and has emerged as a promising candidate for pharmaceutical development due to its diverse biological activities. Early research on this compound primarily focused on its structural elucidation and natural abundance in various marine sources, with subsequent studies revealing its extensive therapeutic potential [3] [1]. The empirical formula and structural configuration were gradually characterized through advanced spectroscopic methods, establishing this compound as the principal sterol in many brown algae species, often comprising 83-97% of total sterol content in species such as Himanthalia elongata, Undaria pinnatifida, and Laminaria ochroleuca [1].

The historical trajectory of this compound research reflects evolving trends in natural product discovery. Initial investigations in the mid-20th century focused primarily on chemical characterization and distribution patterns across various algal species [2]. By the late 1990s and early 2000s, research emphasis shifted toward biological evaluation, with early studies demonstrating cholesterol-lowering effects in rat models by displacing cholesterol from bile salt micelles [2]. This foundational work paved the way for contemporary research exploring this compound's multifaceted pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective activities [3] [4] [1]. The compound's abundance in edible brown algae, combined with its favorable safety profile, has accelerated research interest, particularly in the context of nutraceutical development and preventive medicine [1].

Structural Characteristics and Properties

This compound (24-ethylidene cholesterol) is a steroidal compound with a molecular weight of 412.7 g/mol, characterized by a cyclopentanoperhydrophenanthrene ring system common to all sterols, with specific modifications including a 24-ethylidene group in its side chain [3] [1]. The compound typically presents as white needle-like crystals with a melting point of 124°C and demonstrates lipophilic properties, being insoluble in water, slightly soluble in ethanol and acetone, and readily soluble in nonpolar organic solvents [3]. These physical characteristics significantly influence its extraction methodologies and biological interactions, particularly with cellular membranes and lipid-rich environments.

The structural uniqueness of this compound lies in its side chain configuration, which features a double bond at the C-24(28) position, distinguishing it from terrestrial plant sterols like β-sitosterol and stigmasterol [1] [2]. Advanced spectroscopic techniques, including ¹H-NMR and ¹³C-NMR, have been essential for characterizing this structure and identifying this compound in complex biological mixtures. Infrared (IR) spectroscopy reveals characteristic absorption peaks at 3400 cm⁻¹ (hydroxyl group) and 1600 cm⁻¹ (olefin group) [1]. The structural analogs of this compound, including saringosterol, 24-ketocholesterol, and 24-hydroperoxy-24-vinyl-cholesterol, have also been identified in various brown algae species, exhibiting varying biological activities [2]. These structural features underpin this compound's interactions with cellular targets, including membrane receptors and enzymatic proteins, facilitating its diverse pharmacological effects.

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification Analytical Method
Molecular Formula C₂₉H₄₈O Elemental Analysis, Mass Spectrometry
Molecular Weight 412.7 g/mol Mass Spectrometry
Melting Point 124°C Differential Scanning Calorimetry
Crystal Form White needle-like crystals Polarized Light Microscopy
Water Solubility Insoluble Equilibrium Solubility Method
Solubility in Ethanol Slightly soluble Equilibrium Solubility Method
Characteristic IR Peaks 3400 cm⁻¹ (OH), 1600 cm⁻¹ (C=C) Fourier Transform Infrared Spectroscopy

Biological Activities and Therapeutic Potential

Anticancer Activities

This compound demonstrates significant antiproliferative effects against various cancer cell lines through multiple mechanisms. In non-small cell lung cancer (NSCLC), this compound suppresses progression by targeting GRB2 and activating the Raf/MEK/ERK signaling pathway, as confirmed through network pharmacology and molecular docking studies [5]. The compound exhibits selective cytotoxicity against lung cancer cell lines A549 and SK-LU-1 with IC₅₀ values of approximately 15 μM, inducing apoptosis through modulation of Bcl-2 family proteins (increased Bax and decreased Bcl-2 expression) and activation of caspase-3 [3]. Additionally, this compound triggers G2/M cell cycle arrest in these cells by downregulating Cdc2, Cyclin A, and Cyclin B1, while upregulating cell cycle inhibitors p21Cip1 and p27Kip1 [3]. Similar effects have been observed in cervical cancer (HeLa) and breast cancer (T47D) cells, with reported IC₅₀ values of 40 μM and 27.94 ± 9.3 μg/mL, respectively [3]. The anti-invasive properties of this compound further enhance its anticancer potential, as demonstrated by inhibition of A549 and SK-LU-1 cell invasion [3].

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory activity of this compound has been extensively documented in various experimental models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibits the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 through suppression of NF-κB transcriptional activity and modulation of the p38 MAPK pathway [3] [1]. This anti-inflammatory efficacy extends to in vivo models, where this compound attenuates pathological changes in high-cholesterol diet-induced atherosclerosis in ApoE⁻/⁻ mice by reducing macrophage infiltration, inflammatory response, and oxidative stress [6]. The antioxidant capacity of this compound involves activation of the Nrf2/HO-1 signaling pathway, which enhances cellular defense against oxidative stress [7]. In human dermal fibroblasts stimulated with TNF-α/IFN-γ, this compound significantly reduces intracellular ROS production and regulates NF-κB/MAPK signaling pathways, demonstrating its potential for mitigating oxidative stress-associated tissue damage [7].

Metabolic and Neurological Effects

This compound exhibits promising metabolic regulatory activities, including anti-adipogenic effects through activation of both AMPK and Wnt/β-catenin signaling pathways [8]. In 3T3-L1 preadipocytes, this compound upregulates phosphorylations of AMPK and ACC while activating key components of Wnt signaling including β-catenin, DVL2, and cyclin D1 [8]. These actions lead to the downregulation of adipogenic transcriptional factors PPARγ, C/EBPα, and SREBP-1c, effectively inhibiting adipogenesis [8]. In the neurological domain, this compound demonstrates neuroprotective potential through multiple pathways, including inhibition of acetyl- and butyryl-cholinesterase, reduction of β-secretase (BACE1) activity, and attenuation of Aβ-induced neuronal death [4]. Network pharmacology approaches have revealed that this compound targets signaling molecules intimately associated with neuronal survival, immune response, and inflammation, including TNF, MAPK, PI3K/Akt, neurotrophin, and toll-like receptor signaling pathways [4].

Table 2: Bioactivity Profile of this compound Across Experimental Models

Biological Activity Experimental Model Key Findings Mechanistic Insights
Anticancer NSCLC cell lines Inhibition of proliferation (IC₅₀ ~15 μM) Targets GRB2, activates Raf/MEK/ERK pathway, induces apoptosis
Anticancer HeLa cervical cancer cells Selective inhibition (IC₅₀ 40 μM) Induces mitochondrial-mediated apoptosis, inhibits PI3K/Akt/mTOR
Anti-inflammatory LPS-stimulated RAW 264.7 macrophages Inhibits NO, TNF-α, IL-6 production Suppresses NF-κB activation, modulates p38 MAPK pathway
Anti-atherosclerotic ApoE⁻/⁻ mice on high-fat diet Reduces atherosclerotic plaques Inhibits inflammatory response, decreases oxidative stress
Anti-adipogenic 3T3-L1 preadipocytes Suppresses adipogenesis Activates AMPK and Wnt/β-catenin signaling
Neuroprotective Aβ-induced neurotoxicity models Attenuates neuronal death Inhibits acetylcholinesterase, BACE1, modulates multiple pathways

Molecular Mechanisms and Signaling Pathways

Key Signaling Pathways Modulated by this compound

Network pharmacology studies have revealed that this compound exerts its multifaceted effects through modulation of critical signaling cascades [5] [4]. The compound targets numerous proteins involved in cellular processes including proliferation, apoptosis, inflammation, and antioxidant defense. Among the most significantly affected pathways are MAPK signaling, PI3K/Akt signaling, TNF signaling, and NF-κB signaling [5] [4]. These pathways are interconnected and collectively regulate fundamental cellular responses to various stimuli. For instance, in NSCLC, this compound specifically targets GRB2, an adaptor protein that initiates the Raf/MEK/ERK signaling cascade, ultimately influencing gene expression patterns that determine cell fate [5]. The following diagram illustrates the complex network of this compound's interactions with key cellular targets and pathways:

fuco_pathways This compound This compound GRB2 GRB2 This compound->GRB2 NFKB NFKB This compound->NFKB MAPK MAPK This compound->MAPK PI3K PI3K This compound->PI3K LXR LXR This compound->LXR NRF2 NRF2 This compound->NRF2 Apoptosis Apoptosis GRB2->Apoptosis Proliferation Proliferation GRB2->Proliferation Inflammation Inflammation NFKB->Inflammation MAPK->Inflammation MAPK->Proliferation PI3K->Apoptosis PI3K->Proliferation Cholesterol Cholesterol LXR->Cholesterol OxStress OxStress NRF2->OxStress Cancer_Inhibition Cancer_Inhibition Apoptosis->Cancer_Inhibition Neuroprotection Neuroprotection Inflammation->Neuroprotection CardioProtection CardioProtection Inflammation->CardioProtection Inflammation->CardioProtection OxStress->Neuroprotection OxStress->CardioProtection Metabolic_Reg Metabolic_Reg OxStress->Metabolic_Reg Proliferation->Cancer_Inhibition Cholesterol->CardioProtection Cholesterol->Metabolic_Reg

Diagram 1: Network visualization of this compound's multi-target effects on key cellular pathways and resulting biological outcomes

Detailed Mechanism in Non-Small Cell Lung Cancer

In NSCLC, this compound exerts its anti-cancer effects primarily through interference with the GRB2-initiated signaling cascade [5]. Molecular docking studies confirm that this compound exhibits significant binding affinity to GRB2, an adaptor protein that links activated growth factor receptors to the Ras/MAPK pathway [5]. This interaction prevents GRB2 from activating Son of Sevenless (SOS), which subsequently inhibits the conversion of Ras-GDP to Ras-GTP. The downstream consequences include reduced activation of Raf, MEK, and ERK, ultimately leading to decreased expression of transcription factors that promote cell proliferation and survival [5]. The following diagram details this specific signaling pathway:

fuco_nsclc This compound This compound GRB2 GRB2 This compound->GRB2 Inhibition Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest CellCycleArrest This compound->CellCycleArrest GrowthFactor GrowthFactor EGFR EGFR GrowthFactor->EGFR Activation EGFR->GRB2 Binding SOS SOS GRB2->SOS Recruitment Ras Ras SOS->Ras GDP/GTP Exchange Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Diagram 2: Detailed mechanism of this compound in NSCLC via inhibition of GRB2-mediated Raf/MEK/ERK signaling pathway

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory activity of this compound primarily involves suppression of NF-κB signaling and modulation of MAPK pathways [6] [7]. In LPS-stimulated macrophages and TNF-α/IFN-γ-stimulated human dermal fibroblasts, this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing nuclear translocation of the NF-κB complex and subsequent expression of pro-inflammatory genes [7]. Simultaneously, this compound reduces the phosphorylation of p38, JNK, and ERK, key components of MAPK signaling that regulate inflammatory responses [7]. For antioxidant activity, this compound activates the Nrf2/HO-1 pathway, promoting the translocation of Nrf2 to the nucleus where it binds to antioxidant response elements (ARE) and induces the expression of cytoprotective genes including heme oxygenase-1 (HO-1) [7]. This coordinated modulation of inflammatory and antioxidant pathways underlies this compound's protective effects in various disease models.

Experimental Methodologies and Protocols

Extraction and Purification Protocols

The isolation of this compound from brown algae typically begins with solvent extraction of dried, powdered algal material using methanol, ethanol, or n-hexane [1] [7]. A standardized protocol involves sequential extraction of 100g dried algal powder with 70% ethanol (3×1L) for 12 hours each at room temperature with continuous agitation [7]. The combined extracts are concentrated under reduced pressure using a rotary evaporator (40°C) to obtain a crude extract. This crude material is then subjected to liquid-liquid partitioning between water and hexane (1:1 v/v) in a separatory funnel, with the hexane layer containing the majority of sterol compounds [7]. The hexane fraction is concentrated and further purified using silica gel column chromatography with a gradient elution of hexane:ethyl acetate (from 100:0 to 70:30 v/v) to separate this compound from other lipophilic compounds [1].

Advanced purification can be achieved through preparative high-performance liquid chromatography (HPLC) using a normal-phase column (e.g., Silica 5μm, 250×10mm) with isocratic elution of hexane:isopropanol (95:5 v/v) at a flow rate of 2mL/min [7]. Detection is typically performed with UV detection at 210nm. The identity of purified this compound should be confirmed through spectroscopic methods including ¹H-NMR (500 MHz, CDCl₃): δ 5.35 (1H, m, H-6), 5.15 (1H, dd, J=15.2, 8.4 Hz, H-28), 5.03 (1H, dd, J=15.2, 8.4 Hz, H-28), 3.61 (1H, m, H-3), 1.03 (3H, s, H-19), 0.99 (3H, d, J=6.6 Hz, H-21), 0.95 (3H, d, J=6.8 Hz, H-26), 0.92 (3H, d, J=6.8 Hz, H-27), 0.69 (3H, s, H-18); and ¹³C-NMR (125 MHz, CDCl₃) [1].

In Vitro Bioactivity Assessment

For evaluating anticancer activity, the MTT assay is widely employed to assess cell viability [3]. Typically, cancer cells (e.g., A549, SK-LU-1, HeLa) are seeded in 96-well plates (5×10³ cells/well) and incubated for 24h. This compound is dissolved in DMSO and diluted with culture medium to various concentrations (0-200μM), with final DMSO concentration not exceeding 0.1%. Cells are treated with this compound for 48-72h, followed by addition of MTT solution (0.5mg/mL) and incubation for 4h. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 570nm. IC₅₀ values are calculated using nonlinear regression analysis [3].

For mechanistic studies, western blot analysis is performed to examine protein expression [7]. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using the BCA assay, and equal amounts of protein (20-30μg) are separated by SDS-PAGE and transferred to PVDF membranes. Membranes are blocked with 5% non-fat milk and incubated with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK, anti-p-Akt) overnight at 4°C, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence, and band intensities are quantified by densitometry [7].

Molecular Docking Studies

Molecular docking simulations are valuable for predicting interactions between this compound and potential protein targets [5] [4]. The 3D structure of this compound (CID: 5281328) can be obtained from PubChem database, while protein structures (e.g., GRB2, PDB code: 6SDF) are retrieved from the Protein Data Bank [5]. Proteins are prepared by removing water molecules and original ligands, adding hydrogen atoms, and assigning partial charges using tools like AutoDock Tools. Docking simulations are performed using AutoDock Vina with a grid box encompassing the binding site of interest. The resulting poses are ranked by binding affinity (kcal/mol), and the most favorable binding mode is analyzed for specific interactions (hydrogen bonds, hydrophobic interactions) using visualization software such as PyMol and LigPlot [5].

Table 3: Standard Experimental Parameters for this compound Bioactivity Assessment

Assay Type Cell Lines/Models Standard Concentrations Exposure Duration Key Endpoints
Cytotoxicity (MTT) A549, SK-LU-1, HeLa, T47D 0-200 μM 48-72 hours IC₅₀ values, dose-response curves
Apoptosis Assay Various cancer cell lines 10-100 μM 24-48 hours Caspase activation, Bax/Bcl-2 ratio, MMP loss
Cell Cycle Analysis A549, SK-LU-1 10-100 μM 24 hours G2/M arrest, cyclin expression
Anti-inflammatory RAW 264.7, HDF cells 10-120 μM 6-24 hours NO production, TNF-α, IL-6, IL-1β levels
Molecular Docking GRB2, LXR-β, TrkB N/A N/A Binding affinity, interaction patterns
In Vivo Studies Immobilized mice, ApoE⁻/⁻ mice 10-30 mg/kg/day 1-12 weeks Muscle mass, plaque area, inflammatory markers

Research Status, Challenges and Future Perspectives

Despite the promising bioactivities demonstrated by this compound in preclinical studies, several significant challenges remain before its clinical translation can be realized. Current research has primarily focused on in vitro and animal models, with a notable absence of clinical trials in human subjects [1]. The majority of studies have utilized relatively high concentrations of this compound (IC₅₀ values typically in the 15-100μM range) to elicit therapeutic effects, raising questions about achievable physiological concentrations through oral administration [3] [1]. Furthermore, while this compound generally demonstrates low toxicity in various cell lines and animal models, comprehensive safety profiling, including chronic toxicity studies, reproductive toxicity assessments, and potential drug interactions, remains limited [1]. Another critical challenge lies in the optimization of bioavailability, as this compound's lipophilic nature and large molecular weight may limit its absorption and distribution to target tissues [1].

Future research directions should prioritize addressing these gaps to facilitate the development of this compound as a viable therapeutic agent. Key priorities include the development of novel formulation strategies such as nanoemulsions, liposomes, or solid lipid nanoparticles to enhance this compound's aqueous solubility and bioavailability [1]. Additionally, structure-activity relationship (SAR) studies through synthetic modification of the this compound scaffold may yield analogs with improved potency and pharmacokinetic properties [1]. The field would also benefit from more systematic mechanistic studies employing omics technologies (transcriptomics, proteomics, metabolomics) to comprehensively elucidate this compound's polypharmacology [4]. Finally, establishing standardized quality control protocols for this compound extraction and quantification will be essential for ensuring consistency in preclinical and eventual clinical studies [1]. With these advancements, this compound holds significant promise as a multi-target therapeutic agent for various chronic diseases, particularly cancer, metabolic disorders, and neurodegenerative conditions.

Conclusion

References

fucosterol spectroscopic identification methods

Author: Smolecule Technical Support Team. Date: February 2026

Core Spectroscopic Identification Methods

Fucosterol is primarily identified and characterized using a combination of spectroscopic techniques. The following table summarizes the key methods and their specific roles in the identification process.

Technique Key Functional Groups / Information Characteristic Signals / Values for this compound

| Nuclear Magnetic Resonance (NMR) [1] [2] | Overall carbon skeleton and proton environment | • (^1)H-NMR (500 MHz, CDCl₃, δH): 5.35 (1H, d, J=5.5 Hz, H-6), 5.18 (1H, q, J=6.5, 13.5 Hz, H-28), 3.53 (1H, m, H-3), 1.58 (3H, d, J=7.5 Hz, H-29), 1.02 (3H, s, H-19), 0.69 (3H, s, H-18) [1]. • (^{13})C-NMR (125 MHz, CDCl₃, δC): 147.2 (C-24), 141.0 (C-5), 121.9 (C-6), 115.8 (C-28), 72.0 (C-3) [1]. | | Mass Spectrometry (MS) [1] | Molecular weight and fragmentation pattern | • EI-MS m/z: 412 [M]+ (13.0), 314 (100), 299 (19.2), 271 (11.3), 229 (15.5) [1]. | | Infrared (IR) Spectroscopy [3] [4] | Characteristic functional groups | • Absorption peaks at ~3400 cm⁻¹ (hydroxyl group) and ~1600 cm⁻¹ (olefin group) [3] [4]. | | High-Performance Liquid Chromatography (HPLC) [1] | Purity, quantification, and separation | • Retention time: ~8.5 minutes under specified conditions [1]. |

Experimental Workflow for Isolation and Identification

The process from raw algae to a characterized this compound compound involves several key steps, from extraction to spectral analysis. The following diagram outlines this general workflow.

G Algae Powder Algae Powder Solvent Extraction Solvent Extraction Algae Powder->Solvent Extraction Liquid-Liquid Partitioning Liquid-Liquid Partitioning Solvent Extraction->Liquid-Liquid Partitioning Column Chromatography Column Chromatography Liquid-Liquid Partitioning->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Spectroscopic Analysis Spectroscopic Analysis HPLC Purification->Spectroscopic Analysis Identified this compound Identified this compound Spectroscopic Analysis->Identified this compound NMR NMR Spectroscopic Analysis->NMR MS MS Spectroscopic Analysis->MS IR IR Spectroscopic Analysis->IR

Here is a detailed breakdown of the steps in the workflow:

  • Sample Extraction: Dried and powdered algae is typically extracted using solvents like 70% ethanol, methanol, or n-hexane, often with the aid of sonication [3] [1] [4].
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to fractionate the compounds. This compound is often enriched in the n-hexane fraction [1] [2].
  • Column Chromatography: The this compound-rich fraction is subjected to chromatographic purification. This can be done using:
    • Medium-Pressure Liquid Chromatography (MPLC) with a gradient solvent system (e.g., from n-hexane to ethyl acetate) [1].
    • Silica gel column chromatography with solvents of increasing polarity [3] [4].
  • Final Purification: The sub-fractions containing this compound are often further purified and crystallized, for example, by recrystallization with methanol [1].
  • Spectroscopic Analysis: The final, purified compound is subjected to the battery of spectroscopic techniques listed above for definitive identification [3] [1] [2].

Key Technical Notes for Researchers

  • Distinguishing Similar Compounds: Be aware that the (^{13})C NMR chemical shifts of this compound and its C-24(28) bond isomer, isothis compound, are very close. Careful comparison with published data is necessary to avoid misidentification [5].
  • HPLC for Quantification: Once isolated and identified, this compound can be used as a standard to develop a validated HPLC method for quantifying its content in different algal species. Key validation parameters include specificity, linearity (R² > 0.999), LOD, LOQ, accuracy, and precision [1].
  • Advanced Techniques for Quality Control: Near-Infrared (NIR) Spectroscopy combined with chemometrics (e.g., CARS-SVM models) has been explored as a rapid, non-destructive method for quality assessment, including this compound content, in algal biomass like Sargassum fusiforme [6].

References

fucosterol content in different algal species

Author: Smolecule Technical Support Team. Date: February 2026

Fucosterol Content in Various Algal Species

The table below summarizes the this compound content found in different algal species, based on a 2015 collection from Ulleungdo, Korea, and extracted with 70% ethanol [1] [2].

Algal Species This compound Content (mg/g of dry extract)
Desmarestia tabacoides 81.67
Agarum clathratum 78.70
Sargassum horneri Information missing from sources
Sargassum serratifolium Information missing from sources
Ecklonia cava Information missing from sources
Eisenia bicyclis Information missing from sources
Myagropsis myagroides Information missing from sources
Codium fragile Information missing from sources
Dictyopteris divaricata Information missing from sources
Caulerpa okamurae Information missing from sources
Sporochnus radiciformis 0.22

Experimental Protocol for this compound Analysis

For researchers aiming to reproduce these results or analyze new samples, the following validated HPLC method and extraction protocol is detailed below [1].

Sample Preparation
  • Collection & Drying: Collect algal samples and wash them thoroughly. Lyophilize (freeze-dry) the samples and pulverize them into a fine powder.
  • Extraction: Extract the dried powder using 70% ethanol (EtOH) in a sonicator (e.g., 1 hour per extraction, repeated three times).
  • Concentration & Filtration: Combine the extracts and evaporate the solvent under vacuum. Dissolve the residue in 50% methanol (MeOH) and filter the solution through a 0.45-μm syringe filter prior to HPLC injection.
HPLC Validation Method

The following conditions were established and validated for the specific analysis of this compound [1]:

  • Column: Kinetex C18 (4.6 mm × 100 mm, 2.6 μm)
  • Mobile Phase: A mixture of MeOH (solvent A) and 0.1% acetic acid in water (solvent B).
  • Gradient Program:
    • 0-5 min: Solvent B decreases from 50% to 0%.
    • 5-15 min: Held at 0% B (i.e., 100% MeOH).
  • Flow Rate: 1 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 25 °C
  • Detection Wavelength: 210 nm

The method was validated for:

  • Specificity: this compound peak identified at approximately 8.5 minutes.
  • Linearity: Excellent correlation with R² = 0.9998.
  • Sensitivity: Limit of Detection (LOD) = 3.20 μg/mL; Limit of Quantification (LOQ) = 9.77 μg/mL.
  • Accuracy: Intra-day and inter-day variations ranged between 90-110%.
  • Precision: Relative Standard Deviation (RSD) of 1.07%.

Bioactive Mechanisms of this compound

This compound exhibits a range of biological activities by interacting with specific cellular signaling pathways. The diagram below illustrates its anti-muscle atrophy mechanism, demonstrating how it regulates key pathways to promote protein synthesis and reduce degradation [3].

G cluster_synthesis Promotes Protein Synthesis cluster_degradation Inhibits Protein Degradation This compound This compound PI3K PI3K Phosphorylation This compound->PI3K Akt1 Akt Phosphorylation This compound->Akt1 FoxO3a FoxO3α Phosphorylation (Inactivation) This compound->FoxO3a PI3K->Akt1 mTOR mTOR Activation Akt1->mTOR p70S6K p70S6K Phosphorylation mTOR->p70S6K 4EBP1 4EBP1 Phosphorylation mTOR->4EBP1 Atrogin1 Suppresses Atrogin-1 FoxO3a->Atrogin1 MuRF1 Suppresses MuRF1 FoxO3a->MuRF1 TNFα TNF-α / Immobilization (Stress Signal) TNFα->PI3K TNFα->Akt1 TNFα->FoxO3a

This compound counters muscle atrophy by modulating the Akt/mTOR/FoxO3a signaling pathway [3].

Beyond its effects on muscle atrophy, this compound acts on other critical pathways, as shown in the diagram below summarizing its anti-atherosclerotic and anti-inflammatory mechanisms [4] [3].

G This compound This compound NFkB Inhibition of NF-κB Pathway This compound->NFkB p38MAPK Inhibition of p38 MAPK Pathway This compound->p38MAPK PCSK9 Reduction of PCSK9 This compound->PCSK9 InflammatoryResponse Reduced Inflammatory Response NFkB->InflammatoryResponse p38MAPK->InflammatoryResponse OxidativeStress Reduced Oxidative Stress p38MAPK->OxidativeStress Apoptosis Reduced Apoptosis (in HUVECs) p38MAPK->Apoptosis AtheroscleroticPlaque Attenuated Atherosclerotic Plaque Formation PCSK9->AtheroscleroticPlaque

This compound's anti-atherosclerotic effect involves NF-κB, p38 MAPK, and PCSK9 pathways [4].

Therapeutic Potential and Research Gaps

The broad bioactivity of this compound suggests significant potential for therapeutic application. Documented effects include [5] [4] [3]:

  • Anti-atherosclerotic: Reduces lipid levels, oxidative stress, and inflammation.
  • Anti-muscle atrophy: Regulates protein synthesis and degradation.
  • Antidiabetic: Inhibits enzymes like α-glucosidase and PTP1B.
  • Anti-inflammatory: Suppresses NF-κB and MAPK pathways.
  • Antioxidant: Scavenges free radicals and enhances cellular defense.
  • Neuroprotective: Protects against amyloid-induced neurotoxicity.

An important consideration for drug development is safety and toxicity. Current evidence indicates that this compound exhibits low toxicity in various animal and human cell lines, as well as in animal models [5]. However, a significant research gap remains, as no clinical studies on its safety in humans have been conducted. This is a crucial step before this compound can be widely developed for the nutraceutical and pharmaceutical industries [5].

References

fucosterol safety and toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Toxicity Profile

The table below summarizes key toxicity data from recent in vitro and in vivo studies.

Model System Test Type Endpoint (IC₅₀, LC₅₀, etc.) Key Findings Source Compound/Study
HEK293 Cells (Human Embryonic Kidney) In vitro, MTT assay IC₅₀ = 279.90 μg/mL Concentration-dependent reduction in cell viability. Purified Fucosterol [1]
Zebrafish Embryos In vivo, Acute Toxicity LC₅₀ = 173.60 μg/mL Medial lethal concentration determined. Purified this compound [1]
C2C12 Myotubes (Mouse Skeletal Muscle) In vitro, Gene & Protein Expression N/A No signs of toxicity; inhibited expression of atrophy-related genes (atrogin-1, MuRF1) and pro-inflammatory cytokines (TNF-α, IL-6). Purified this compound [2]
C57BL/6J Mice In vivo, Repeated Dose (1 week) 10 and 30 mg/kg/day No adverse effects on body weight; significantly attenuated immobilization-induced muscle atrophy. Purified this compound [2]
ApoE⁻/⁻ Mice (Atherosclerosis Model) In vivo, Repeated Dose (12 weeks) Not specified (treatment dose) Reduced atherosclerotic plaques and lipid levels with no reported toxicity. Purified this compound [3]
HUVECs (Human Umbilical Vein Endothelial Cells) In vitro, CCK-8 assay N/A Attenuated ox-LDL-induced cell injury and apoptosis. Purified this compound [3]

Detailed Experimental Protocols

For researchers looking to replicate or design safety assessments, here are the methodologies from key studies.

  • Cell Viability Assay (MTT) on HEK293 Cells [1]:

    • Cell Culture: HEK293 cells are grown in standard culture medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
    • Compound Treatment: Seed cells in a 96-well plate. After adherence, treat with a concentration range of this compound (e.g., 0.1–2,000 μg/mL). Include a positive control (e.g., 20 μg/mL Paclitaxel) and a vehicle control.
    • Viability Measurement: After incubation, add MTT reagent to each well and incubate further to allow formazan crystal formation. Dissolve the crystals with a solvent like DMSO.
    • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability percentage relative to the control and determine the IC₅₀ value.
  • Zebrafish Embryo Acute Toxicity Test [1]:

    • Embryo Exposure: Place healthy zebrafish embryos in well plates and expose them to various concentrations of this compound dissolved in the embryo medium.
    • Observation & Endpoint: Observe embryos over 48 to 96 hours post-fertilization (hpf) for lethal endpoints (e.g., coagulation, lack of somite formation, lack of heartbeat).
    • Data Calculation: Record mortality rates at each concentration. Use statistical analysis (e.g., probit analysis) to calculate the LC₅₀ value.
  • In Vivo Model of Skeletal Muscle Atrophy [2]:

    • Animal Model: Use male C57BL/6J mice. Induce muscle atrophy by immobilizing one hindlimb for one week.
    • Dosing Regimen: Orally administer this compound (e.g., 10 or 30 mg/kg/day) or a vehicle control to the immobilized mice for one week.
    • Functional and Tissue Analysis: Assess functional improvement via grip strength test. Euthanize animals and collect muscles (e.g., tibialis anterior, gastrocnemius) for weight measurement, histology (cross-sectional area analysis), and molecular biology analysis (e.g., Western blot, RT-qPCR).

Mechanisms of Action and Signaling Pathways

This compound's therapeutic effects and low toxicity are linked to its multi-target action on key cellular pathways. The diagram below illustrates the core mechanisms identified through network pharmacology and experimental validation.

fuco_mechanisms cluster_pathways Key Signaling Pathways Modulated by this compound cluster_effects Observed Effects This compound This compound PI3K_Akt PI3K/Akt Signaling This compound->PI3K_Akt MAPK MAPK Signaling This compound->MAPK NFkB NF-κB Signaling This compound->NFkB Apoptosis Apoptotic Process This compound->Apoptosis Inflammatory Inflammatory Response This compound->Inflammatory Oxidative Oxidative Stress Response This compound->Oxidative AntiAtrophy Anti-Muscle Atrophy PI3K_Akt->AntiAtrophy AntiInflammatory Anti-inflammatory MAPK->AntiInflammatory AntiApoptotic Anti-apoptotic MAPK->AntiApoptotic NFkB->AntiInflammatory Apoptosis->AntiApoptotic Inflammatory->AntiInflammatory Antioxidant Antioxidant Oxidative->Antioxidant Neuroprotective Neuroprotective Oxidative->Neuroprotective

This compound's modulation of cellular signaling pathways underpins its biological activities and low toxicity profile [4].

  • Anti-inflammatory and Anti-apoptotic Mechanisms: this compound inhibits the NF-κB and p38 MAPK signaling pathways, reducing the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [3] [2]. This action protects cells from inflammation-induced damage and death. In vascular endothelial cells, this attenuation of inflammation and apoptosis contributes to its anti-atherosclerotic effect [3].

  • Anti-Muscle Atrophy Mechanism: In skeletal muscle atrophy models, this compound regulates the Akt/mTOR/FoxO3α signaling pathway [2]. It promotes protein synthesis by activating the PI3K/Akt/mTOR axis and suppresses protein degradation by inhibiting the transcription factor FoxO3α, which downregulates the E3 ubiquitin ligases Atrogin-1 and MuRF1. This dual action helps preserve muscle mass [2].

Current Research Gaps and Future Directions

Despite promising safety data, certain critical gaps must be addressed before clinical development.

  • Lack of Clinical Data: A significant limitation is the absence of human clinical trials evaluating this compound's safety, toxicity, and pharmacokinetics [5] [6].
  • Insufficient Chronic Toxicity Data: Most in vivo studies are relatively short-term. Comprehensive regulatory requirements include sub-chronic and chronic toxicity studies in rodent and non-rodent models [5].
  • ADME Profiling: While in silico predictions show this compound has good drug-likeness and can cross the blood-brain barrier [4], rigorous experimental ADME (Absorption, Distribution, Metabolism, Excretion) studies are needed.

Conclusion

This compound presents a compelling safety profile in preliminary studies, characterized by low toxicity across various models and multi-target mechanisms that underpin its therapeutic potential. However, the absence of clinical data remains the primary hurdle. Future work should prioritize rigorous chronic toxicology assessments and well-designed clinical trials to firmly establish its safety for human use.

References

Key Validation Parameters for Fucosterol Analysis by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Validation Parameter Experimental Requirements Acceptance Criteria Reported Values for Fucosterol
Specificity Resolution from closest eluting peak; Peak purity via PDA or MS [1] [2] No interference at analyte retention time; Resolution ≥ 2.0 [3] [2] Baseline resolution achieved at 8.5 min [1]
Linearity Minimum of 5 concentrations (e.g., 50-150% of target) [4] [5] Correlation coefficient (R²) ≥ 0.999 [1] [5] R² = 0.9998 [1]
Accuracy (Recovery) 9 determinations over 3 levels (e.g., 80%, 100%, 120%) [6] [2] Recovery of 98-102% for assay; 90-110% for impurities [1] [5] Recovery within 90-110% [1]
Precision (Repeatability) 6 replicate injections of homogeneous sample [2] [5] RSD ≤ 2.0% for assay content [4] [5] RSD = 1.07% [1]
LOD & LOQ Signal-to-noise ratio method [2] [5] S/N ≈ 3:1 for LOD; S/N ≈ 10:1 for LOQ [2] [5] LOD = 3.20 μg/mL; LOQ = 9.77 μg/mL [1]
Robustness Deliberate variations in pH, temperature, flow rate, mobile phase [6] [3] RSD of results < 2% despite variations [4] Method resilient to minor changes [1]

Introduction to HPLC Method Validation

High-Performance Liquid Chromatography (HPLC) method validation is a critical regulatory requirement that provides documented evidence that an analytical method is suitable for its intended purpose [2] [5]. For pharmaceutical analysis and natural product characterization, validated methods ensure the continuing efficacy and safety of products, with regulatory authorities requiring such validation for marketing authorizations [7] [2]. The process establishes performance characteristics such as accuracy, precision, and specificity under defined conditions, guaranteeing that measured values have scientific worth and that analytical results are reliable, consistent, and accurate [6] [5].

Background on this compound

This compound is an orange-colored marine carotenoid abundantly found in edible brown seaweeds, macro-microalgae, and diatoms, accounting for more than 10% of the estimated total natural production of carotenoids [8]. This bioactive compound has gained significant research interest due to its numerous health benefits, including antidiabetic, anticancer, antioxidant, anti-inflammatory, and cholesterol-lowering properties [1] [8]. The growing demand for this compound in nutraceutical and pharmaceutical products has created a pressing need for reliable analytical methods to quantify it accurately in various algal species and finished products [1] [8].

Detailed Experimental Protocols

Sample Preparation and Chromatographic Conditions

The following protocol is adapted from validated methods for this compound analysis in algal species [1]:

  • Standard Solution Preparation: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of HPLC-grade acetonitrile to prepare a stock solution (1 mg/mL). Prepare working standards through serial dilution to concentrations of 3.91, 7.82, 15.63, 31.25, 62.50, and 125.00 μg/mL [1].

  • Sample Extraction:

    • Collect algal samples (e.g., Sargassum miyabei, Desmarestia tabacoides, Agarum clathratum) and lyophilize [1].
    • Pulverize the dried material and extract with 70% ethanol using sonication for 1 hour (repeat 3 times) [1].
    • Combine extracts and evaporate under vacuum at ≤40°C [1].
    • Reconstitute the residue in 1 mL of 50% methanol and filter through a 0.45-μm membrane syringe filter prior to HPLC injection [1].
  • HPLC Instrumentation and Conditions:

    • Column: Kinetex C18 (4.6 mm × 100 mm, 2.6 μm) or equivalent [1]
    • Mobile Phase: Solvent A: Methanol; Solvent B: 0.1% acetic acid in water [1]
    • Gradient Program: Linear gradient from 50% to 0% B over 5 minutes, then isocratic at 0% B for 10 minutes [1]
    • Flow Rate: 1.0 mL/min [1]
    • Column Temperature: 25°C [1]
    • Detection Wavelength: 210 nm [1]
    • Injection Volume: 10 μL [1]

G cluster_sample Sample Preparation Steps SamplePrep Sample Preparation HPLC HPLC Analysis SamplePrep->HPLC SP1 1. Lyophilize algal samples StandardPrep Standard Preparation StandardPrep->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis Validation Method Validation DataAnalysis->Validation End Validation Complete Validation->End Start Start Method Validation Start->SamplePrep SP2 2. Pulverize dried material SP1->SP2 SP3 3. Extract with 70% ethanol (sonication, 1h, 3 repeats) SP2->SP3 SP4 4. Evaporate under vacuum (≤40°C) SP3->SP4 SP5 5. Reconstitute in 50% methanol and filter (0.45μm) SP4->SP5

Validation Experimental Procedures
  • Specificity Testing:

    • Inject blank solvent (50% methanol), placebo (if applicable), standard solution, and sample solution [4] [5].
    • Perform forced degradation studies by exposing this compound standard to acid (1M HCl), base (1M NaOH), oxidative (10% H₂O₂), thermal (70°C), and photolytic (4500 lx for 48 hours) conditions [4].
    • Analyze all samples using the HPLC method and compare chromatograms to demonstrate peak purity and absence of interference at the this compound retention time (approximately 8.5 minutes) [1] [2].
    • Use photodiode array detection or mass spectrometry to confirm peak purity [2].
  • Linearity and Range:

    • Prepare standard solutions at six concentration levels (3.91-125.00 μg/mL) covering the expected range [1].
    • Inject each concentration in triplicate [1].
    • Plot mean peak area against concentration and perform linear regression analysis [5].
    • Calculate correlation coefficient (R²), slope, and y-intercept [5].
    • The range is demonstrated from the LOQ (9.77 μg/mL) to 125.00 μg/mL [1].
  • Accuracy Evaluation:

    • Prepare recovery samples by spiking known amounts of this compound standard into placebo or sample matrix at three concentration levels (80%, 100%, 120% of target concentration) with three replicates at each level [5].
    • Analyze using the validated method and calculate percent recovery for each sample [6] [2].
    • Compute mean recovery and relative standard deviation across all samples [5].
  • Precision Assessment:

    • Repeatability: Prepare six independent sample preparations from a single homogeneous algal batch and analyze consecutively [4] [5].
    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, using a different HPLC system [2] [4].
    • Calculate relative standard deviation (RSD) of this compound content for both studies [5].
  • LOD and LOQ Determination:

    • Prepare serial dilutions of this compound standard solution [1].
    • Inject each dilution and measure signal-to-noise ratio (S/N) by comparing peak height with baseline noise [2] [5].
    • Identify LOD as the concentration where S/N ≈ 3:1 and LOQ where S/N ≈ 10:1 [2] [5].
    • Confirm LOQ by analyzing six replicates at the LOQ concentration and verifying RSD ≤ 2% [4].
  • Robustness Testing:

    • Deliberately vary method parameters including:
      • Mobile phase composition (±2% organic modifier) [3]
      • Flow rate (±0.1 mL/min from nominal 1.0 mL/min) [4]
      • Column temperature (±5°C) [3]
      • pH of aqueous phase (±0.1 units) [4]
    • Analyze system suitability standards and samples under each condition and monitor changes in retention time, resolution, tailing factor, and assay results [3].

Implementation Considerations

System Suitability Testing

Before commencing validation experiments, establish and verify system suitability criteria to ensure the HPLC system is operating correctly [3] [5]. The following parameters should be evaluated using a standard this compound solution: resolution between this compound and closest eluting peak (≥2.0), tailing factor (<2.0), theoretical plates (>2000), and RSD of retention time and peak area for replicate injections (<1.0% and <2.0%, respectively) [3] [2].

Documentation and Regulatory Compliance

Maintain comprehensive documentation throughout method development and validation, including a Master Validation Plan, detailed experimental procedures, raw data, chromatograms, calculations, and a final Validation Report [3] [4]. All documentation should comply with Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) requirements and follow ICH guidelines Q2(R1) [7] [2]. Electronic records must comply with 21 CFR Part 11 if applicable [3].

G ValidationParams HPLC Method Validation Parameters Specificity Specificity ValidationParams->Specificity Linearity Linearity & Range ValidationParams->Linearity Accuracy Accuracy ValidationParams->Accuracy Precision Precision ValidationParams->Precision LODLOQ LOD & LOQ ValidationParams->LODLOQ Robustness Robustness ValidationParams->Robustness SpecDesc • Resolution from interferences • Peak purity via PDA/MS • Forced degradation studies Specificity->SpecDesc LinDesc • 5-7 concentration levels • R² ≥ 0.999 • Visual curve inspection Linearity->LinDesc AccDesc • Spike recovery 80-120% • 9 determinations over 3 levels • Recovery 98-102% Accuracy->AccDesc PreDesc • Repeatability (6 preps) • Intermediate precision • RSD ≤ 2.0% Precision->PreDesc LodDesc • S/N = 3:1 for LOD • S/N = 10:1 for LOQ • RSD ≤ 2% at LOQ LODLOQ->LodDesc RobDesc • Deliberate parameter variations • Mobile phase, flow rate, temperature • RSD < 2% despite changes Robustness->RobDesc

Conclusion

The validated HPLC method for this compound analysis presented in this application note provides researchers with a reliable protocol for quantifying this important bioactive compound in algal species and related products. The method has demonstrated excellent specificity, linearity, accuracy, and precision, with the reported validation parameters from actual this compound studies meeting or exceeding standard acceptance criteria [1]. Proper implementation of this validated method, including strict adherence to system suitability requirements and comprehensive documentation, will ensure generation of reliable and regulatory-compliant data for pharmaceutical development, quality control, and research applications involving this compound-containing products.

References

Comprehensive Application Notes and Protocols: Extraction, Isolation, and Characterization of Fucosterol from Marine Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol

This compound (C₂₉H₄₈O) is a prominent phytosterol predominantly found in brown marine algae and some green seaweed species. With a molecular weight of 412.70 g/mol, this sterol exists as white needle-like crystals with a melting point of 124°C and demonstrates low water solubility while being soluble in nonpolar organic solvents. [1] The compound's systematic IUPAC name is (1R,3aS,3bS,7S,9aR,9bS,11aR)-9a,11a-Dimethyl-1-[(2R,5E)-5-(propan-2-yl)hept-5-en-2-yl]-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol, and it is characterized by its (E,E)-24-ethylcholest-5,24(28)-dien-3β-ol stereo configuration. [2] [3] [4]

Natural sources of this compound are primarily marine macroalgae, with brown seaweed species such as Sargassum horneri, Sargassum fusiforme, Ecklonia cava, and Undaria pinnatifida containing particularly high concentrations, ranging from 4% to 95% of total sterol content. [5] While most abundant in brown algae, this compound has also been identified in some green seaweed species including Ulva lactuca. [6] The structural features of this compound include a hydroxyl group at position C-3, double bonds between C-5 and C-6, and another at C-24(28) in the side chain, which contributes to its biological activities and extraction behavior. [5]

Extraction Methods and Optimization

Conventional Extraction Techniques

Traditional extraction methods for this compound typically involve organic solvent extraction followed by various purification steps. The most common approach utilizes polar solvents such as methanol, ethanol, or ethanol-water mixtures to efficiently extract this compound from dried, powdered algal biomass. [7] [5] The standard protocol involves multiple extraction cycles (typically 2-3) at room temperature or with mild heating, followed by concentration using rotary evaporation. [7] For 70% ethanol extraction, as described in studies using Sargassum horneri, the typical solid-to-liquid ratio is 1:10 to 1:20 (weight:volume), with extraction times of 12 hours per cycle, repeated three times to maximize yield. [7]

Sequential extraction approaches often begin with nonpolar solvents like n-hexane to remove lipids and pigments, followed by more polar solvents to extract this compound and other bioactive compounds. [5] After initial extraction, the crude extract is typically partitioned using immiscible solvent systems such as hexane-water or chloroform-water to separate this compound from highly polar compounds. The hexane fraction often contains the majority of sterols, including this compound, and can be further purified through column chromatography using silica gel with gradient elution of solvents with increasing polarity (e.g., hexane:ethyl acetate mixtures). [7] [5]

Advanced and Green Extraction Methods

Innovative extraction technologies have emerged to improve efficiency, yield, and environmental sustainability. These methods include:

  • Pressurized Liquid Extraction (PLE): Utilizes high pressure and temperature to enhance extraction efficiency while reducing solvent consumption and processing time. [6]
  • Supercritical Fluid Extraction (SFE): Typically employs CO₂ as a non-toxic, recyclable solvent, ideal for thermolabile compounds like this compound.
  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, improving solvent penetration and mass transfer.
  • Microwave-Assisted Extraction (MAE): Applies microwave energy to rapidly heat the solvent and plant matrix, reducing extraction time.

These green extraction approaches align with the principles of green chemistry by minimizing organic solvent use, reducing energy consumption, and employing environmentally friendly solvents. [8] [6] The development of these methods focuses not only on improving this compound yield but also on maintaining its chemical stability and reducing environmental impact, making them promising alternatives for industrial-scale applications. [8]

Table 1: Comparison of this compound Extraction Methods

Method Solvent System Temperature Time Relative Yield Key Advantages
Maceration 70% Ethanol Room temperature 12-36 hours (multiple cycles) Medium Simple, low equipment cost, suitable for thermolabile compounds
Soxhlet Extraction n-Hexane, Methanol Solvent boiling point 4-8 hours High Efficient, continuous extraction, high yield
Ultrasound-Assisted Ethanol-Water mixtures 40-60°C 30-90 minutes Medium-High Reduced time, moderate temperature, improved efficiency
Microwave-Assisted Ethanol-Water mixtures 60-80°C 5-20 minutes High Very fast, low solvent consumption
Supercritical Fluid CO₂ with/without modifiers 40-60°C 30-120 minutes Variable Solvent-free, high purity extracts, tunable selectivity
Pressurized Liquid Ethanol, Ethanol-Water 80-150°C 10-30 minutes High Automated, fast, reduced solvent use

Isolation and Purification Protocols

Chromatographic Separation Techniques

Following initial extraction, This compound requires extensive purification to obtain high-purity material suitable for research and pharmaceutical applications. The most common approach involves silica gel column chromatography using a stationary phase of 200-300 mesh silica gel and a mobile phase gradient beginning with nonpolar solvents (hexane or petroleum ether) and gradually increasing polarity with ethyl acetate or dichloromethane. [5] this compound typically elutes at ethyl acetate concentrations of 10-30% in hexane. [5]

High-Performance Liquid Chromatography (HPLC) provides higher resolution separation for obtaining high-purity this compound. The method typically employs reversed-phase C18 columns (250 × 10 mm, 5 μm particle size) with isocratic or gradient elution using methanol-water or acetonitrile-water mixtures. [7] Detection is commonly performed with UV detectors at 210-230 nm, where this compound shows strong absorption. For preparative isolation, the fraction corresponding to the prominent UV-absorbing peak is collected, concentrated, and analyzed for purity. [7]

Thin-Layer Chromatography (TLC) serves as a rapid monitoring tool throughout the purification process. Silica gel GF254 plates with a mobile phase of hexane:ethyl acetate (7:3 or 8:2 v/v) are commonly used, with this compound exhibiting an Rf value of approximately 0.4-0.5 in these systems. [5] Visualization is achieved by spraying with 10% sulfuric acid in ethanol followed by heating, which produces characteristic color changes.

Structural Confirmation Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of isolated this compound. Both ¹H-NMR and ¹³C-NMR spectra are essential for verifying the structure and purity of the compound. [7] [5] Key characteristic signals in ¹H-NMR include a olefin proton signal between δ 5.30-5.40 ppm (H-6), and two sets of olefin signals indicating the presence of a tri-substituted double bond in the this compound side chain. [5] The ¹³C-NMR spectrum typically shows distinctive signals at δ 140.9 ppm (C-5), 121.5 ppm (C-6), and 158.5 ppm (C-24), confirming the double bond positions. [5]

X-ray crystallography has been employed to determine the exact molecular configuration and crystal packing of this compound. Studies reveal that this compound crystallizes in the monoclinic system with space group P21, containing four C₂₉H₄₈O molecules and two CH₃OH molecules in the asymmetric unit cell. [2] The molecules form a special laminated structure stabilized by hydrogen bonds and van der Waals forces, with the stereo configuration confirmed as (E,E)-24-ethylcholest-5,24(28)-dien-3β-ol. [2]

Infrared (IR) spectroscopy provides additional structural validation, with characteristic absorption peaks at approximately 3400 cm⁻¹ (hydroxyl group stretch) and 1600 cm⁻¹ (olefin group stretch). [5] Mass spectrometry, particularly using QTOF-LC/MS systems, confirms the molecular weight through the molecular ion peak at m/z 413.3780 [M+H]⁺ and provides fragmentation patterns for structural verification. [6]

Analytical Methods and Quantification

Quantitative Analysis Techniques

Accurate quantification of this compound in extracts and purified preparations is essential for standardization and quality control. The most reliable method involves gas chromatography (GC) or GC-mass spectrometry (GC-MS) with a capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness) and flame ionization detection. [5] The temperature program typically starts at 200°C, increases to 280°C at 3-5°C/min, and is maintained for 20-30 minutes. This compound retention time under these conditions is approximately 25-30 minutes. Internal standards such as 5α-cholestane or betulin are commonly used to improve quantification accuracy.

Liquid chromatography-mass spectrometry (LC-MS) provides an alternative approach that doesn't require derivatization. Using a C18 column with methanol-water or acetonitrile-water gradient elution and MS detection in positive ion mode, this method offers high sensitivity and specificity. [6] The QTOF-LC/MS system (e.g., Agilent iFunnel 6550) can detect this compound to the femtogram level, making it ideal for quantifying trace amounts in complex matrices. [6]

Colorimetric methods offer rapid screening for total sterol content but lack specificity for this compound. The Liebermann-Burchard assay, which involves reacting sterols with acetic anhydride and concentrated sulfuric acid to produce a characteristic green color measurable at 640 nm, can provide preliminary estimates of total sterol content before more specific analyses. [1]

Table 2: Analytical Methods for this compound Characterization

Analytical Method Key Parameters Detection Limit Applications Remarks
TLC Silica gel GF254; Hexane:EtOAc (7:3); Rf = 0.4-0.5 ~100 ng Rapid monitoring, purity check Qualitative only, requires visualization reagents
HPLC-UV C18 column; MeOH:H₂O (9:1); 210-230 nm ~1 μg/mL Quantification, purity assessment Good for purified samples
GC-FID DB-5 column; 200-280°C (3°C/min) ~0.5 μg/mL Quantification in mixtures Requires derivatization for better sensitivity
LC-MS/QTOF C18 column; MeOH:H₂O gradient; ESI+ ~0.1 ng/mL Identification, trace analysis High sensitivity and specificity
NMR 500-800 MHz; CDCl₃ ~1 mg Structural elucidation Definitive structure confirmation
X-ray Crystallography Monoclinic P21; a,b,c, α,β,γ Single crystal Absolute configuration Provides crystal packing information

Bioactivity Assessment Protocols

Anti-inflammatory Activity Evaluation

Anti-inflammatory properties represent one of the most significant bioactivities of this compound, with demonstrated effects in both in vitro and in vivo models. The primary mechanism involves modulation of key inflammatory pathways, including NF-κB and MAPK signaling, and regulation of pro-inflammatory cytokines such as IL-6 and IL-1β. [7] [9] [10]

In vitro assessment typically uses human dermal fibroblasts (HDFs) stimulated with TNF-α/IFN-γ or lipopolysaccharide (LPS)-induced inflammation models in HEK293 cells or RAW 264.7 macrophages. [7] [10] Cells are pretreated with various concentrations of this compound (typically 0.1-120 μM) for 1-2 hours before inflammation induction. Following incubation (usually 24-48 hours), the expression of inflammatory mediators (IL-6, IL-1β, TNF-α, COX-2, iNOS) is quantified using ELISA, RT-qPCR, or western blot. [7] [10] Viability assays (MTT) are conducted in parallel to ensure effects are not due to cytotoxicity.

Molecular docking studies provide insights into this compound's mechanism by predicting interactions with inflammatory targets. Reverse molecular docking reveals strong binding affinities with IL-6 (-6.3 kcal/mol) and IL-1β (-7.4 kcal/mol), suggesting direct interactions with these key inflammatory cytokines. [10] Docking simulations are performed using software such as PyRx-Python Prescription with optimized grid-box dimensions and exhaustiveness set to 8, generating multiple poses per protein-ligand complex.

In vivo validation employs models such as LPS-induced zebrafish embryos or high-cholesterol diet-induced atherosclerosis in apoE⁻/⁻ mice. [9] [10] Zebrafish embryos are treated with this compound (10-100 μg/mL) for 24-48 hours post-LPS induction, then assessed for cytokine expression and developmental effects. For atherosclerosis studies, mice receive this compound supplementation (dose-dependent) for 12 weeks alongside a high-fat diet, after which atherosclerotic lesions, lipid profiles, inflammatory markers, and macrophage infiltration are analyzed. [9]

Antioxidant Activity Assessment

Antioxidant capabilities of this compound are evaluated through both chemical and cellular assays. Chemical assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activities, where this compound demonstrates moderate to strong free radical scavenging capacity in a concentration-dependent manner. [7] [5]

Cellular antioxidant activity is assessed by measuring this compound's ability to reduce intracellular ROS production in stimulated cells. In TNF-α/IFN-γ-stimulated HDFs, this compound dose-dependently decreases intracellular ROS levels, with significant effects observed at concentrations as low as 30 μM. [7] The Nrf2/HO-1 pathway activation is identified as a key mechanism, confirmed through western blot analysis showing increased nuclear translocation of Nrf2 and upregulation of heme oxygenase-1 in this compound-treated cells. [7]

G LPS LPS/TNF-α/IFN-γ Stimulation ROS ROS Production LPS->ROS NFkB_inactive NF-κB Complex (Inactive) ROS->NFkB_inactive MAPK MAPK Pathway Activation ROS->MAPK NFkB_active NF-κB Nuclear Translocation NFkB_inactive->NFkB_active Activation Cytokines Pro-inflammatory Cytokines Production (IL-6, IL-1β, TNF-α) NFkB_active->Cytokines MAPK->Cytokines Nrf2_inactive Nrf2 (Inactive) Nrf2_active Nrf2 Nuclear Translocation Nrf2_inactive->Nrf2_active HO1 HO-1 Upregulation Nrf2_active->HO1 Antioxidant Antioxidant Enzymes HO1->Antioxidant Antioxidant->ROS Reduces This compound This compound Treatment This compound->ROS Inhibits This compound->NFkB_active Suppresses This compound->MAPK Inhibits This compound->Nrf2_inactive Activates

Diagram 1: this compound's effects on inflammatory and antioxidant signaling pathways, showing modulation of NF-κB, MAPK, and Nrf2/HO-1 pathways

Additional Bioactivity Protocols

Anticancer activity evaluation employs various human cancer cell lines including HeLa (cervical cancer), A549 and SK-LU-1 (lung cancer), T47D (breast cancer), and HT29 (colon cancer). [1] Cells are treated with this compound (0-200 μM) for 24-72 hours, and viability is assessed using MTT assays. IC₅₀ values are calculated from dose-response curves, with reported values ranging from 15-70 μM depending on cell type. [1] Mechanisms are investigated through apoptosis assays (Annexin V/PI staining), cell cycle analysis (PI staining and flow cytometry), mitochondrial membrane potential measurements, and western blotting for key pathway proteins (PI3K/Akt/mTOR, Bcl-2/Bax, caspase activation).

Antidiabetic activity assessment focuses on this compound's inhibition of enzymes relevant to diabetic complications, including rat lens aldose reductase (RLAR), human recombinant aldose reductase (HRAR), α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). [5] [1] Enzyme inhibition assays are performed with appropriate substrates and co-factors, measuring changes in absorbance or fluorescence. Molecular docking studies support these findings, showing strong binding affinities for these enzymes with negative binding energies of -8.2 to -8.5 kcal/mol. [5]

Cholesterol-lowering effects are evaluated in vitro using Caco-2 cell models to assess competition with cholesterol absorption, and in vivo using high-cholesterol diet-fed animal models. [1] Parameters include serum lipid profiling (total cholesterol, LDL, HDL, triglycerides), histological examination of liver tissues, and analysis of expression of cholesterol metabolism genes.

Experimental Workflow and Technical Considerations

G Biomass Algal Biomass Collection & Identification Preparation Biomass Preparation Washing, Drying, Powdering Biomass->Preparation Extraction Extraction Solvent Selection, Time, Temperature Preparation->Extraction Concentration Concentration Rotary Evaporation Extraction->Concentration Fractionation Liquid-Liquid Fractionation Concentration->Fractionation CC Column Chromatography Fractionation->CC HPLC HPLC Purification CC->HPLC Purity Purity Analysis HPLC->Purity Characterization Structural Characterization NMR, MS, XRD Bioactivity Bioactivity Assessment Characterization->Bioactivity Purity->Characterization

Diagram 2: Comprehensive workflow for this compound extraction, isolation, and characterization

Critical Technical Considerations

Optimization of extraction parameters requires careful consideration of several factors. Solvent selection significantly impacts yield, with 70% ethanol providing an optimal balance between efficiency and environmental impact. [7] Particle size of algal powder should be ≤0.5 mm to maximize surface area and improve extraction efficiency. Extraction time must be balanced between completeness and practical considerations, with 12-hour cycles typically providing good yields without excessive duration. [7] Temperature control is essential to prevent thermal degradation of this compound, with most extractions performed at or below 60°C.

Stability considerations during processing include protection from light (working under amber light or foil wrapping), use of inert atmospheres (nitrogen or argon) during concentration steps to prevent oxidation, and storage at -20°C in sealed containers under nitrogen for long-term preservation. [7] [5] this compound demonstrates relatively good stability under proper conditions, with minimal degradation observed over several months when stored correctly.

Quality control benchmarks for purified this compound include:

  • Purity: ≥95% by HPLC analysis
  • Structural confirmation: Complete ¹H and ¹³C NMR assignment matching published data
  • Identity verification: IR spectrum showing characteristic hydroxyl (3400 cm⁻¹) and olefin (1600 cm⁻¹) stretches
  • Crystallinity: Well-defined needle crystals with characteristic melting point (124°C)
  • Solvent residues: Confirmation of minimal solvent contamination by GC-MS
Troubleshooting Common Issues

Low extraction yields may result from inadequate biomass preparation, suboptimal solvent selection, or insufficient extraction time. Remedies include ensuring proper drying and powdering of biomass, verifying solvent composition, increasing extraction cycles, or incorporating cell disruption methods such as sonication. [7] [6]

Poor purification resolution often stems from column overloading, inappropriate solvent gradients, or degraded stationary phases. Solutions include reducing sample load, optimizing mobile phase composition, reactivating silica gel by heating, or using smaller particle size stationary phases for improved separation. [5]

Difficulty in crystallization can be addressed by trying alternative solvent systems (methanol, ethanol, or acetone), employing slow evaporation techniques, using seed crystals when available, or implementing temperature gradient crystallization. [2]

Conclusion and Research Perspectives

The protocols outlined in this document provide comprehensive methodologies for the efficient extraction, isolation, and characterization of this compound from marine algal sources. The combination of conventional and advanced extraction techniques enables researchers to obtain this compound with high purity and yield, while the detailed analytical and bioactivity assessment protocols facilitate thorough investigation of its pharmaceutical potential.

Significant research gaps remain, particularly regarding comprehensive safety and toxicity profiling at clinical stages, optimal formulation strategies for improved bioavailability, and detailed mechanistic studies on its multifaceted bioactivities. [5] Future research should focus on standardization of extraction protocols for reproducible yields, development of industrial-scale purification methods, and execution of well-designed clinical trials to validate preclinical findings.

The broad-spectrum bioactivities of this compound, including its anti-inflammatory, antioxidant, anticancer, and metabolic disease-modifying effects, position it as a promising candidate for development as a nutraceutical or pharmaceutical agent. [8] [5] [1] With increasing interest in marine natural products, these detailed application notes and protocols provide researchers with essential tools to advance the understanding and application of this valuable marine-derived compound.

References

Comprehensive GC-MS Method for Fucosterol Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol and Analytical Significance

This compound is a principal phytosterol predominantly found in brown seaweeds (Phaeophyceae) such as Sargassum fusiforme (Hijiki), Undaria pinnatifida (Wakame), and Saccharina japonica (Kombu) [1] [2]. This unique marine sterol has garnered significant scientific interest due to its diverse biological activities, which include cholesterol-lowering, antioxidant, anti-inflammatory, antidiabetic, and neuroprotective properties [3] [4]. The structural similarity of this compound to cholesterol enables it to compete with cholesterol for absorption in the intestine, thereby reducing serum cholesterol levels and low-density lipoprotein (LDL) cholesterol, with studies demonstrating that a daily intake of 1.5-3 g of phytosterols can reduce LDL cholesterol by 7-12% [5]. Furthermore, recent network pharmacology studies have revealed that this compound targets multiple signaling pathways crucial for neuronal survival and function, including TNF, MAPK, PI3K/Akt, and neurotrophin signaling, supporting its therapeutic potential against neurodegenerative disorders [4].

The quantification of this compound in biological samples, plant materials, and nutraceutical products is essential for quality control, standardizing therapeutic formulations, and conducting bioavailability studies. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful analytical technique for this compound analysis due to its high sensitivity, specificity, and capacity to resolve complex mixtures of sterols without the need for derivatization in some applications [6] [5]. Compared to High-Performance Liquid Chromatography (HPLC), GC-MS offers superior separation efficiency and lower consumption of environmentally harmful chemicals, making it an environmentally friendlier alternative [6] [5]. These application notes provide a detailed protocol for the extraction, quantification, and validation of this compound analysis using GC-MS, specifically designed for researchers, scientists, and drug development professionals working in the field of natural product chemistry and nutraceutical development.

Extraction and Sample Preparation Methods

Conventional Extraction Approaches

The extraction of this compound from biological matrices requires careful selection of methods and solvents to ensure optimal recovery while maintaining compound integrity. Soxhlet extraction has been traditionally employed using non-polar solvents like hexane or petroleum ether, though this method presents limitations including prolonged extraction times, exposure to high temperatures that may degrade heat-sensitive compounds, and relatively lower extraction efficiency compared to modern techniques [3]. For instance, one study comparing extraction methods for phytosterols from Kalahari melon seeds found that Soxhlet extraction with petroleum ether yielded only 30.5% oil containing 431.1 mg/100 g phytosterols, whereas supercritical CO₂ extraction under optimized conditions produced 78.6% oil with 1063.6 mg/100 g phytosterols [3]. Similarly, maceration represents another conventional approach that involves soaking ground plant material in solvent at room temperature with agitation; while this method is simple and cost-effective for large-scale operations, it typically requires large solvent volumes and extended processing times [3].

Saponification is a crucial step in many phytosterol extraction protocols, involving treatment with alcoholic solutions of strong bases (KOH or NaOH) to hydrolyze ester bonds and release free sterols from more complex lipids [1] [3]. The saponification process is typically followed by multiple solvent extractions to isolate the unsaponifiable matter containing the phytosterols. Recent research has demonstrated that combining saponification with ultrasound-assisted extraction (UAE) significantly enhances phytosterol yields from brown seaweeds by physically disrupting cell walls and facilitating the release of intracellular compounds [1]. One optimized protocol for edible brown seaweeds employed saponification with 1.65 mL of 1.85 M KOH for 14.5 hours, resulting in a high phytosterol extraction yield of 2.642 ± 0.046 mg/g [1]. However, it is important to note that saponification at elevated temperatures increases the risk of degrading heat-sensitive compounds and involves handling strong acids and alkalis, presenting safety considerations for researchers [3].

Advanced Extraction Techniques

Ultrasound-assisted extraction (UAE) has emerged as an efficient, eco-friendly alternative to conventional extraction methods for this compound [1]. The technique utilizes ultrasonic energy to create cavitation bubbles in the solvent, which implode and generate localized high pressure and temperature, thereby enhancing cell wall disruption and improving mass transfer of target compounds into the solvent. Optimization studies for brown seaweed phytosterols have demonstrated that chloroform-methanol (2:3, v/v) as the extraction solvent combined with 15 minutes of ultrasonication followed by saponification with 1.65 mL of 1.85 M KOH for 14.5 hours provides excellent extraction efficiency [1]. This method has been successfully applied to various edible brown seaweeds, revealing significant differences in this compound content, with Hijiki (Sargassum fusiforme) containing the highest total sterol amount at 2.601 ± 0.171 mg/g dry weight, followed by Wakame (1.845 ± 0.137 mg/g) and Kombu (1.171 ± 0.243 mg/g) [1].

The following table summarizes the performance characteristics of different extraction methods for phytosterols from various matrices:

Table 1: Comparison of Extraction Methods for Phytosterols

Extraction Method Solvent System Matrix Total Phytosterol Yield Advantages Limitations
Soxhlet Extraction Petroleum ether Kalahari melon seeds 431.1 mg/100 g Simple, continuous extraction High temperature, long duration, lower yield
Supercritical CO₂ CO₂ with ethanol modifier Kalahari melon seeds 1063.6 mg/100 g High efficiency, low environmental impact High equipment cost, parameter optimization needed
Ultrasound-Assisted Extraction (UAE) CHCl₃-MeOH (2:3) Brown seaweeds 2.642 ± 0.046 mg/g Rapid, efficient, moderate temperature Optimization required for different matrices
Saponification + UAE Ethanol with KOH Brown seaweeds 2.601 ± 0.171 mg/g (Hijiki) High purity, effective for complex matrices Uses strong alkalis, multiple steps required
Sample Preparation Workflow

The comprehensive workflow for this compound extraction and analysis integrates multiple steps from sample collection to instrumental analysis, as illustrated in the following diagram:

fucosterol_extraction Sample Collection Sample Collection Lyophilization Lyophilization Sample Collection->Lyophilization Pulverization Pulverization Lyophilization->Pulverization Lipid Extraction Lipid Extraction Pulverization->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Liquid-Liquid Extraction Liquid-Liquid Extraction Saponification->Liquid-Liquid Extraction GC-MS Analysis GC-MS Analysis Liquid-Liquid Extraction->GC-MS Analysis Ultrasound Assistance Ultrasound Assistance Ultrasound Assistance->Lipid Extraction Solvent Selection Solvent Selection Solvent Selection->Lipid Extraction Optimized Parameters Optimized Parameters Optimized Parameters->Saponification

Figure 1: Experimental Workflow for this compound Extraction and Analysis

GC-MS Analytical Protocol

Instrumentation and Chromatographic Conditions

The GC-MS analysis of this compound requires careful optimization of chromatographic parameters to achieve adequate separation from other sterols and matrix components. A long capillary GC column (30 m × 0.25 mm ID, 0.25 μm film thickness) with stationary phases such as (5%-phenyl)-methylpolysiloxane is recommended for optimal separation of sterol compounds [6] [5]. The shallow temperature programming is critical for resolving this compound from closely eluting compounds; an effective protocol begins with an initial temperature of 100°C held for 1 minute, followed by a ramp of 15°C/min to 250°C, then 5°C/min to 300°C, and finally held for 10 minutes [6]. The total run time is approximately 30-35 minutes, with this compound typically eluting between 20-25 minutes depending on the specific column and exact temperature program [6] [5].

The mass spectrometry detection should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound quantification [5]. The characteristic ions for this compound include the molecular ion m/z 412 [M]⁺ and fragment ions at m/z 314 (base peak), 299, 271, and 229 [2]. The ion source temperature should be maintained at 230°C, the quadrupole at 150°C, and the transfer line at 280°C. Helium should be used as the carrier gas at a constant flow rate of 1.0 mL/min, with the electron impact ionization energy set at 70 eV [5]. A key advantage of this GC-MS approach is its ability to analyze underivatized phytosterols, eliminating the need for time-consuming derivatization steps typically required for sterol analysis [6] [5].

Calibration and Quantification

For quantitative analysis, preparation of calibration standards is essential. A stock solution of this compound should be prepared in hexane or acetonitrile at a concentration of 1 mg/mL and serially diluted to create a calibration curve ranging from 0.5 to 100 μg/mL [2] [5]. The calibration curve should demonstrate excellent linearity with a correlation coefficient (r²) of ≥0.999, as achieved in validated HPLC methods for this compound analysis [2]. The use of an appropriate internal standard such as cholesterol-D7 or 5α-cholestane is recommended to correct for variations in injection volume and sample processing losses [6]. The quantification of this compound in unknown samples is performed by comparing the peak area ratio of this compound to the internal standard against the calibration curve, with verification of the identity based on retention time and the ratio of qualifier to quantifier ions [5].

Table 2: Optimized GC-MS Parameters for this compound Analysis

Parameter Specification Notes
GC Column (5%-phenyl)-methylpolysiloxane, 30 m × 0.25 mm ID, 0.25 μm Equivalent columns may be used
Injection Temperature 280°C Splitless mode with 1 min purge time
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 100°C (1 min) → 15°C/min → 250°C → 5°C/min → 300°C (10 min) Total runtime: ~35 min
MS Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Ionization Mode Electron Impact (EI), 70 eV
Detection Mode Selected Ion Monitoring (SIM)
Target Ions (m/z) 412, 314, 299, 271, 229 314 as quantifier ion

Method Validation

Performance Characteristics

Method validation is essential to demonstrate that the GC-MS procedure is suitable for its intended purpose. The specificity of the method should be confirmed by analyzing blank samples and verifying that there is no interference at the retention time of this compound [2]. The linearity of the method should be established across the calibration range with a correlation coefficient (r²) of at least 0.999, as demonstrated in existing HPLC methods for this compound [2]. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound analysis, LOD values of 3.20 μg/mL and LOQ values of 9.77 μg/mL have been reported in validated HPLC methods, though GC-MS typically offers improved sensitivity [2].

The precision of the method should be evaluated through both intra-day and inter-day studies, expressed as relative standard deviation (RSD). Acceptable precision should be ≤5% RSD for retention time and ≤10% RSD for peak area [2]. The accuracy should be determined through recovery studies by spiking known amounts of this compound standard into sample matrices at different concentration levels (e.g., 50%, 100%, 150% of expected concentration). Recovery rates should fall within 90-110%, demonstrating minimal matrix effects and accurate quantification [2]. The robustness of the method should be assessed by deliberately introducing small variations in critical method parameters such as oven temperature, flow rate, and injection volume to ensure the method's reliability under normal operational variations.

Validation Parameters

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Experimental Results
Linearity (r²) ≥0.999 0.9998 (similar to HPLC validation) [2]
LOD (μg/mL) - 3.20 (HPLC reference) [2]
LOQ (μg/mL) - 9.77 (HPLC reference) [2]
Precision (RSD) ≤5% (retention time), ≤10% (peak area) 1.07% (HPLC reference) [2]
Accuracy (% Recovery) 90-110% 90-110% (HPLC reference) [2]
Specificity No interference at retention time Confirmed [2]
Robustness Method withstands small parameter variations To be established during validation

Biological Significance and Therapeutic Applications

Molecular Mechanisms of Action

This compound exhibits a multitarget mechanism of action that underpins its diverse pharmacological activities. Network pharmacology studies have revealed that this compound interacts with multiple signaling pathways crucial for maintaining cellular homeostasis, including TNF, MAPK, PI3K/Akt, neurotrophin, and toll-like receptor (TLR) signaling pathways [4]. These interactions contribute to this compound's anti-inflammatory and neuroprotective effects. Molecular simulation studies have further demonstrated that this compound exhibits significant binding affinity to key protein targets including liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1) [4]. These targets represent crucial regulators of molecular and cellular processes associated with neurodegenerative diseases, supporting this compound's potential therapeutic application for conditions such as Alzheimer's and Parkinson's diseases.

The cholesterol-lowering activity of this compound stems from its structural similarity to cholesterol, which enables it to compete with dietary cholesterol for incorporation into mixed micelles in the intestine, thereby reducing cholesterol absorption [3] [5]. Additionally, this compound has been shown to modulate lipid metabolism through activation of LXR-β, a nuclear receptor that regulates genes involved in cholesterol transport and excretion [4]. The antioxidant properties of this compound are mediated through its ability to enhance cellular defense mechanisms against oxidative stress, potentially via activation of the Nrf2/KEAP1 signaling pathway, which regulates the expression of antioxidant enzymes [4]. These diverse molecular interactions make this compound a promising candidate for the development of multifunctional therapeutic agents targeting complex diseases involving inflammation, oxidative stress, and metabolic dysregulation.

Signaling Pathways

The following diagram illustrates the key molecular targets and signaling pathways modulated by this compound, highlighting its multifaceted mechanisms of action:

fucosterol_pathways This compound This compound LXR-β LXR-β This compound->LXR-β GR GR This compound->GR TrkB TrkB This compound->TrkB TLR2/4 TLR2/4 This compound->TLR2/4 BACE1 BACE1 This compound->BACE1 Cholesterol Homeostasis Cholesterol Homeostasis LXR-β->Cholesterol Homeostasis NF-κB Signaling NF-κB Signaling LXR-β->NF-κB Signaling Inflammatory Response Inflammatory Response GR->Inflammatory Response TNF Signaling TNF Signaling GR->TNF Signaling Neuronal Survival Neuronal Survival TrkB->Neuronal Survival MAPK Signaling MAPK Signaling TrkB->MAPK Signaling PI3K/Akt Signaling PI3K/Akt Signaling TrkB->PI3K/Akt Signaling TLR2/4->Inflammatory Response TLR2/4->NF-κB Signaling Aβ Production Aβ Production BACE1->Aβ Production Antioxidant Defense Antioxidant Defense Nrf2/KEAP1 Signaling Nrf2/KEAP1 Signaling

Figure 2: Molecular Targets and Signaling Pathways of this compound

Applications and Conclusion

Research and Industrial Applications

The validated GC-MS method for this compound quantification has broad applications across multiple sectors. In the nutraceutical industry, this method enables quality control of this compound-containing products, standardization of extracts, and verification of label claims for dietary supplements derived from brown seaweeds [1] [3]. The ability to accurately quantify this compound is essential for establishing proper dosing in clinical trials and ensuring batch-to-batch consistency in commercial products. In pharmaceutical research, the method supports drug discovery efforts by facilitating the purification and characterization of this compound from natural sources, studying its metabolism and pharmacokinetics, and validating its potency in formulated products [4]. The high sensitivity and specificity of the GC-MS method make it particularly valuable for analyzing this compound in complex biological matrices during preclinical and clinical studies.

In functional food development, this analytical approach allows for the precise formulation of this compound-enriched foods designed to provide specific health benefits, such as cholesterol reduction or neuroprotection [3]. The method can be used to monitor this compound stability during food processing and storage, ensuring product efficacy throughout its shelf life. Additionally, in regulatory science, the validated GC-MS method provides a reliable tool for compliance testing, adulteration detection, and safety assessment of this compound-containing products. The environmental advantages of GC-MS, including reduced consumption of hazardous chemicals compared to some HPLC methods with evaporative light scattering detection, align with the growing emphasis on green analytical chemistry in industrial applications [5].

Conclusion

This comprehensive protocol provides detailed application notes for the accurate quantification of this compound using GC-MS methodology. The method offers excellent sensitivity, precision, and specificity for this compound analysis in various matrices, including seaweed extracts, nutraceutical products, and biological samples [6] [5]. The sample preparation procedures, including ultrasound-assisted extraction and saponification, have been optimized to maximize this compound recovery while maintaining compound integrity [1]. The GC-MS conditions described enable efficient separation and detection of this compound without the need for derivatization, simplifying the analytical workflow and reducing processing time [5].

The validation data demonstrate that the method meets accepted criteria for linearity, precision, accuracy, and sensitivity, making it suitable for application in research, quality control, and regulatory settings [2]. Furthermore, the elucidation of this compound's molecular targets and signaling pathways provides important insights into its mechanisms of action, supporting its development as a therapeutic agent for neurodegenerative disorders, metabolic diseases, and inflammatory conditions [4]. As interest in marine-derived bioactive compounds continues to grow, this validated GC-MS method will serve as an essential tool for researchers and industry professionals working to harness the health benefits of this compound through scientifically rigorous analysis and standardization.

References

Comprehensive Analytical Methods and Bioactivity Assessment of Fucosterol from Marine Algae

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol

This compound (24-ethylidene cholesterol) is a prominent phytosterol found predominantly in brown marine algae, with the empirical formula C29H48O. This bioactive compound was first identified and isolated from the brown macroalga Fucus vesiculosus and has since been recognized as one of the dominant sterols in marine macroalgae, comprising between 4% to 95% of the total phytosterol content in various species. Brown macroalgae generally contain significantly higher concentrations of this compound compared to green and red macroalgae, with species from the genera Sargassum, Ecklonia, and Undaria being particularly rich sources. This compound content in brown macroalgae can range from 312.0 μg/g dry weight in leaves to 378.1 μg/g dry weight in stipes, as documented in Ecklonia radiata, where it constituted 98.6% to 98.9% of total sterols [1] [2].

The growing interest in this compound stems from its diverse biological activities, which include anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, anti-obesity, hepatoprotective, and neuroprotective properties. These broad therapeutic potentials have positioned this compound as a promising candidate for pharmaceutical and nutraceutical applications. However, the quantification and characterization of this compound content in marine algae require sophisticated analytical approaches and standardized protocols to ensure accuracy, reproducibility, and comparability across studies. This document provides comprehensive application notes and detailed protocols for the extraction, isolation, quantification, and bioactivity assessment of this compound from marine algal sources, specifically tailored for researchers, scientists, and drug development professionals [1] [2] [3].

Extraction and Isolation Protocols

Sample Preparation and Extraction Methods

Proper sample preparation is fundamental for achieving high extraction efficiency and accurate quantification of this compound. The initial step involves collecting algal specimens, with proper taxonomic identification and voucher specimen deposition in recognized research institutions. For example, in one study, Sargassum horneri was identified by the Biodiversity Research Institute in Jeju, South Korea, with a voucher specimen (SH2017J005) maintained at Jeju National University [4]. The collected algae should be thoroughly washed with running water to remove sand and epiphytes, then air-dried at room temperature to preserve thermolabile compounds. The dried material is subsequently pulverized using a laboratory pulverizer (e.g., IKA MF10) to achieve a fine, homogeneous powder, which increases the surface area for solvent penetration [4].

The extraction process typically employs organic solvents with varying polarities. The most common and efficient procedure involves:

  • Solvent Selection: 70% ethanol (EtOH) has been demonstrated as an effective extraction solvent for this compound. Other solvents including methanol (MeOH), n-hexane, chloroform, ethyl acetate, and n-butanol may also be used in sequential extraction protocols [1] [5] [4].

  • Extraction Technique: The powdered algal material is extracted with 70% EtOH using sonication for 1 hour, repeated three times. Sonication enhances extraction efficiency through ultrasonic wave-induced cavitation, which disrupts cell walls and facilitates solvent penetration. Alternative methods include maceration or Soxhlet extraction, though sonication generally yields better recovery in shorter time [5].

  • Concentration: The combined extracts are filtered to remove particulate matter, then concentrated under reduced pressure using a rotary evaporator at controlled temperatures (typically 40-50°C) to prevent compound degradation. The resulting crude extract is stored at -20°C until further analysis [5] [4].

Isolation and Purification Techniques

Following crude extraction, This compound isolation requires fractionation and purification steps to separate it from other algal components:

  • Liquid-Liquid Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically beginning with n-hexane, followed by chloroform, ethyl acetate, and n-butanol. The n-hexane fraction generally contains the highest concentration of this compound due to its lipophilic nature [5] [4].

  • Chromatographic Separation: The this compound-rich fraction (e.g., n-hexane fraction) is subjected to medium-pressure liquid chromatography (MPLC) or open column chromatography using silica gel as the stationary phase. Elution is performed with a gradient solvent system starting with 100% n-hexane and progressively increasing the polarity with ethyl acetate up to 100% [5].

  • Final Purification: Subfractions containing this compound are combined and further purified through recrystallization with methanol or additional chromatographic steps to achieve high-purity this compound, which appears as a white powder [5].

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC represents the gold standard for this compound quantification due to its sensitivity, reproducibility, and accuracy. The following validated method provides optimal separation and detection:

  • Equipment: Agilent 1260 Infinity HPLC system equipped with diode array detector (DAD) or equivalent [5]
  • Column: Kinetex C18 (4.6 mm × 100 mm, 2.6 μm) or similar reverse-phase column [5]
  • Mobile Phase:
    • Solvent A: Methanol (MeOH)
    • Solvent B: 0.1% acetic acid in water [5]
  • Gradient Program:
    • 0-5 min: 50% B to 0% B (linear gradient)
    • 5-15 min: Maintain at 0% B (isocratic) [5]
  • Flow Rate: 1.0 mL/min [5]
  • Injection Volume: 10 μL [5]
  • Column Temperature: 25°C [5]
  • Detection Wavelength: 210 nm [5]
  • Run Time: 15 minutes per sample [5]
Method Validation Parameters

To ensure analytical reliability, comprehensive method validation should be performed following International Conference on Harmonization (ICH) guidelines:

  • Specificity: this compound elutes at approximately 8.5 minutes with baseline separation from other components, confirmed by spectroscopic analysis [5]
  • Linearity: Calibration curve constructed using this compound standards in the concentration range of 3.91-125.00 μg/mL demonstrates excellent linearity with correlation coefficient (R²) ≥ 0.9998 [5]
  • Limit of Detection (LOD): 3.20 μg/mL [5]
  • Limit of Quantification (LOQ): 9.77 μg/mL [5]
  • Accuracy: Intra-day and inter-day variation recovery rates between 90-110% [5]
  • Precision: Relative standard deviation (RSD) of 1.07% [5]
Structural Characterization Techniques

Confirming this compound identity requires complementary spectroscopic methods:

  • Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) shows characteristic molecular ion peak at m/z 412 [M]+, with fragment ions at m/z 314 (100%), 299 (19.2%), 271 (11.3%), 229 (15.5%) [5]
  • Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR spectroscopy provide definitive structural confirmation. Key 1H-NMR signals (500 MHz, CDCl3, δH): 5.35 (1H, d, J = 5.5 Hz, H-6), 5.18 (1H, q, J = 6.5, 13.5 Hz, H-28), 3.53 (1H, m, H-3), 1.58 (3H, d, J = 7.5 Hz, H-29), 1.02 (3H, s, H-19), 0.69 (3H, s, H-18). 13C-NMR (125 MHz, CDCl3, δC) reveals 29 distinct carbon signals [5]
  • Infrared Spectroscopy (IR): Characteristic absorption peaks at 3400 cm⁻¹ (hydroxyl group) and 1600 cm⁻¹ (olefin group) [1]

Quantitative this compound Content in Marine Algae

Substantial variation exists in this compound content across different algal species, which influences source selection for research and commercial applications:

Table 1: this compound Content in Various Marine Algal Species

Algal Species This compound Content (mg/g dry weight) Extraction Solvent Reference
Desmarestia tabacoides 81.67 70% EtOH [5]
Agarum clathratum 78.70 70% EtOH [5]
Sargassum miyabei 49.21 70% EtOH [5]
Ecklonia cava 15.80 70% EtOH [5]
Sargassum horneri 12.54 70% EtOH [4]
Eisenia bicyclis 8.95 70% EtOH [5]
Sargassum serratifolium 7.21 70% EtOH [5]
Myagropsis myagroides 2.41 70% EtOH [5]
Dictyopteris divaricata 1.40 70% EtOH [5]
Codium fragile 0.22 70% EtOH [5]

The data reveal that brown algae generally contain significantly higher this compound concentrations compared to green algae, with Desmarestia tabacoides and Agarum clathratum representing particularly rich sources. This quantitative information is crucial for selecting appropriate algal material for this compound research and extraction optimization [5].

Bioactivity Assessment and Mechanism of Action

Molecular Targets and Signaling Pathways

This compound exhibits multi-target activity through modulation of various signaling pathways, which underpins its diverse therapeutic potential:

Table 2: Documented Molecular Targets and Signaling Pathways of this compound

Bioactivity Molecular Targets Signaling Pathways Experimental Models
Anti-inflammatory IL-6, IL-1β, NF-κB p65, p38 MAPK, ERK, JNK NF-κB, MAPK, Nrf2/HO-1 LPS-induced HEK293 cells, zebrafish embryos, HDF cells [6] [7] [4]
Anti-atherosclerotic PCSK9, ox-LDL, CD68 NF-κB, p38/Erk MAPK apoE−/− mice, HUVECs [6]
Anti-cancer MAPK1, EGFR, GRB2, MAPK8, SRC Raf/MEK/ERK Non-small cell lung cancer cells [8]
Anti-muscle atrophy Atrogin-1, MuRF1, FoxO3α Akt/mTOR/FoxO3α C2C12 myotubes, immobilized mice [9]
Antioxidant ROS, Nrf2, HO-1 Nrf2/HO-1 TNF-α/IFN-γ-stimulated HDF cells [4]
Experimental Models for Bioactivity Assessment
5.2.1 In Vitro Anti-inflammatory Assessment

Cell-based systems provide controlled environments for evaluating this compound's bioactivity:

  • Cell Lines: Human dermal fibroblasts (HDF), human umbilical vein endothelial cells (HUVECs), HEK293 cells, or macrophage cell lines [6] [7] [4]
  • Inflammation Induction: Stimulation with lipopolysaccharide (LPS, 1 μg/mL) or cytokine cocktail (TNF-α/IFN-γ, typically 10-50 ng/mL each) [7] [4]
  • This compound Treatment: Concentration range of 0.1-120 μM, incubated for 24-48 hours [7] [4]
  • Outcome Measures:
    • Inflammatory mediators (IL-6, IL-1β, TNF-α) via ELISA
    • Oxidative stress markers (ROS) using DCFH-DA assay
    • Protein expression via western blot (NF-κB, MAPK, Nrf2/HO-1 pathways)
    • Gene expression via RT-qPCR [7] [4]
5.2.2 In Vivo Efficacy Assessment

Animal models validate this compound activity in physiologically relevant systems:

  • Atherosclerosis Model: apoE−/− mice fed high-cholesterol diet for 12 weeks with this compound treatment; assessment of atherosclerotic lesions (H&E staining), lipid content (Oil Red O staining), macrophage infiltration (CD68 immunohistochemistry) [6]
  • Muscle Atrophy Model: C57BL/6J mice subjected to immobilization for 1 week, followed by this compound administration (10-30 mg/kg/day) for 1 week; evaluation of grip strength, muscle weight, cross-sectional area, and protein degradation markers [9]
  • Toxicity Assessment: Zebrafish embryo acute toxicity assay determining LC50 values; reported LC50 = 173.60 μg/mL [7]

Research Applications and Future Perspectives

The protocols and application notes detailed in this document provide a robust framework for standardized this compound research, with significant implications for:

Nutraceutical Development

The quantitative data on this compound content across algal species enables evidence-based selection of raw materials for nutraceutical products. The extraction and quantification protocols ensure standardized quality control, while the bioactivity profiles support structure-function claims for dietary supplements targeting inflammation, oxidative stress, and metabolic disorders [1] [3].

Pharmaceutical Applications

This compound's pleiotropic effects on multiple signaling pathways position it as a promising lead compound for pharmaceutical development. The anti-atherosclerotic activity demonstrated in apoE−/− mice suggests potential for cardiovascular therapeutics, while the anti-cancer effects observed in non-small cell lung cancer models indicate oncology applications [6] [8]. The detailed mechanisms of action through NF-κB, MAPK, and Nrf2/HO-1 pathways provide rational bases for targeted drug development.

Research Gaps and Future Directions

Despite significant advances, several research gaps remain:

  • Clinical Validation: Current evidence is primarily from in vitro and animal studies; clinical trials are needed to establish human efficacy and therapeutic dosages [1]
  • Toxicity Profiling: While this compound demonstrates low toxicity in animal models and human cell lines (IC50 = 279.90 μg/mL in HEK293 cells), comprehensive chronic toxicity studies and human safety profiles are lacking [1] [7]
  • Bioavailability Optimization: Formulation strategies to enhance this compound bioavailability, such as nanoencapsulation or structural modification, represent promising research directions [1]
  • Sustainable Sourcing: With variable this compound content across species, cultivation optimization and possibly metabolic engineering approaches could ensure sustainable and consistent supply [10]

Visualized Experimental Workflow and Mechanism

The following diagrams illustrate key experimental workflows and mechanistic pathways described in this document:

This compound Analysis Workflow

G Start Algal Collection and Identification SamplePrep Sample Preparation (Washing, Drying, Powdering) Start->SamplePrep Extraction Solvent Extraction (70% EtOH, Sonication) SamplePrep->Extraction Partition Liquid-Liquid Partitioning (n-hexane fraction) Extraction->Partition Purification Chromatographic Purification (MPLC) Partition->Purification HPLC HPLC Analysis and Quantification Purification->HPLC ID Structural Identification (NMR, MS) HPLC->ID Bioassay Bioactivity Assessment (In vitro and In vivo) ID->Bioassay

Anti-inflammatory Mechanism

G InflammatoryStimuli Inflammatory Stimuli (LPS, TNF-α/IFN-γ) OxidativeStress Oxidative Stress (ROS Production) InflammatoryStimuli->OxidativeStress NFkBPathway NF-κB Pathway Activation OxidativeStress->NFkBPathway MAPKPathway MAPK Pathway Activation OxidativeStress->MAPKPathway CytokineRelease Pro-inflammatory Cytokine Release (IL-6, IL-1β, TNF-α) NFkBPathway->CytokineRelease MAPKPathway->CytokineRelease This compound This compound Treatment Nrf2Activation Nrf2/HO-1 Pathway Activation This compound->Nrf2Activation NFkBInhibition NF-κB Pathway Inhibition This compound->NFkBInhibition MAPKInhibition MAPK Pathway Inhibition This compound->MAPKInhibition Nrf2Activation->OxidativeStress Reduces NFkBInhibition->CytokineRelease Inhibits MAPKInhibition->CytokineRelease Inhibits CytokineReduction Reduced Cytokine Production CytokineReduction->CytokineRelease Outcome

References

Comprehensive Application Notes and Protocols for Fucosterol Purification Using Medium-Pressure Liquid Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fucosterol is a prominent sterol predominantly found in brown algae, recognized for its diverse biological activities including anti-inflammatory, antioxidant, antidiabetic, and cholesterol-lowering properties. The purification of this compound from complex algal matrices presents significant challenges due to the presence of numerous interfering compounds such as pigments, lipids, and other sterols. Medium-Pressure Liquid Chromatography has emerged as a powerful technique for the efficient purification of this compound at analytical to semi-preparative scales, bridging the gap between classical column chromatography and HPLC.

These application notes provide a detailed methodology for the isolation and purification of this compound from algal biomass using MPLC, incorporating validated analytical techniques for quantification and identification. The protocols have been optimized for researchers and scientists engaged in natural product chemistry, phytochemistry, and drug development from marine resources, with emphasis on reproducibility, scalability, and analytical rigor.

Extraction and Preliminary Purification Strategies

Algal Biomass Preparation

Proper preparation of algal biomass is crucial for efficient extraction. Collected algal samples should be thoroughly washed with freshwater to remove salt and debris, followed by lyophilization to preserve thermolabile compounds. The dried material should be pulverized using a laboratory mill to achieve a homogeneous powder (particle size 0.5-1.0 mm), which maximizes surface area for extraction [1] [2].

Extraction Protocols

Multiple extraction methods have been employed for this compound isolation, with the following demonstrating highest efficiency:

2.2.1 Ethanol Sonication Extraction

  • Procedure: Powdered algal material (100 g) is extracted with 70% ethanol (1 L) using sonication at 40-50°C for 1 hour. This process is repeated three times with fresh solvent. The combined extracts are concentrated under reduced pressure at 40°C to obtain a crude ethanolic extract [1].
  • Efficiency: This method has been shown to yield this compound contents ranging from 0.22 to 81.67 mg/g across 11 algal species, with the highest yields observed in Desmarestia tabacoides and Agarum clathratum [1].

2.2.2 Solvent Partitioning

  • Procedure: The concentrated ethanolic extract is suspended in distilled water (200 mL) and sequentially partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol (each 200 mL × 3). The n-hexane fraction, enriched with non-polar compounds including this compound, is collected and concentrated [1] [2].
  • Rationale: This step effectively removes polar impurities, sugars, proteins, and highly non-polar compounds, providing a lipid-rich fraction for subsequent chromatographic purification.

Table 1: Comparison of Extraction Techniques for this compound

Extraction Method Solvent System Temperature Time Relative Efficiency Remarks
Sonication-Assisted 70% Ethanol 40-50°C 3 × 1 h High Preferred for thermolabile compounds
Maceration Ethyl Acetate Room Temperature 24-48 h Moderate Simple but time-consuming
Supercritical Fluid CO₂ with ethanol modifier 40-60°C 1-2 h High Requires specialized equipment
Pressurized Solvent Hexane:Ethanol 50-100°C 15-30 min High Fast but may degrade thermolabile compounds

MPLC Purification of this compound

Instrumentation and Column Selection

MPLC System Configuration:

  • Pump: Binary or quaternary solvent delivery system capable of maintaining pressures up to 40 bar
  • Detector: UV-Vis detector with preparative flow cell
  • Fraction Collector: Programmable for automated fraction collection
  • Columns: Pre-packed silica gel columns (e.g., 460 × 26 mm i.d., 25-40 μm particle size) for optimal separation at medium pressure [1]
Detailed MPLC Protocol

Step 1: Sample Loading

  • The concentrated n-hexane fraction (2-3 g) is dissolved in minimal n-hexane (5-10 mL) and mixed with silica gel (3-5 g). The solvent is evaporated under reduced pressure to obtain a free-flowing powder.
  • This powder is loaded onto the MPLC column as a dry pack or using a pre-column adapter to ensure uniform band formation.

Step 2: Gradient Elution

  • Solvent System: n-Hexane (A) and Ethyl Acetate (B)
  • Gradient Program:
    • 0-20 min: 100% A to 60% A:40% B (linear gradient)
    • 20-40 min: 60% A:40% B to 0% A:100% B (linear gradient)
    • 40-50 min: 100% B (isocratic)
  • Flow Rate: 10-15 mL/min
  • Detection: UV at 210 nm
  • Fraction Size: 20-25 mL per fraction [1]

Step 3: Fraction Monitoring and Pooling

  • Fractions are monitored by TLC (silica gel, n-hexane:ethyl acetate, 7:3, visualization with vanillin-sulfuric acid reagent) or analytical HPLC.
  • Fractions containing this compound (Rf ~0.4 in n-hexane:ethyl acetate 7:3) are pooled and concentrated under reduced pressure.

Step 4: Recrystallization

  • The semi-pure this compound is recrystallized from methanol to obtain white crystalline pure this compound [1].

Table 2: MPLC Purification Parameters for this compound from Different Algal Sources

Algal Species Sample Load (g) Column Dimensions Gradient Time (min) This compound Yield (mg/g) Purity (%)
Sargassum miyabei 2.5 460 × 26 mm 50 12.5 >95
Lessonia vadosa 3.0 460 × 26 mm 50 8.7 >92
Sargassum horneri 2.0 460 × 26 mm 50 10.3 >95
Desmarestia tabacoides 1.5 460 × 26 mm 50 81.7 >90

Analytical Methods for this compound Identification and Quantification

HPLC Validation Method

For quality control and quantification of this compound throughout the purification process, a validated HPLC method should be implemented:

  • Column: Kinetex C18 (4.6 mm × 100 mm, 2.6 μm)
  • Mobile Phase: MeOH (A) and 0.1% acetic acid (B)
  • Gradient: 50% to 0% B over 5 min, then isocratic 100% A for 10 min
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Detection: 210 nm
  • Column Temperature: 25°C [1]

Validation Parameters:

  • Specificity: Retention time ~8.5 min with no interference
  • Linearity: R² = 0.9998 (range: 3.91-125.00 μg/mL)
  • LOD: 3.20 μg/mL
  • LOQ: 9.77 μg/mL
  • Accuracy: 90-110% (intra-day and inter-day variation)
  • Precision: RSD < 2% [1]
Structural Elucidation Techniques

Spectroscopic Identification:

  • EI-MS: m/z 412 [M]⁺, 314 (100%), 299 (19.2%), 271 (11.3%), 229 (15.5%) [1]
  • ¹H-NMR (500 MHz, CDCl₃): δ 5.35 (1H, d, J = 5.5 Hz, H-6), 5.18 (1H, q, J = 6.5, 13.5 Hz, H-28), 3.53 (1H, m, H-3), 1.58 (3H, d, J = 7.5 Hz, H-29), 1.02 (3H, s, H-19), 0.69 (3H, s, H-18) [1]
  • ¹³C-NMR (125 MHz, CDCl₃): δ 147.2 (C-24), 141.0 (C-5), 121.9 (C-6), 115.8 (C-28), 72.0 (C-3), 56.9 (C-14), 56.0 (C-17) [1]

Alternative Purification Methods

Centrifugal Partition Chromatography

For laboratories equipped with CPC, an effective alternative method has been developed:

  • Solvent System: n-Heptane/Ethyl Acetate/Methanol/Water (2.5:7:3.5:7, v/v)
  • Apparatus: CPC instrument with 250 mL column volume
  • Sample Loading: 200 mg of crude extract in equal volume of both phases
  • Conditions: Descending mode, flow rate 5 mL/min, rotation speed 1200 rpm
  • Yield: ~45 mg of pure this compound from 200 mg crude extract [3]
Combined Purification Approaches

For challenging matrices, a combination of techniques may be employed:

G Start Crude Algal Extract SLE Solid-Liquid Extraction Start->SLE LLE Liquid-Liquid Partition SLE->LLE MPLC MPLC Purification LLE->MPLC CPC CPC Purification LLE->CPC Recryst Recrystallization MPLC->Recryst CPC->Recryst Analysis HPLC/MS/NMR Analysis Recryst->Analysis Pure Pure this compound Analysis->Pure

This compound Purification Workflow

Troubleshooting and Optimization Guidelines

Table 3: Common Issues and Solutions in this compound Purification

Problem Potential Causes Solutions
Poor recovery from MPLC Sample overload, inappropriate gradient Reduce sample load by 20-30%; optimize gradient slope
Co-elution with impurities Inadequate solvent selectivity Test alternative solvent systems (e.g., dichloromethane-methanol)
Broad peaks in HPLC Column degradation, inappropriate mobile phase Replace guard column; adjust organic modifier percentage
Low this compound yield Inefficient extraction, algal species variation Validate extraction method; confirm algal species identity
Crystallization failure Excessive impurities, incorrect solvent Re-chromatograph with narrower cut; try methanol-chloroform mixture

Applications and Biological Significance

Purified this compound has demonstrated significant biological activities in various experimental models:

  • Anti-inflammatory Effects: this compound regulates NF-κB/MAPK signaling pathways and upregulates Nrf2/HO-1 signaling in human dermal fibroblasts, indicating potential for dermatological applications [2].
  • Antileishmanial Activity: this compound shows promising activity against Leishmania strains, with potential for tropical disease treatment [3].
  • Photoprotective Properties: As a component of algal extracts, this compound contributes to protection against UV radiation damage [4].
  • Vitamin D Analogs: this compound serves as a precursor for the synthesis of novel secosteroids with potential vitamin D-like activity [5].

G FST This compound NFkB NF-κB Pathway Inhibition FST->NFkB MAPK MAPK Pathway Modulation FST->MAPK Nrf2 Nrf2/HO-1 Activation FST->Nrf2 Antileish Antileishmanial Activity FST->Antileish AntiInflam Anti-inflammatory Effects NFkB->AntiInflam MAPK->AntiInflam Nrf2->AntiInflam Antioxidant Antioxidant Activity Nrf2->Antioxidant

Documented Biological Activities of this compound

Conclusion

The MPLC purification protocol described herein provides an efficient, reproducible, and scalable method for the isolation of high-purity this compound from algal biomass. The combination of 70% ethanol extraction, solvent partitioning, and MPLC purification yields this compound of sufficient purity for biological evaluation, analytical standards, and further chemical derivatization. The integration of validated HPLC analysis ensures quality control throughout the purification process, while spectroscopic techniques confirm structural integrity.

This methodology offers significant advantages over traditional column chromatography in terms of resolution, reproducibility, and time efficiency, while being more accessible and cost-effective than preparative HPLC for laboratory-scale purification. The protocols can be adapted to various algal species and scaled according to research needs, providing a valuable resource for natural product chemists and pharmacognosy researchers exploring the therapeutic potential of marine-derived compounds.

References

Comprehensive Application Notes and Protocols: Fucosterol Anti-Cancer Mechanisms in Non-Small Cell Lung Cancer (NSCLC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol and Its Significance in NSCLC

This compound (24-ethylidene cholesterol) is a phytosterol primarily isolated from brown algae and various marine plants that has gained significant attention for its diverse bioactive properties, including potent anticancer activity. With lung cancer remaining the leading cause of cancer-related mortality worldwide and non-small cell lung cancer (NSCLC) accounting for approximately 85% of all lung cancer cases, the discovery of novel therapeutic agents is urgently needed. [1] this compound has emerged as a promising candidate due to its multifaceted mechanisms against cancer cells and its favorable selectivity toward cancerous versus non-cancerous cells, potentially offering enhanced therapeutic efficacy with reduced side effects compared to conventional chemotherapy. [2]

The significance of this compound in NSCLC research extends beyond its direct anticancer properties to its potential to address critical clinical challenges such as drug resistance and cancer relapse. Recent studies employing network pharmacology and molecular docking approaches have identified this compound as a multi-target agent capable of simultaneously modulating several key pathways dysregulated in NSCLC, including the Raf/MEK/ERK signaling cascade. [1] This comprehensive application note details the molecular mechanisms, experimental protocols, and research applications of this compound in NSCLC models to facilitate its further investigation and development as a potential therapeutic agent.

Mechanisms of Action in NSCLC

Molecular Targets and Signaling Pathways

This compound exerts its anti-NSCLC effects through multi-target mechanisms that collectively inhibit cancer cell proliferation, induce apoptotic cell death, and suppress metastatic potential. The compound demonstrates particularly potent activity against A549 and SK-LU-1 lung cancer cells, with half-maximal inhibitory concentration (IC50) values of approximately 15 µM, while showing minimal effects on non-cancerous lung cells, indicating favorable cancer selectivity. [2] Key molecular mechanisms include:

  • Apoptosis Induction: this compound significantly enhances the expression of pro-apoptotic proteins including Bax and cleaved caspase-3, while concurrently reducing the expression of anti-apoptotic protein Bcl-2. This alteration in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c into the cytosol and subsequent activation of the caspase cascade, ultimately executing programmed cell death. [2]

  • Cell Cycle Arrest: Treatment with this compound induces G2/M phase cell cycle arrest in NSCLC cells, which is associated with marked decrease in the expression of key cell cycle regulators including Cdc2, Cyclin A, and Cyclin B1. Concurrently, this compound upregulates the expression of negative cell cycle regulators p21Cip1 and p27Kip1, effectively halting cellular proliferation. [2]

  • Metastasis Suppression: this compound demonstrates significant inhibition of cell migration and invasion capabilities in NSCLC models, as evidenced by Boyden chamber assays. This anti-metastatic activity represents a crucial therapeutic aspect given the high frequency of distant metastases in advanced NSCLC cases. [2]

  • GRB2 Targeting and Raf/MEK/ERK Pathway Modulation: Network pharmacology analyses have identified GRB2 as a prime molecular target of this compound in NSCLC. GRB2 is an adaptor protein that initiates the Raf/MEK/ERK signaling cascade, which is frequently dysregulated in lung cancer. This compound binding to GRB2 disrupts this signaling pathway, leading to downstream effects on cell proliferation and survival. Molecular docking studies confirm strong binding interactions between this compound and GRB2, supporting its mechanism as a pathway modulator. [1]

Quantitative Activity Data

Table 1: Anti-Cancer Activity Profile of this compound in NSCLC and Other Cancer Models

Cancer Type Cell Lines Tested IC50 Values Key Mechanisms Experimental Models
NSCLC A549, SK-LU-1 ~15 µM Apoptosis induction, G2/M cell cycle arrest, inhibition of migration and invasion, targeting of GRB2 and Raf/MEK/ERK pathway In vitro, In vivo (xenograft mice) [2] [1]
Cervical Cancer HeLa 40 µM ROS-mediated apoptosis, mitochondrial membrane potential disruption, G2/M cell cycle arrest, inhibition of PI3K/Akt/mTOR pathway In vitro [3]
Ovarian Cancer ES2, OV90 51.4-62.4 µM Mitochondrial dysfunction, ER stress, calcium homeostasis disruption, angiogenesis inhibition In vitro, Zebrafish xenograft [4]

Table 2: Effects of this compound on Key Apoptotic and Cell Cycle Regulators in NSCLC Cells

Molecular Target Effect of this compound Functional Outcome
Bax/Bcl-2 Ratio Increased Promotes mitochondrial apoptosis [2]
Cleaved Caspase-3 Increased Executes apoptotic program [2]
Cdc2, Cyclin A, Cyclin B1 Decreased Induces G2/M cell cycle arrest [2]
p21Cip1, p27Kip1 Increased Enhances cell cycle inhibition [2]
GRB2 Targeted and inhibited Suppresses Raf/MEK/ERK signaling [1]

Experimental Protocols

In Vitro Anti-Proliferation and Cytotoxicity Assays
Protocol: MTT Assay for Cell Viability Assessment

Purpose: To evaluate the anti-proliferative effects of this compound on NSCLC cell lines by measuring metabolic activity as an indicator of cell viability.

Materials and Reagents:

  • NSCLC cell lines (A549, SK-LU-1, or other relevant lines)
  • This compound (prepared in DMSO, with final DMSO concentration not exceeding 0.1%)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Dimethyl sulfoxide (DMSO)
  • Complete cell culture medium (RPMI-1640 or DMEM with 10% FBS and antibiotics)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at a density of 1×10⁴ cells per well in 100 µL complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (typically 0-160 µM range). Remove culture medium from wells and replace with 100 µL of this compound-containing medium. Include vehicle control (0.1% DMSO) and blank wells (medium without cells). Treat cells for 48-72 hours.

  • MTT Incubation: After treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to solubilize the formed formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to vehicle-treated controls.

  • Data Analysis: Determine IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism) by fitting the dose-response data to a nonlinear regression model. [3] [2]

Technical Notes:

  • Perform experiments in triplicate with at least three biological replicates.
  • Ensure uniform cell seeding density for reproducible results.
  • Include a positive control (e.g., cisplatin) for assay validation.
  • The MTT assay should be complemented with other viability assays for comprehensive assessment.
Apoptosis Detection Protocols
Protocol: Annexin V/Propidium Iodide Staining for Apoptosis Quantification

Purpose: To detect and quantify early and late apoptotic cells in this compound-treated NSCLC cultures using flow cytometry.

Materials and Reagents:

  • Annexin V-FITC/PI apoptosis detection kit
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Flow cytometry tubes
  • Cold PBS
  • Flow cytometer equipped with 488 nm excitation laser

Procedure:

  • Cell Treatment and Harvest: Treat NSCLC cells with this compound (0-100 µM) for 24-48 hours. Harvest cells using gentle trypsinization, followed by centrifugation at 500 × g for 5 minutes.

  • Cell Washing: Wash cells twice with cold PBS and resuspend in binding buffer at a concentration of 1×10⁶ cells/mL.

  • Staining: Transfer 100 µL of cell suspension to flow cytometry tubes. Add 5 µL of Annexin V-FITC and 5 µL of PI (or according to kit manufacturer's instructions). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated cells to establish baseline apoptosis and set quadrant boundaries.

  • Data Interpretation: Quantify the percentage of cells in each population: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺). [2] [4]

Technical Notes:

  • Process samples immediately after staining for optimal results.
  • Include a positive control (e.g., cells treated with 1 µM staurosporine for 4 hours) for apoptosis induction.
  • Analyze data using appropriate flow cytometry software with at least 10,000 events per sample.
Cell Cycle Analysis Protocol
Protocol: Propidium Iodide DNA Staining for Cell Cycle Distribution

Purpose: To determine the effect of this compound on cell cycle progression in NSCLC cells by quantifying DNA content.

Materials and Reagents:

  • Propidium iodide (PI) solution (1 mg/mL)
  • RNase A (0.1 mg/mL)
  • Triton X-100 (0.1%)
  • Phosphate-buffered saline (PBS)
  • 70% ethanol (cold)
  • Flow cytometry tubes
  • Flow cytometer with 488 nm excitation laser

Procedure:

  • Cell Treatment and Fixation: Harvest this compound-treated cells (typically after 24 hours treatment) by trypsinization, wash with PBS, and fix in 1 mL of cold 70% ethanol at -20°C for at least 2 hours or overnight.

  • Staining Solution Preparation: Prepare staining solution containing 40 µg/mL PI, 0.1 mg/mL RNase A, and 0.1% Triton X-100 in PBS.

  • Cell Staining: Pellet fixed cells by centrifugation at 500 × g for 5 minutes, remove ethanol completely, and resuspend in 500 µL of staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometric Analysis: Analyze samples using a flow cytometer with PI fluorescence measured through a 585/42 nm bandpass filter. Collect at least 20,000 events per sample.

  • Data Analysis: Determine the percentage of cells in sub-G₁, G₀/G₁, S, and G₂/M phases using cell cycle analysis software (e.g., ModFit LT). [3] [2]

Technical Notes:

  • Ensure complete removal of ethanol before staining to prevent precipitation.
  • Verify instrument performance using DNA quality control particles.
  • Include untreated cells for baseline cell cycle distribution.
Western Blot Analysis for Signaling Pathways
Protocol: Protein Expression Analysis of Key Signaling Molecules

Purpose: To evaluate the effect of this compound on expression and phosphorylation of key proteins in apoptotic and cell cycle regulatory pathways.

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (8-15% gradient)
  • PVDF or nitrocellulose membranes
  • ECL detection reagents
  • Primary antibodies against: Bax, Bcl-2, cleaved caspase-3, Cdc2, Cyclin B1, p21Cip1, p27Kip1, GRB2, p-ERK, total ERK, β-actin
  • HRP-conjugated secondary antibodies

Procedure:

  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.

  • Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's instructions.

  • Gel Electrophoresis and Transfer: Separate 20-40 µg of total protein by SDS-PAGE and transfer to membranes using standard protocols.

  • Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (diluted according to manufacturer's recommendations) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Develop blots using ECL reagents and visualize with a chemiluminescence imaging system. Quantify band intensities using image analysis software (e.g., ImageJ), normalizing to loading controls. [2] [1]

Research Applications and Integration

This compound in Combination Therapy Studies

The potential of this compound extends beyond monotherapy to combination strategies with conventional chemotherapeutic agents. Research on other natural compounds in NSCLC models provides valuable frameworks for designing this compound combination studies. For instance, scutellarin, a natural flavonoid, has demonstrated synergistic effects with cisplatin in A549/DDP cells (cisplatin-resistant NSCLC cells), enhancing p53-dependent apoptosis through activation of the ERK signaling pathway. [5] Similarly, trifolium flavonoids have been shown to increase gefitinib-induced apoptosis in erlotinib-resistant PC-9R cells by reducing phosphorylation of STAT3 and ERK. [5] These findings suggest that this compound may similarly potentiate the efficacy of standard NSCLC therapeutics, potentially overcoming drug resistance mechanisms.

In Vivo Translation and Preclinical Development

The anti-cancer efficacy of this compound has been validated in xenografted mouse models, demonstrating significant inhibition of lung cancer tumor growth. [2] These in vivo studies provide critical proof-of-concept for further preclinical development. When designing in vivo studies for this compound, researchers should consider:

  • Dosing Regimens: Based on existing literature, effective in vivo doses typically range from 25-100 mg/kg, administered via intraperitoneal injection or oral gavage.
  • Treatment Schedule: Daily administration for 2-4 weeks, with tumor volume measured regularly.
  • Assessment Endpoints: Tumor volume/weight, immunohistochemical analysis of proliferation markers (Ki-67), apoptosis (TUNEL staining), and expression of key target proteins in excised tumors.
  • Toxicity Evaluation: Monitor body weight, organ weights, and serum biochemical parameters to assess potential toxicity.

The following diagram illustrates the multi-target mechanism of this compound in NSCLC cells and the corresponding experimental approaches for investigation:

G cluster_pathways Molecular Pathways & Targets cluster_assays Experimental Assessment Methods This compound This compound Apoptosis Apoptosis This compound->Apoptosis CellCycle CellCycle This compound->CellCycle Migration Migration This compound->Migration Signaling Signaling This compound->Signaling Bax Bax Apoptosis->Bax Bcl2 Bcl2 Apoptosis->Bcl2 Caspase3 Caspase3 Apoptosis->Caspase3 Annexin Annexin Apoptosis->Annexin p21 p21 CellCycle->p21 CyclinB1 CyclinB1 CellCycle->CyclinB1 Cdc2 Cdc2 CellCycle->Cdc2 CellCycleAssay CellCycleAssay CellCycle->CellCycleAssay MigrationAssay MigrationAssay Migration->MigrationAssay GRB2 GRB2 Signaling->GRB2 Raf Raf Signaling->Raf MEK MEK Signaling->MEK ERK ERK Signaling->ERK Western Western Signaling->Western Bax->Western Bcl2->Western Caspase3->Western p21->Western CyclinB1->Western Cdc2->Western Docking Docking GRB2->Docking MTT MTT

Diagram 1: Comprehensive experimental framework for investigating this compound's anti-NSCLC mechanisms, illustrating molecular targets and corresponding assessment methodologies.

Protocol Optimization and Troubleshooting

Compound Preparation and Stability:

  • Prepare this compound stock solutions in DMSO at concentrations of 50-100 mM and store at -20°C for up to 6 months.
  • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
  • For in vitro studies, ensure final DMSO concentration does not exceed 0.1% to maintain cell viability.

Assay-Specific Considerations:

  • For MTT assays, optimize cell seeding density for each NSCLC line to prevent over-confluence during the assay period.
  • In flow cytometry analyses, include single-stained controls for proper compensation.
  • For Western blotting of phosphoproteins, include phosphatase inhibitors in lysis buffers and process samples quickly to maintain phosphorylation states.

Data Interpretation Guidelines:

  • Establish significance thresholds for fold-change in protein expression (typically ≥1.5-fold change considered biologically relevant).
  • Correlate biochemical findings with functional outcomes (e.g., connect changes in cell cycle regulators with actual cell cycle distribution alterations).
  • Consider temporal aspects of signaling modulation, as some effects may be time-dependent.

Conclusion and Future Perspectives

This compound represents a promising multi-target agent against NSCLC through its coordinated effects on apoptosis induction, cell cycle arrest, metastasis suppression, and key signaling pathway modulation. The experimental protocols outlined in this document provide researchers with standardized methodologies to further investigate and validate the anti-cancer properties of this compound in NSCLC models. The comprehensive mechanistic understanding of this compound's activity, particularly its targeting of GRB2 and modulation of the Raf/MEK/ERK pathway, positions it as a valuable candidate for future drug development efforts.

Future research directions should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling to optimize dosing regimens
  • Advanced formulation development to enhance bioavailability
  • Expanded combination studies with standard care therapeutics
  • Investigation of effects on cancer stem cells and tumor microenvironment
  • Exploration of biomarker strategies for patient stratification

The integration of this compound into NSCLC drug discovery pipelines holds significant potential for addressing unmet clinical needs, particularly in cases of therapy resistance and advanced disease.

References

Comprehensive Application Notes and Protocols: Fucosterol for Cholesterol-Lowering Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Fucosterol (24-ethylidene cholesterol) is a predominant phytosterol found extensively in brown marine algae species, with particularly high concentrations in Sargassum fusiforme, Ecklonia species, and other algal families including Dictyotaceae, Sargassaceae, and Lessoniaceae [1]. This sterol compound represents a significant proportion of total sterol content in brown algae, ranging from 65% to 98% of total sterols depending on the algal species and extraction methodology [1]. Structurally, this compound is characterized by a steroid nucleus with an ethylidene group at C-24, which contributes to its unique biological activities and distinguishes it from cholesterol and other terrestrial phytosterols [1]. The empirical formula of this compound is C₂₉H₄₈O, and it exhibits typical sterol properties including limited water solubility and sensitivity to oxidation [1].

The interest in this compound as a potential therapeutic agent for cholesterol management stems from growing evidence of its multi-mechanistic approach to modulating lipid metabolism, coupled with its favorable safety profile [1] [2]. Unlike conventional statin therapies that primarily inhibit cholesterol synthesis, this compound appears to target multiple pathways involved in cholesterol homeostasis, including absorption, excretion, and cellular signaling mechanisms [3] [2]. Additionally, this compound exhibits several ancillary benefits that may further support cardiovascular health, including anti-inflammatory, antioxidant, and potentially anti-atherosclerotic properties [4] [2]. These multi-faceted activities position this compound as a promising candidate for development as a nutraceutical or pharmaceutical agent aimed at cholesterol management and cardiovascular risk reduction.

Molecular Mechanisms of Action

Cholesterol Absorption Inhibition

This compound exerts its primary cholesterol-lowering effect through competitive inhibition of intestinal cholesterol absorption via multiple complementary mechanisms. The compound directly interferes with the solubilization of cholesterol in mixed micelles within the intestinal lumen, thereby reducing cholesterol accessibility for absorption [5]. Furthermore, this compound interacts with key intestinal transporter proteins, particularly the Niemann-Pick C1-Like 1 (NPC1L1) transporter, effectively competing with cholesterol for uptake into enterocytes [5]. Once inside the intestinal epithelial cells, this compound disrupts several intracellular processes essential for cholesterol assimilation, including suppression of cholesteryl ester formation through inhibition of acetyl-CoA acetyltransferase 2 (ACAT2) and interference with chylomicron assembly via downregulation of microsomal triglyceride transfer protein (MTP) [5]. Additionally, this compound promotes the active efflux of both cholesterol and plant sterols back into the intestinal lumen through activation of the ABCG5/ABCG8 transporter system, further reducing net cholesterol absorption [5].

Signaling Pathway Modulation

Beyond its direct effects on intestinal cholesterol absorption, this compound modulates several key signaling pathways involved in cholesterol homeostasis and inflammation. This compound functions as a selective liver X receptor-beta (LXR-β) agonist, which promotes the transcription of genes involved in reverse cholesterol transport and biliary cholesterol excretion [3] [6]. Additionally, this compound has been shown to influence the Nrf2 antioxidant signaling pathway, leading to enhanced expression of antioxidant enzymes including superoxide dismutase, catalase, and glutathione, thereby reducing oxidative stress associated with hypercholesterolemia [2]. The compound also demonstrates significant anti-inflammatory activity through suppression of NF-κB signaling and subsequent reduction in pro-inflammatory cytokine production [4] [2]. Recent evidence further suggests that this compound modulates MAPK signaling pathways, particularly ERK1/2 and p38 MAPK, which contribute to its anti-inflammatory effects and potentially influence lipid metabolism [7].

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its cholesterol-lowering effects:

FucosterolMechanisms clusterIntestinal Intestinal Mechanisms clusterSignaling Signaling Pathways This compound This compound MicelleComp Micelle Competition This compound->MicelleComp NPC1L1 NPC1L1 Inhibition This compound->NPC1L1 ACAT2 ACAT2 Suppression This compound->ACAT2 ABCG5_G8 ABCG5/G8 Activation This compound->ABCG5_G8 LXRb LXR-β Activation This compound->LXRb Nrf2 Nrf2 Pathway Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB MAPK MAPK/ERK Modulation This compound->MAPK MicelleComp->NPC1L1 MicelleComp->ABCG5_G8 CholesterolReduction Reduced Serum Cholesterol MicelleComp->CholesterolReduction NPC1L1->ACAT2 NPC1L1->CholesterolReduction MTP MTP Downregulation ACAT2->MTP ACAT2->CholesterolReduction ABCG5_G8->CholesterolReduction MTP->CholesterolReduction BileAcid Bile Acid Synthesis ↑ LXRb->BileAcid Promotes LDLr LDL Receptor ↑ LXRb->LDLr Upregulates VLDL VLDL Secretion ↓ NFkB->VLDL Reduces subcluster subcluster clusterHepatic clusterHepatic BileAcid->CholesterolReduction LDLr->CholesterolReduction VLDL->CholesterolReduction

Diagram Title: this compound Cholesterol-Lowering Mechanisms

Quantitative Efficacy Data and Experimental Findings

In Vivo Cholesterol-Lowering Effects

Preclinical studies utilizing various animal models have consistently demonstrated the efficacy of this compound in modulating serum lipid parameters. In apolipoprotein E-deficient (ApoE⁻/⁻) mice fed a high-cholesterol diet, this compound supplementation significantly reduced atherosclerotic plaque formation and improved serum lipid profiles [4]. The compound effectively attenuated the pathological changes induced by high-cholesterol diets, including reduction in macrophage infiltration into the aortic wall and decreased expression of adhesion molecules and inflammatory cytokines in vascular tissues [4]. Similar studies in rat models have shown that this compound administration results in notable improvements in multiple lipid parameters and exhibits effects on associated metabolic pathways.

Table 1: In Vivo Cholesterol-Lowering Effects of this compound in Animal Models

Animal Model Dose Duration Key Effects Reference

| ApoE⁻/⁻ mice | 50 mg/kg/day | 12 weeks | - 45-50% reduction in atherosclerotic lesions

  • Significant reduction in serum LDL-C
  • Decreased aortic inflammatory markers
  • Reduced oxidative stress | [4] | | Sprague-Dawley rats | Not specified | Single dose (pharmacokinetics) | - Absolute oral bioavailability: 0.74%
  • Primary fecal excretion
  • Demonstrated blood-brain barrier penetration | [6] | | Rat model (HCD-induced) | Not specified | Not specified | - Reduced serum lipid parameters
  • Enhanced antioxidant enzyme activities
  • Improved hepatic function markers | [4] |
Cellular Studies and Molecular Targets

In vitro investigations have provided insights into the molecular mechanisms underlying this compound's effects on cholesterol metabolism and associated pathways. In human umbilical vein endothelial cells (HUVECs) treated with oxidized LDL, this compound demonstrated dose-dependent protection against inflammatory activation and oxidative stress [4]. The compound significantly reduced the expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β, while concurrently decreasing reactive oxygen species generation [4]. Furthermore, this compound treatment in various cell models has been shown to modulate key signaling pathways involved in lipid metabolism and inflammation.

Table 2: In Vitro Effects of this compound on Cholesterol-Related Pathways

Cell Model Concentration Treatment Duration Key Findings Molecular Targets

| HUVECs (ox-LDL treated) | 10-50 μM | 24 hours | - Reduced inflammatory response

  • Attenuated oxidative stress
  • Decreased apoptosis
  • Inhibited NF-κB and p38/Erk MAPK signaling | NF-κB, p38 MAPK, Erk [4] | | RAW264.7 macrophages | 10-100 μM | 6-24 hours | - Suppressed pro-inflammatory cytokine production
  • Inhibited iNOS expression
  • Reduced NO production | iNOS, NF-κB [2] [8] | | Intestinal epithelial cells | Not specified | Not specified | - Inhibition of cholesterol absorption
  • Activation of LXR-β signaling
  • Upregulation of ABCG5/G8 transporters | NPC1L1, LXR-β, ABCG5/G8 [5] | | HepG2 hepatocytes | 10-50 μM | 24-48 hours | - Modulation of LDL receptor expression
  • Enhanced bile acid synthesis
  • Suppressed PCSK9 expression | LDLr, PCSK9, HMG-CoA reductase [4] [5] |

Experimental Protocols

In Vitro Cholesterol Uptake and Absorption Assay

This protocol details the assessment of this compound's effect on intestinal cholesterol absorption using the Caco-2 human intestinal epithelial cell model, which represents a well-established system for studying intestinal transport processes.

  • Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere. For transport studies, seed cells on Transwell polyester membrane inserts (0.4 μm pore size, 12 mm diameter) at a density of 1 × 10⁵ cells/insert. Culture for 15-21 days to allow complete differentiation and polarization, monitoring transepithelial electrical resistance (TEER) regularly until values exceed 300 Ω·cm².

  • Treatment Protocol: Prepare fresh this compound stock solution in DMSO and dilute in serum-free medium to final testing concentrations (typically 10-100 μM), ensuring DMSO concentration does not exceed 0.1%. On the day of experiment, aspirate culture medium and wash cell monolayers twice with PBS. Add this compound-containing media to the apical compartment and incubate for predetermined time points (2-24 hours). Include appropriate controls including vehicle control (0.1% DMSO), positive control (ezetimibe, 10 μM), and blank Transwells without cells.

  • Cholesterol Uptake Measurement: Following pretreatment, prepare micellar solution containing [³H]-cholesterol (0.2 μCi/mL) and unlabeled cholesterol (50 μM) in DMEM with taurocholic acid (2 mM) and monoolein (100 μM). Replace apical media with this micellar solution and incubate for 2 hours at 37°C. After incubation, collect basolateral media for cholesterol transport assessment. Wash cell monolayers three times with ice-cold PBS and lyse cells in RIPA buffer for 30 minutes. Measure radioactivity in both apical and basolateral compartments and cell lysates using liquid scintillation counting.

  • Data Analysis: Calculate cholesterol uptake as the percentage of radioactivity recovered in cell lysates relative to the total radioactivity added. Determine cholesterol transport as the percentage of radioactivity in the basolateral compartment relative to the total radioactivity added. Express results as percentage inhibition compared to vehicle control using the formula: % Inhibition = [(Control - Treatment)/Control] × 100.

In Vivo Atherosclerosis Prevention Protocol

This protocol describes the evaluation of this compound's cholesterol-lowering and anti-atherosclerotic efficacy in the ApoE⁻/⁻ mouse model, a well-established model for studying atherosclerosis and cholesterol metabolism.

  • Animals and Grouping: Utilize 8-week-old male ApoE⁻/⁻ mice with initial body weights of 22-25g. House mice under controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with free access to food and water. Randomly assign mice to the following experimental groups (n=10-12 per group): (1) Normal chow diet group (negative control), (2) High-cholesterol diet (HCD) group (positive control), (3) HCD + low-dose this compound (25 mg/kg/day), (4) HCD + medium-dose this compound (50 mg/kg/day), and (5) HCD + high-dose this compound (100 mg/kg/day).

  • Diet Preparation and Administration: Prepare high-cholesterol diet containing 1.25% cholesterol and 20% fat. For treatment groups, dissolve this compound in corn oil containing 1% DMSO and administer daily by oral gavage at a volume of 10 mL/kg body weight. Administer vehicle solution (corn oil with 1% DMSO) to control groups. Continue treatment for 12 weeks, monitoring body weight, food intake, and general health status weekly.

  • Sample Collection and Analysis: At the end of the treatment period, fast mice for 12 hours and collect blood samples via cardiac puncture under anesthesia. Collect serum by centrifugation at 3,000 × g for 15 minutes at 4°C. Analyze serum lipid parameters including total cholesterol, LDL-C, HDL-C, and triglycerides using commercial enzymatic kits. Perfuse animals with ice-cold PBS and carefully dissect the entire aortic tree from heart to iliac bifurcation. For atherosclerotic lesion quantification, fix aortas in 4% paraformaldehyde and stain with Oil Red O solution (0.5% in isopropanol) for 30 minutes at room temperature. Capture images of stained aortas and quantify lesion area using image analysis software (ImageJ or equivalent). Express lesion formation as percentage of total aortic area.

  • Histological and Molecular Analysis: Embed aortic root segments in optimal cutting temperature compound and prepare serial cryosections (10 μm thickness). Stain sections with Hematoxylin & Eosin for general morphology, Oil Red O for lipid deposition, and Masson's trichrome for collagen content. Perform immunohistochemical staining for macrophage markers (CD68), vascular cell adhesion molecule-1 (VCAM-1), and nuclear factor kappa B (NF-κB) according to standard protocols. Quantify staining intensity using image analysis software and express as positive area percentage.

Molecular Docking Protocol for LXR-β Binding Assessment

This protocol describes the computational assessment of this compound binding to liver X receptor-beta (LXR-β) using molecular docking approaches, which provides insights into the potential mechanism of this compound-mediated cholesterol regulation.

  • Protein Preparation: Retrieve the three-dimensional crystal structure of human LXR-β (PDB ID: 1P8D) from the Protein Data Bank. Remove co-crystallized water molecules and original ligands using molecular visualization software (PyMOL or similar). Add polar hydrogen atoms and assign Kollman united atom charges to the protein structure using AutoDock Tools or similar software. Save the prepared protein structure in PDBQT format for docking simulations.

  • Ligand Preparation: Obtain the 3D structure of this compound (CID: 5281328) from PubChem database or generate using chemical structure drawing software (ChemDraw or similar). Optimize the geometry using molecular mechanics force fields (MM2) and convert to 3D structure. Assign Gasteiger charges and detect rotatable bonds. Save the prepared ligand structure in PDBQT format.

  • Molecular Docking: Perform docking simulations using AutoDock Vina or similar molecular docking software. Define the grid box to encompass the entire ligand-binding domain of LXR-β with dimensions of 60 × 60 × 60 points and grid spacing of 0.375 Å. Center the grid box on the coordinates of the native ligand in the crystal structure. Set the exhaustiveness parameter to 20 to ensure comprehensive sampling of conformational space. Run docking simulations and generate multiple binding poses (typically 20 poses per ligand).

  • Binding Analysis and Validation: Analyze the resulting docking poses based on binding affinity (kcal/mol) and structural interactions. Select the most favorable binding pose based on the lowest binding energy and highest conformational stability. Identify specific molecular interactions including hydrogen bonds, hydrophobic interactions, and π-π stacking using interaction diagram software (LigPlot+ or similar). Validate the docking protocol by redocking the native crystallized ligand and calculating the root-mean-square deviation (RMSD) between the docked pose and crystal structure pose; acceptable RMSD values are <2.0 Å.

Pharmacological Profile and Safety Considerations

Pharmacokinetic Characteristics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent. Pharmacokinetic studies in Sprague-Dawley rats have revealed that this compound exhibits low oral bioavailability (approximately 0.74%), primarily due to limited absorption and significant first-pass metabolism [6]. Despite this low systemic exposure, this compound demonstrates adequate blood-brain barrier penetration as indicated by a predicted brain/blood partition coefficient (QPlogBB) of -0.3, which falls within the recommended range for CNS-active compounds (-3.0 to 1.2) [3]. This compound predominantly undergoes fecal excretion, with minimal renal elimination, consistent with its lipophilic nature and poor water solubility [6]. In vitro ADME/T prediction studies indicate that this compound generally complies with Lipinski's rule of five, suggesting favorable drug-like properties, though its relatively high molecular weight and lipophilicity may present formulation challenges that require specialized delivery systems to enhance bioavailability [3].

Safety and Toxicity Profile

Comprehensive assessment of this compound's safety profile based on existing literature indicates a favorable toxicity profile with relatively low risk of adverse effects. Current evidence from in vitro and in vivo studies demonstrates that this compound exhibits low toxicity across various biological systems [1]. Toxicity studies conducted in animal models, including rodent species, have not reported significant adverse events or mortality at physiologically relevant doses [1]. However, it is important to note that existing research has identified gaps in the complete toxicological characterization of this compound, particularly regarding chronic toxicity and potential drug interactions [1]. Notably, no clinical studies evaluating this compound safety in human subjects have been conducted to date, representing a critical gap that must be addressed before widespread human consumption can be recommended [1]. Researchers should consider implementing thorough toxicological evaluation including Ames test for mutagenicity, micronucleus assay for clastogenicity, and repeated-dose toxicity studies in two animal species to comprehensively establish the safety profile of this compound for human use.

Applications and Conclusion

Potential Nutraceutical and Pharmaceutical Applications

The multifaceted cholesterol-lowering mechanisms of this compound position it as a promising candidate for development in several therapeutic applications. In the nutraceutical domain, this compound can be incorporated into functional foods and dietary supplements aimed at cholesterol management, potentially as a standalone ingredient or in combination with other complementary bioactive compounds such as soluble fiber, omega-3 fatty acids, or other phytosterols [1] [2]. Suggested formulations include enriched algal extracts standardized to this compound content (typically 85-95% purity) delivered in capsule, tablet, or powder forms with recommended daily doses ranging from 250-500 mg based on extrapolation from animal studies [1]. For enhanced bioavailability, formulation strategies should include delivery systems that improve solubility and absorption, such as lipid-based nanoemulsions, cyclodextrin complexes, or self-microemulsifying drug delivery systems (SMEDDS) [6].

In the pharmaceutical arena, this compound represents a promising lead compound for development as a prescription therapeutic for dyslipidemia, particularly for patients who are intolerant to statin medications or require adjunctive therapy [2]. Its unique multi-mechanistic approach—simultaneously targeting cholesterol absorption, inflammation, and oxidative stress—may provide synergistic benefits compared to single-mechanism approaches [4] [2]. Potential pharmaceutical applications include fixed-dose combinations with statins to enhance efficacy while potentially mitigating statin-related side effects, or as a standalone therapy for specific patient populations. Furthermore, this compound's blood-brain barrier permeability and neuroprotective effects suggest potential applications in managing neurological conditions associated with cholesterol dysregulation, though this requires further investigation [3] [7].

Conclusion and Development Recommendations

This compound demonstrates significant potential as a multi-mechanistic agent for cholesterol management and cardiovascular risk reduction. Its ability to simultaneously target intestinal cholesterol absorption, modulate key signaling pathways including LXR-β and NF-κB, and exert anti-inflammatory and antioxidant effects positions it as a uniquely comprehensive approach to lipid management [3] [4] [2]. However, several research gaps must be addressed to advance this compound toward clinical application.

Key recommendations for future research include:

  • Conducting dose-ranging studies in appropriate animal models to establish optimal dosing regimens for efficacy while minimizing potential adverse effects
  • Developing advanced formulation strategies to overcome the current limitation of poor oral bioavailability
  • Performing comprehensive safety assessments including chronic toxicity studies, genotoxicity evaluation, and drug interaction profiling
  • Initiating well-designed clinical trials in human subjects to establish safety, efficacy, and appropriate dosing in target populations
  • Exploring synergistic combinations with other lipid-lowering agents to potentially enhance efficacy while reducing individual compound doses

References

Comprehensive Application Notes and Protocols: Fucosterol as a Selective LXR-β Agonist for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol and LXR-β Agonism

This compound (24-ethylidene cholesterol) is a prominent phytosterol predominantly found in various species of brown marine algae, including Sargassum fusiforme, Ecklonia cava, and Undaria pinnatifida. This marine-derived sterol has garnered significant scientific interest due to its potent hypocholesterolemic activity and selective modulation of liver X receptor beta (LXR-β), a nuclear receptor transcription factor that plays a pivotal role in regulating cholesterol homeostasis, inflammatory responses, and neuronal function. Unlike synthetic LXR agonists that often induce hepatic steatosis and hypertriglyceridemia through activation of LXR-α, this compound demonstrates a favorable selectivity profile toward LXR-β, making it an attractive candidate for therapeutic development against atherosclerosis, neurodegenerative disorders, and other metabolic diseases [1] [2].

The pharmacological interest in this compound primarily stems from its ability to regulate reverse cholesterol transport (RCT) without triggering detrimental triglyceride accumulation in hepatocytes. As nuclear receptors, LXRs form obligate heterodimers with retinoid X receptors (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This compound's activation of LXR-β specifically modulates the expression of key genes involved in cholesterol efflux, including ATP-binding cassette transporters A1 and G1 (ABCA1, ABCG1) and apolipoprotein E (ApoE), while simultaneously upregulating Insig-2a expression to suppress the nuclear translocation of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis [1] [3]. This unique mechanism positions this compound as a promising therapeutic agent for conditions characterized by cholesterol dysregulation, including Alzheimer's disease and other neurodegenerative disorders.

Mechanistic Insights: this compound as a Selective LXR-β Modulator

Molecular Mechanisms of Action

Table 1: Molecular Targets and Mechanisms of this compound Action

Target/Pathway Effect of this compound Biological Consequence Experimental Evidence
LXR-β Activation Dose-dependent agonism with preferential binding to LXR-β over LXR-α Enhanced transcription of genes involved in reverse cholesterol transport Reporter gene assays, time-resolved FRET analysis [1]
ABCA1 Expression Significant induction in macrophages, hepatocytes, and intestinal cells Increased cholesterol efflux to apolipoprotein A-I RT-qPCR, Western blot in THP-1 macrophages [1] [2]
ABCG1 Expression Transcriptional upregulation in multiple cell lines Enhanced cholesterol transport to HDL particles Gene expression analysis in THP-1 and HepG2 cells [1]
ApoE Expression Induction in macrophage populations Improved clearance of cholesterol and amyloid-β mRNA quantification in differentiated THP-1 cells [1]
NPC1L1 Regulation Modulation in intestinal Caco-2 cells Inhibition of cholesterol absorption in enterocytes Gene expression analysis [1]
SREBP-1c Pathway Suppression via Insig-2a upregulation Prevention of hepatic triglyceride accumulation Nuclear translocation assays in HepG2 cells [1]
Inflammatory Pathways Downregulation of TNF-α, IL-6, IL-1β, and NF-κB signaling Reduced neuroinflammation and oxidative stress Network pharmacology analysis [4]

This compound functions as a ligand for LXR-β, binding to its ligand-binding domain and inducing conformational changes that facilitate the recruitment of co-activators and subsequent transcription of LXR-responsive genes. This activation mechanism has been demonstrated through reporter gene assays, where this compound dose-dependently stimulated the transcriptional activity of both LXR-α and LXR-β, with responses attenuated by the LXR antagonist As₂O₃ [1] [2]. Additional cell-free time-resolved fluorescence resonance energy transfer (FRET) analysis confirmed this compound's ability to activate co-activator recruitment, providing direct evidence of its receptor-level activity [1].

The selectivity profile of this compound is particularly noteworthy from a therapeutic perspective. While synthetic pan-LXR agonists like T0901317 effectively promote cholesterol efflux through ABCA1/ABCG1 upregulation, they concurrently activate SREBP-1c-mediated lipogenesis, resulting in hepatic steatosis and hypertriglyceridemia. In contrast, this compound upregulates Insig-2a, an endoplasmic reticulum protein that retains SREBP-1c in its inactive precursor form, thereby preventing its nuclear translocation and the subsequent transcription of lipogenic genes. This differential gene regulation allows this compound to promote reverse cholesterol transport while avoiding the undesirable triglyceride accumulation that has limited the clinical development of other LXR agonists [1] [3].

Experimental Evidence and Quantitative Data

Key Experimental Findings on this compound LXR-β Agonist Activity

Table 2: Quantitative Experimental Data on this compound Bioactivity

Experimental Model Assay Type Key Parameters Results Reference
THP-1-derived macrophages Cholesterol efflux assay Cholesterol efflux to ApoA-I Significant increase (approximately 2.5-fold at 20 μM) [1]
THP-1-derived macrophages Gene expression (RT-qPCR) ABCA1 mRNA levels Dose-dependent upregulation (approximately 3.1-fold at 20 μM) [1] [2]
THP-1-derived macrophages Gene expression (RT-qPCR) ABCG1 mRNA levels Dose-dependent upregulation (approximately 2.8-fold at 20 μM) [1] [2]
THP-1-derived macrophages Gene expression (RT-qPCR) ApoE mRNA levels Significant induction (approximately 2.3-fold at 20 μM) [1] [2]
HepG2 hepatocytes Cellular triglyceride assay Intracellular triglyceride accumulation No significant increase (unlike synthetic LXR agonists) [1]
Caco-2 intestinal cells Gene expression (RT-qPCR) NPC1L1 and ABCA1 Differential regulation of cholesterol absorption genes [1]
In silico prediction ADME/T analysis Blood-brain barrier penetration (QPlogBB) -0.3 (within recommended range: -3.0 to 1.2) [4]
In silico prediction Drug-likeness assessment Lipinski's Rule of Five 3 out of 4 rules obeyed (favorable oral bioavailability) [4]

The cholesterol efflux capacity of this compound represents one of its most functionally relevant activities, with experimental data demonstrating approximately 2.5-fold increased efflux of cholesterol from THP-1-derived macrophages to apolipoprotein A-I (ApoA-I) at a concentration of 20 μM [1]. This functional effect correlates with the transcriptional upregulation of key reverse cholesterol transport genes, including ABCA1 (3.1-fold), ABCG1 (2.8-fold), and ApoE (2.3-fold) at the same concentration. The consistency of these effects across multiple cell types—including macrophages, hepatocytes, and intestinal cells—supports the therapeutic potential of this compound for modulating systemic cholesterol homeostasis [1] [2].

Beyond its cholesterol-modulating activities, this compound demonstrates several neuroprotective properties relevant to neurodegenerative disease therapy. Network pharmacology approaches have identified that this compound interacts with multiple signaling pathways implicated in neuronal survival, immune response, and inflammation, including TNF signaling, MAPK signaling, PI3K/Akt signaling, and toll-like receptor signaling pathways [4]. Additionally, this compound exhibits a favorable ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, with in silico predictions indicating adequate blood-brain barrier penetration (QPlogBB = -0.3) and compliance with Lipinski's Rule of Five, suggesting potential oral bioavailability [4]. Experimental studies have also shown that this compound acts as a non-competitive inhibitor of β-secretase (BACE1), reduces neuronal amyloid-β secretion, and enhances microglia-mediated clearance of Aβ aggregates, further supporting its multifactorial therapeutic potential for Alzheimer's disease [5] [6].

Therapeutic Applications in Neurodegenerative Diseases

Targeting Alzheimer's Disease Pathobiology

Table 3: this compound Effects on Neurodegenerative Disease Path mechanisms

Therapeutic Target Effect of this compound Proposed Mechanism Experimental Evidence
Amyloid-β Pathology Reduced Aβ plaque formation and enhanced clearance BACE1 inhibition; LXR-β-mediated enhancement of microglial phagocytosis In vitro enzyme inhibition; animal models of AD [5] [6]
Oxidative Stress Protection against neuronal oxidative damage Activation of Nrf2/HO-1 pathway; enhancement of antioxidant enzymes (SOD, CAT, GPx) Cellular models using t-BHP-induced oxidative stress [5]
Neuroinflammation Suppression of pro-inflammatory cytokine production Inhibition of NF-κB signaling; reduced TNF-α, IL-6, IL-1β secretion LPS-stimulated microglial cells; network pharmacology [4]
Cholesterol Homeostasis Restoration of brain cholesterol turnover LXR-β-mediated upregulation of ABCA1/ABCG1 and ApoE expression In vitro and in vivo models [1] [3]
Synaptic Integrity Enhancement of synapse formation and function LXR-β-mediated promotion of cholesterol efflux to neurons Studies in aged AD mouse models [6]
Cholinergic Function Improvement of cognitive performance Acetylcholinesterase and butyrylcholinesterase inhibition In vitro enzyme inhibition assays [4]

The multifaceted pathology of Alzheimer's disease, encompassing amyloid-β accumulation, tau pathology, neuroinflammation, oxidative stress, and disrupted cholesterol metabolism, necessitates therapeutic approaches with pleiotropic mechanisms of action. This compound addresses several of these pathological processes simultaneously through its LXR-β agonist activity and additional complementary mechanisms. The activation of LXR-β by this compound enhances the transcription of ApoE and ABCA1, which play critical roles in the clearance and degradation of amyloid-β peptides in the brain. Experimental evidence demonstrates that this compound reduces neuronal Aβ secretion while stimulating microglia-mediated clearance of Aβ aggregates, resulting in reduced amyloid plaque burden in animal models of Alzheimer's disease [5] [6].

The anti-inflammatory properties of this compound further contribute to its neuroprotective effects. Chronic neuroinflammation, mediated primarily by activated microglia and astrocytes, represents a key driver of neurodegeneration in Alzheimer's disease. This compound has been shown to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, through modulation of NF-κB signaling and other inflammatory pathways [4]. Additionally, this compound protects against oxidative stress—a hallmark of neurodegenerative pathologies—by activating the Nrf2/HO-1 pathway and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various experimental models [5]. These combined effects on multiple pathological pathways position this compound as a promising multi-target therapeutic agent for Alzheimer's disease and related neurodegenerative conditions.

Experimental Protocols and Methodologies

Reporter Gene Assay for LXR Activation

Purpose: To evaluate the agonist activity of this compound on LXR-α and LXR-β receptors.

Materials and Reagents:

  • HEK293T or CV-1 cells
  • Plasmid vectors expressing GAL4-DNA-binding domain (DBD) fused to LXR-α or LXR-β ligand-binding domain (LBD)
  • pG5-Luc reporter plasmid containing five GAL4 binding sites upstream of a minimal promoter and luciferase gene
  • Renilla luciferase control vector (e.g., pRL-TK) for normalization
  • This compound (dissolved in DMSO; prepare 1 mM, 10 mM stock solutions)
  • Positive control: T0901317 (1-10 μM)
  • Negative control: Vehicle (DMSO)
  • LXR antagonist: Arsenic trioxide (As₂O₃; 50 μM) for antagonist studies
  • Luciferase assay kit
  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Plate HEK293T cells in 24-well plates at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
  • Transfection: Transfect cells with 100 ng of pG5-Luc reporter, 50 ng of pGAL4-LXR-α or pGAL4-LXR-β, and 10 ng of pRL-TK using an appropriate transfection reagent according to manufacturer's protocol.
  • Compound Treatment: At 24 hours post-transfection, treat cells with varying concentrations of this compound (1, 5, 10, 20 μM), positive control T0901317 (1 μM), or vehicle control (DMSO; final concentration ≤0.1%). For antagonist assays, pre-treat cells with 50 μM As₂O₃ for 1 hour before this compound addition.
  • Incubation: Incubate cells for an additional 24 hours to allow for gene expression.
  • Luciferase Assay: Lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to manufacturer's instructions.
  • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity for each well. Calculate fold induction relative to vehicle-treated control. Perform dose-response analysis to determine EC₅₀ values [1] [2].
Macrophage Cholesterol Efflux Assay

Purpose: To quantify this compound-induced cholesterol efflux from macrophages to apolipoprotein A-I (ApoA-I).

Materials and Reagents:

  • THP-1 human monocytic cells
  • Phorbol 12-myristate 13-acetate (PMA; 100 nM) for macrophage differentiation
  • [³H]cholesterol (1 μCi/mL)
  • This compound (dissolved in DMSO; 5, 10, 20 μM concentrations)
  • Apolipoprotein A-I (ApoA-I; 10 μg/mL)
  • Scintillation fluid and counter
  • LXR agonist T0901317 (1 μM) as positive control

Procedure:

  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 nM PMA for 72 hours in RPMI-1640 medium containing 10% FBS.
  • Cholesterol Labeling: Label cellular cholesterol pools by incubating differentiated macrophages with [³H]cholesterol (1 μCi/mL) in serum-free medium for 24 hours.
  • Compound Treatment: After labeling, wash cells twice with PBS and treat with this compound (5, 10, 20 μM) or positive control T0901317 (1 μM) in serum-free medium for 24 hours.
  • Cholesterol Efflux Measurement: Following treatment, wash cells and incubate with 10 μg/mL ApoA-I in serum-free medium for 6 hours. Collect medium and centrifuge at 5,000 × g for 10 minutes to remove detached cells.
  • Cell Lysis: Lysate cells with 0.1 N NaOH for 30 minutes at room temperature.
  • Radioactivity Measurement: Measure radioactivity in medium and cell lysate using a scintillation counter.
  • Data Analysis: Calculate percentage cholesterol efflux as [medium radioactivity / (medium radioactivity + cell lysate radioactivity)] × 100%. Compare this compound-treated groups to vehicle control [1].
Gene Expression Analysis by RT-qPCR

Purpose: To measure this compound-induced changes in expression of LXR target genes.

Materials and Reagents:

  • THP-1-derived macrophages or other relevant cell types
  • This compound (dissolved in DMSO; 5, 10, 20 μM concentrations)
  • TRIzol reagent for RNA extraction
  • DNase I treatment kit
  • Reverse transcription kit
  • SYBR Green PCR master mix
  • Primer sequences for target genes (ABCA1, ABCG1, ApoE, SREBP-1c) and housekeeping genes (GAPDH, β-actin)

Procedure:

  • Cell Treatment: Treat THP-1-derived macrophages with this compound (5, 10, 20 μM) or vehicle control for 24 hours.
  • RNA Extraction: Isolate total RNA using TRIzol reagent according to manufacturer's protocol. Treat RNA samples with DNase I to remove genomic DNA contamination.
  • cDNA Synthesis: Synthesize first-strand cDNA from 1 μg of total RNA using reverse transcriptase and random hexamers or oligo(dT) primers.
  • Quantitative PCR: Perform qPCR reactions using SYBR Green PCR master mix and gene-specific primers. Use the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to housekeeping genes. Perform statistical analysis to determine significant changes in gene expression [1] [2].

Signaling Pathways and Experimental Workflows

LXR-β Signaling Pathway Activation by this compound

G This compound This compound LXRb LXR-β This compound->LXRb LXRb_RXR LXR-β/RXR Heterodimer LXRb->LXRb_RXR Dimerization RXR RXR RXR->LXRb_RXR LXRE LXRE (LXR Response Element) LXRb_RXR->LXRE Binding ABCA1 ABCA1 LXRE->ABCA1 Transactivation ABCG1 ABCG1 LXRE->ABCG1 Transactivation ApoE ApoE LXRE->ApoE Transactivation Insig2a Insig2a LXRE->Insig2a Transactivation CholesterolEfflux Enhanced Cholesterol Efflux ABCA1->CholesterolEfflux ABCG1->CholesterolEfflux SREBP1c SREBP-1c (inactive) Insig2a->SREBP1c Stabilization TGaccumulation Prevention of Hepatic TG Accumulation Insig2a->TGaccumulation SREBP1c_nuc SREBP-1c (active nuclear form) SREBP1c->SREBP1c_nuc Prevented Nuclear Translocation LipogenicGenes Lipogenic Genes (FAS, ACC) SREBP1c_nuc->LipogenicGenes

Diagram 1: LXR-β Signaling Pathway Activation by this compound. This diagram illustrates the molecular mechanism whereby this compound activates LXR-β, leading to the formation of LXR-β/RXR heterodimers that bind to LXREs and promote the transcription of genes involved in reverse cholesterol transport (ABCA1, ABCG1, ApoE) while simultaneously upregulating Insig-2a to prevent SREBP-1c-mediated lipogenesis. Green nodes indicate beneficial outcomes, while red nodes indicate pathways that are suppressed.

Experimental Workflow for Evaluating this compound Activity

G cluster_LXR LXR Activation Assessment cluster_GE Molecular Profiling cluster_FUNC Functional Characterization Start Study Design CellModels In Vitro Cell Models (THP-1, HepG2, Caco-2) Start->CellModels LXRActivation LXR Activation Assays CellModels->LXRActivation LR1 Reporter Gene Assay (LXR-α vs LXR-β selectivity) LXRActivation->LR1 LR2 Co-activator Recruitment (TR-FRET Assay) LXRActivation->LR2 LR3 Competitive Binding (Antagonist Studies) LXRActivation->LR3 GeneExpression Gene Expression Analysis GE1 RT-qPCR for Target Genes (ABCA1, ABCG1, ApoE) GeneExpression->GE1 GE2 Western Blot Analysis (Protein Validation) GeneExpression->GE2 FunctionAssays Functional Assays F1 Cholesterol Efflux Assay FunctionAssays->F1 F2 Cellular Lipid Analysis (Triglyceride Quantification) FunctionAssays->F2 F3 Amyloid-β Clearance Assay FunctionAssays->F3 DataAnalysis Data Analysis & Interpretation LR1->GeneExpression LR2->GeneExpression LR3->GeneExpression GE1->FunctionAssays GE2->FunctionAssays F1->DataAnalysis F2->DataAnalysis F3->DataAnalysis

Diagram 2: Experimental Workflow for Evaluating this compound LXR-β Agonist Activity. This workflow outlines a comprehensive approach for characterizing this compound's pharmacological activity, encompassing receptor activation studies, gene expression profiling, and functional assays to establish efficacy and mechanism of action.

References

Comprehensive Application Notes and Protocols: Molecular Docking Studies of Fucosterol from Brown Algae

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol and Its Therapeutic Significance

This compound is a unique phytosterol predominantly isolated from brown marine algae such as Ecklonia stolonifera, Undaria pinnatifida, and other edible seaweeds. This algal sterol has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. With chronic inflammatory diseases and neurodegenerative disorders remaining leading causes of mortality worldwide, there is an urgent need for safer and more cost-effective therapeutic agents from natural resources. This compound presents a promising candidate for drug development due to its favorable toxicity profile and multi-target mechanism of action.

The structural similarity of this compound to cholesterol contributes to its bioactivity and ability to interact with various cellular targets. Recent advances in computational approaches have accelerated the investigation of this compound's molecular mechanisms, with molecular docking serving as a powerful tool to predict and visualize interactions between this compound and potential protein targets. These in silico studies provide valuable insights for understanding this compound's polypharmacological effects and lay the foundation for rational drug design.

Table 1: Known Biological Activities of this compound

Biological Activity Experimental Model Key Findings Reference
Anti-inflammatory LPS-induced HEK293 cells and zebrafish Inhibition of IL-6 and IL-1β via NF-κB pathway [1]
Neuroprotective BACE1 inhibition assay IC₅₀ = 12.41 μM against β-secretase [2]
Anticancer NSCLC target identification Binds GRB2 and inhibits Raf/MEK/ERK pathway [3]
Antioxidant System pharmacology analysis Activates Nrf2/KEAP1 pathway [4]

Key Findings from Molecular Docking Studies

Molecular docking studies have revealed that this compound exhibits significant binding affinities with various protein targets involved in inflammation, neurodegeneration, and cancer. These interactions provide molecular-level insights into this compound's multifaceted pharmacological effects. The binding energy values obtained from docking simulations indicate the strength of interaction between this compound and its molecular targets, with more negative values representing stronger binding.

Anti-Inflammatory Targets

Recent reverse molecular docking studies have demonstrated that this compound binds strongly to key inflammatory cytokines, including interleukin (IL)-6 with a binding affinity of -6.3 kcal/mol and IL-1β with -7.4 kcal/mol. These interactions suggest a direct mechanism for this compound's anti-inflammatory activity, potentially through the NF-κB signaling pathway. Additional studies have identified interactions with toll-like receptors (TLR2/4), which are crucial regulators of innate immune responses and inflammation. These computational findings have been validated through in vitro ELISA-based assays using lipopolysaccharide-induced HEK293 cells, showing concentration-dependent inhibition of IL-6 and IL-1β [1].

Neuroprotective Targets

This compound has shown promising interactions with targets relevant to neurodegenerative disorders such as Alzheimer's disease (AD). Docking studies indicate significant binding affinity to β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides. Kinetic studies have revealed that this compound inhibits BACE1 activity in a mixed-competitive manner with an IC₅₀ value of 12.41 μM, suggesting it binds both the enzyme and enzyme-substrate complex [2]. Additional neuroprotective targets include tropomyosin receptor kinase B (TrkB), liver X-receptor-beta (LXR-β), and the glucocorticoid receptor (GR), all involved in neuronal survival, cholesterol homeostasis, and neuroinflammation [4].

Anticancer Targets

In non-small cell lung cancer (NSCLC) research, network pharmacology and molecular docking have identified GRB2 as a key target of this compound. GRB2 is an adaptor protein involved in the Raf/MEK/ERK signaling pathway, which promotes cancer cell proliferation and survival. This compound demonstrates a strong binding affinity to GRB2, with molecular dynamics simulations confirming the stability of this interaction over 50 ns [3]. This binding may disrupt protein-protein interactions in oncogenic signaling pathways, providing a potential mechanism for this compound's anticancer activity.

Table 2: Molecular Docking Results of this compound with Various Protein Targets

Target Protein PDB ID Binding Affinity (kcal/mol) Biological Relevance Reference
IL-1β 8C3U -7.4 Inflammation regulation [1]
IL-6 1ALU -6.3 Inflammation regulation [1]
BACE1 6SDF -8.2 Amyloid-β production [2]
GRB2 6SDF -9.1 Cancer cell signaling [3]
LXR-β N/A -8.5 Cholesterol metabolism [4]
TrkB N/A -9.3 Neuronal survival [4]
TLR4 N/A -8.7 Immune response [4]

Molecular Docking Protocol for this compound

Ligand and Protein Preparation

Ligand Preparation:

  • Obtain the 3D chemical structure of this compound (CID: 5281328) from PubChem database in SDF format
  • Convert the structure to MOL2 format using PyMol (version 2.4 or higher)
  • Optimize the molecular structure through energy minimization using molecular mechanics in Spartan '14 (1.1.4) or similar software
  • Generate multiple conformations if required by the docking program (up to 300 conformations)

Protein Preparation:

  • Retrieve target protein structures from RCSB Protein Data Bank (https://www.rcsb.org/)
  • Remove heteroatoms, water molecules, and original ligands using PyMol or BIOVIA Discovery Studio Visualizer (17.2.0.16349)
  • Add polar hydrogen atoms to the protein structure to optimize hydrogen bonding
  • For proteins requiring protonation states adjustment, use AutoDockTools to add Gasteiger charges
Docking Simulation

Software Setup:

  • Utilize PyRx-Python Prescription (0.9.8) with AutoDock Vina as the docking engine
  • Configure the grid box dimensions to encompass the entire binding site of interest
  • Set exhaustiveness parameter to 8 and maximum number of modes to 9, generating 36 poses per protein-ligand complex
  • Validate the docking protocol using DockRMSD to compute root mean square deviation (RMSD) values between original and redocked ligands

Docking Execution:

  • Perform docking simulations for four cycles to ensure reproducibility
  • For reverse molecular docking, repeat the process across multiple target proteins (IL-6, IL-1β, BACE1, GRB2, etc.)
  • Record binding affinities (kcal/mol) and interaction patterns for all generated poses
  • Visualize the best poses using BIOVIA Discovery Studio or Chimera (1.12)
Binding Interaction Analysis

Intermolecular Interactions:

  • Identify key hydrogen bonds between this compound and amino acid residues in the binding pocket
  • Document hydrophobic interactions and π-π stacking if present
  • Measure bond distances and angles for significant interactions
  • Generate 2D interaction diagrams using LIGPLOT (version 2.3) or similar tools

Binding Mode Characterization:

  • Compare this compound's binding pose with known inhibitors or native ligands
  • Analyze the complementarity between this compound and the binding pocket
  • Evaluate conservation of interacting residues across related protein structures

Experimental Validation Protocols

In Vitro Validation Using Cell-Based Assays

Cell Culture and Treatment:

  • Maintain HEK293 cells in DMEM medium supplemented with 10% FBS at 37°C in 5% CO₂
  • Pre-treat cells with varying concentrations of this compound (0.1-62.50 μg/mL) for 2 hours
  • Induce inflammation using lipopolysaccharide (LPS) at 1 μg/mL for 24 hours
  • Include dexamethasone (5 μg/mL) as a positive control

Cytokine Measurement:

  • Quantify IL-6 and IL-1β levels using Enzyme-Linked Immunosorbent Assay (ELISA) kits following manufacturer protocols
  • Measure absorbance at 450 nm using a microplate reader
  • Calculate IC₅₀ values using non-linear regression analysis of concentration-response data

Cytotoxicity Assessment:

  • Perform MTT assay to evaluate this compound's cytotoxic effects
  • Incubate cells with MTT reagent (0.5 mg/mL) for 4 hours at 37°C
  • Dissolve formazan crystals in DMSO and measure absorbance at 570 nm
  • Calculate cell viability percentage relative to untreated controls [1]
In Vivo Validation Using Zebrafish Model

Zebrafish Embryo Acute Toxicity Assay:

  • Maintain zebrafish embryos in E3 embryo medium at 28.5°C
  • Expose embryos to this compound concentrations (0.1-200 μg/mL) at 6 hours post-fertilization (hpf)
  • Record mortality and malformation rates every 24 hours up to 96 hpf
  • Calculate LC₅₀ values using probit analysis

Anti-inflammatory Assessment in Zebrafish:

  • Induce inflammation in zebrafish embryos by LPS exposure (10 μg/mL)
  • Co-treat with this compound at various concentrations (10-100 μg/mL)
  • Extract total protein from homogenized embryos at 24 and 48 hours post-treatment
  • Measure IL-6 and IL-1β levels using zebrafish-specific ELISA kits [1]
Enzyme Inhibition Assays

BACE1 Inhibition Kinetics:

  • Prepare BACE1 enzyme solution in reaction buffer according to the manufacturer's protocol (Pan Vera Co.)
  • Incubate this compound at various concentrations (1-100 μM) with BACE1 for 10 minutes at 37°C
  • Initiate reaction by adding fluorogenic substrate peptide
  • Measure fluorescence intensity every minute for 60 minutes using a fluorometer (excitation 545 nm, emission 585 nm)
  • Determine inhibition type (competitive, non-competitive, or mixed) and Ki value using Lineweaver-Burk plot analysis [2]

Pathway Visualization and Data Integration

The following Graphviz diagram illustrates the key signaling pathways modulated by this compound based on molecular docking and network pharmacology studies:

FucosterolPathways This compound Multi-Target Mechanism in Inflammation and Neurodegeneration This compound This compound IL6 IL6 This compound->IL6 IL1B IL1B This compound->IL1B TLR4 TLR4 This compound->TLR4 BACE1 BACE1 This compound->BACE1 TrkB TrkB This compound->TrkB LXRβ LXRβ This compound->LXRβ GRB2 GRB2 This compound->GRB2 NFκB NFκB IL6->NFκB IL1B->NFκB TLR4->NFκB TNF TNF TNF->NFκB Neuroprotection Neuroprotection BACE1->Neuroprotection PI3K PI3K TrkB->PI3K LXRβ->Neuroprotection GR GR MAPK MAPK GRB2->MAPK MAPK1 MAPK1 MAPK1->MAPK AntiInflammation AntiInflammation NFκB->AntiInflammation Anticancer Anticancer MAPK->Anticancer PI3K->Neuroprotection

Conclusion and Future Perspectives

Molecular docking studies have established this compound as a multi-target therapeutic agent with significant potential for treating inflammatory diseases, neurodegenerative disorders, and cancer. The integration of in silico predictions with experimental validation has demonstrated the credibility of computational approaches in natural product drug discovery. Future research should focus on clinical translation of these findings, including preclinical pharmacokinetic studies and formulation development to enhance this compound's bioavailability.

The network pharmacology approach reveals that this compound modulates complex cellular signaling networks rather than isolated targets, providing a systems-level understanding of its therapeutic effects. Future studies should explore this compound's effects on the identified pathways using multi-omics approaches and validate the predicted interactions through advanced biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

References

Comprehensive Application Notes and Protocols: In Vitro Bioactivity Assessment of Fucosterol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol and Its Research Significance

This compound (24-ethylidene cholesterol) is a prominent phytosterol predominantly found in marine brown macroalgae, with empirical formula C₂₉H₄₈O and molecular weight of 412.7 g/mol. This unique sterol compound represents 4-95% of total phytosterols in various algal species, making it one of the most abundant sterols in marine environments. Brown macroalgae such as Sargassum fusiforme, Ecklonia species, and Himanthalia elongata contain particularly high concentrations of this compound, ranging from 83-97% of total sterol content [1]. The structural characteristics of this compound include a hydroxyl group at C-3, double bonds at C-5 and C-24, and an ethylidene group at C-24, which contribute to its diverse biological activities [1].

The interest in this compound within pharmaceutical and nutraceutical research has grown substantially due to its multifaceted bioactivities and potential therapeutic applications. Research conducted between 2002 and 2020 demonstrates an increasing trend in this compound investigations, with studies distributed across various biological test systems: 38% in human cell lines, 26% in animal models, 21% in bacteria/fungi, and 14% in animal cell lines [1]. This distribution highlights the compound's broad biological relevance and the research community's interest in exploring its mechanism of action across different experimental models. The favorable drug-like properties of this compound, including its ability to cross the blood-brain barrier (predicted QPlogBB = -0.3), along with its compliance with Lipinski's rule of five, further support its potential as a lead compound for drug development [2].

Comprehensive Summary of this compound Bioactivities

Table 1: Quantitative Summary of this compound Bioactivities from In Vitro Studies

Bioactivity Experimental Model Key Findings Effective Concentration Mechanistic Insights
Anticancer A549 human lung cancer cells [3] Inhibition of cell proliferation IC₅₀: 15 µM Apoptosis induction, G2/M cell cycle arrest, Raf/MEK/ERK pathway targeting
HeLa cervical cancer cells [4] Selective antitumor activity IC₅₀: 40 µM Mitochondrial-mediated apoptosis, mTOR/PI3K/Akt pathway downregulation
Human lung cancer cell lines [3] Antiproliferative effects IC₅₀: 15 µM Bcl-2 downregulation, Bax and cleaved caspase-3 upregulation
Anti-inflammatory LPS-stimulated microglia [5] Inhibition of neuroinflammation Significant effect at 20-40 µM MAPK/ERK1/2 signaling pathway suppression
LPS-induced conditions [1] Anti-inflammatory activity Not specified FoxO signaling pathway regulation
Antioxidant Various algal species [1] Free radical scavenging Varies by source Not specified
Antidiabetic Enzyme-based assays [1] Enzyme inhibition Not specified α-glucosidase, PTP1B, aldose reductase inhibition
Neuroprotective SH-SY5Y neuroblastoma cells [1] Protection against amyloid toxicity Not specified Amyloid-induced neurotoxicity reduction
Anti-obesity 3T3-L1 preadipocytes [1] Adipogenesis suppression Not specified FoxO signaling pathway regulation

Table 2: this compound Content in Various Algal Species

Algal Species This compound Content Extraction Method Notes
Desmarestia tabacoides 81.67 mg/g dry weight 70% EtOH extraction Highest content among studied species [6]
Agarum clathratum 78.70 mg/g dry weight 70% EtOH extraction Rich alternative source [6]
Ecklonia radiata 312.0-378.1 µg/g dry weight Not specified 98.6-98.9% of total sterols [1]
Sargassum miyabei Successfully isolated n-hexane fractionation Structural confirmation via NMR [6]
Brown macroalgae (general) 4-95% of total phytosterols Varied Dominant sterol in brown algae [1]

The bioactivity profile of this compound extends beyond the activities summarized in the tables above. Network pharmacology analysis has revealed that this compound interacts with 72 potential protein targets involved in various cellular pathways, including TNF signaling, MAPK signaling, PI3K/Akt signaling, neurotrophin signaling, and toll-like receptor signaling pathways [2]. This multi-target engagement capability explains the diverse pharmacological effects observed in experimental models. The cytosol (64.8%) and nucleus (60.6%) represent the primary cellular compartments where this compound targets are localized, consistent with its ability to modulate signaling pathways, transcription regulation, and apoptotic processes [2].

Detailed Experimental Protocols for Key Bioactivity Assays

Anticancer Activity Assessment
3.1.1 Cell Viability and Proliferation Assays

Protocol 1: MTT Assay for Cell Viability

  • Cell Lines: Human cancer cell lines (A549 lung carcinoma, HeLa cervical cancer, MCF-7 breast cancer, etc.) with appropriate non-cancerous control cells [3] [4].
  • Materials: this compound dissolved in DMSO (final concentration <0.1%), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well tissue culture plates, ELISA plate reader.
  • Procedure:
    • Seed cells in 96-well plates at density of 1×10⁴ cells/well and incubate for 24 hours for attachment.
    • Prepare this compound concentrations (0-160 µM) in complete medium and treat cells for 48-72 hours.
    • Add MTT solution (20 µL of 5 mg/mL stock) to each well and incubate for 4 hours at 37°C.
    • Carefully remove medium and dissolve formed formazan crystals in 150 µL DMSO.
    • Measure optical density at 570 nm using ELISA plate reader with reference filter at 630 nm.
    • Calculate percentage viability relative to untreated controls and determine IC₅₀ values using appropriate statistical software [4].

Protocol 2: Clonogenic (Colony Formation) Assay

  • Procedure:
    • Harvest exponentially growing cancer cells and seed at low density (200 cells/well) in 6-well plates.
    • After 48 hours of attachment, treat with this compound (0, 20, 40, and 80 µM) for 6 days with medium renewal every 3 days.
    • After treatment, wash cells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
    • Count colonies (>50 cells) under light microscope and calculate percentage inhibition relative to control [4].
3.1.2 Apoptosis Detection Assays

Protocol 3: Annexin V/Propidium Iodide (PI) Staining

  • Materials: Annexin V-FITC apoptosis detection kit, propidium iodide, binding buffer, flow cytometry tubes, flow cytometer.
  • Procedure:
    • Harvest this compound-treated cells (approximately 1×10⁶ cells) by trypsinization.
    • Wash cells twice with cold PBS and resuspend in 1× binding buffer at concentration of 1×10⁶ cells/mL.
    • Transfer 100 µL cell suspension to flow cytometry tube, add 5 µL Annexin V-FITC and 5 µL PI.
    • Gently vortex and incubate for 15 minutes in dark at room temperature.
    • Add 400 µL 1× binding buffer to each tube and analyze by flow cytometry within 1 hour [3].

Protocol 4: DAPI Staining for Nuclear Morphology

  • Materials: DAPI (4′,6-diamidino-2-phenylindole) solution, fluorescence microscope, 6-well plates with cover slips.
  • Procedure:
    • Seed cells on sterile cover slips in 6-well plates at density of 2×10⁵ cells/well.
    • After this compound treatment (0-80 µM for 48 hours), wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes, then stain with DAPI (1 µg/mL) for 15 minutes in dark.
    • Visualize under fluorescence microscope with excitation at 358 nm and emission at 461 nm.
    • Apoptotic cells identified by condensed chromatin and fragmented nuclei [4].
3.1.3 Cell Cycle Analysis

Protocol 5: Propidium Iodide DNA Staining

  • Materials: Propidium iodide solution, RNase A, Triton X-100, flow cytometry tubes, flow cytometer.
  • Procedure:
    • Harvest this compound-treated cells (approximately 1×10⁶ cells) by trypsinization.
    • Wash with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.
    • Centrifuge fixed cells, resuspend in PBS containing 40 µg/mL PI, 0.1 mg/mL RNase A, and 0.1% Triton X-100.
    • Incubate for 30 minutes in dark at 37°C.
    • Analyze DNA content by flow cytometry, recording at least 10,000 events per sample.
    • Determine cell cycle distribution using appropriate software (e.g., ModFit) [3] [4].
Anti-inflammatory and Neuroprotective Assays
3.2.1 Anti-inflammatory Activity in Microglial Cells

Protocol 6: LPS-induced Neuroinflammation Model

  • Cell Culture: Primary microglial cells or BV-2 microglial cell line cultured in DMEM with 10% FBS.
  • Treatment:
    • Pre-treat cells with this compound (20-40 µM) for 2 hours.
    • Stimulate with LPS (100 ng/mL) for 24 hours.
    • Collect conditioned media for cytokine analysis and cells for protein or RNA extraction [5].
  • Cytokine Measurement: Perform ELISA for TNF-α, IL-6, and IL-1β according to manufacturer's instructions.

Protocol 7: Reactive Oxygen Species (ROS) Detection

  • Materials: DCFH-DA (2',7'-dichlorofluorescin diacetate) fluorescent probe, flow cytometer or fluorescence plate reader.
  • Procedure:
    • Seed cells in appropriate plates and treat with this compound and/or LPS as required.
    • After treatment, load cells with DCFH-DA (10 µM) in serum-free medium for 30 minutes at 37°C in dark.
    • Wash cells with PBS to remove excess probe.
    • Measure fluorescence intensity with excitation at 485 nm and emission at 535 nm.
    • For flow cytometry, analyze at least 10,000 events per sample [4].

Signaling Pathways and Molecular Mechanisms

Key Pathways Modulated by this compound

fucosterol_pathways This compound Modulation of Key Signaling Pathways cluster_cancer Anticancer Mechanisms cluster_neuro Neuroprotective/Anti-inflammatory This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces CellCycle CellCycle This compound->CellCycle Arrests G2/M Migration Migration This compound->Migration Inhibits PI3K_Akt_mTOR PI3K_Akt_mTOR This compound->PI3K_Akt_mTOR Downregulates Raf_MEK_ERK Raf_MEK_ERK This compound->Raf_MEK_ERK Targets Cytokines Cytokines This compound->Cytokines Reduces MAPK_ERK MAPK_ERK This compound->MAPK_ERK Inhibits Microglia Microglia This compound->Microglia Suppresses activation Bax/Bcl-2 ratio↑ Bax/Bcl-2 ratio↑ Apoptosis->Bax/Bcl-2 ratio↑ Caspase-3 cleavage↑ Caspase-3 cleavage↑ Apoptosis->Caspase-3 cleavage↑ p21Cip1/p27Kip1↑ p21Cip1/p27Kip1↑ CellCycle->p21Cip1/p27Kip1↑ Cyclins A/B1↓ Cyclins A/B1↓ CellCycle->Cyclins A/B1↓ Protein synthesis↓ Protein synthesis↓ PI3K_Akt_mTOR->Protein synthesis↓ Proliferation↓ Proliferation↓ Raf_MEK_ERK->Proliferation↓ TNF-α, IL-6, IL-1β↓ TNF-α, IL-6, IL-1β↓ Cytokines->TNF-α, IL-6, IL-1β↓ Neuroinflammation↓ Neuroinflammation↓ MAPK_ERK->Neuroinflammation↓ Morphology restored Morphology restored Microglia->Morphology restored

Diagram 1: this compound Modulation of Key Signaling Pathways. This compound exerts anticancer effects through induction of apoptosis, cell cycle arrest, and inhibition of migration via downregulation of PI3K/Akt/mTOR and Raf/MEK/ERK pathways. Neuroprotective and anti-inflammatory effects are mediated through suppression of microglial activation and MAPK/ERK signaling [3] [4] [5].

Experimental Workflow for Comprehensive Bioactivity Assessment

fucosterol_workflow Comprehensive this compound Bioactivity Assessment Workflow cluster_extraction Sample Preparation Phase cluster_screening Bioactivity Screening Phase cluster_mechanism Mechanistic Investigation Phase AlgalMaterial Algal Biomass Collection (11 species studied) Extraction Extraction with 70% EtOH using sonication AlgalMaterial->Extraction Fractionation Solvent Partitioning (n-hexane, chloroform, EtOAc) Extraction->Fractionation Isolation Column Chromatography (Silica gel/MPLC) Fractionation->Isolation This compound This compound Identification (NMR, MS, TLC, HPLC) Isolation->this compound Viability Cell Viability Assays (MTT, IC₅₀ determination) This compound->Viability Apoptosis Apoptosis Detection (Annexin V/DAPI, flow cytometry) Viability->Apoptosis Cycle Cell Cycle Analysis (PI staining, flow cytometry) Apoptosis->Cycle Migration Migration/Invasion Assays (Boyden chamber) Cycle->Migration Pathways Pathway Analysis (Western blot, protein arrays) Migration->Pathways ROS Oxidative Stress assays (DCFH-DA, mitochondrial membrane potential) Pathways->ROS Cytokines Inflammatory Markers (ELISA, qPCR) ROS->Cytokines Enzymes Enzyme Inhibition (α-glucosidase, PTP1B, aldose reductase) Cytokines->Enzymes Network Network Pharmacology (Target prediction, pathway enrichment) Enzymes->Network Docking Molecular Docking (Binding affinity validation) Network->Docking

Diagram 2: Comprehensive this compound Bioactivity Assessment Workflow. The methodology encompasses three main phases: sample preparation with extraction and identification, bioactivity screening using cell-based assays, and mechanistic investigation through molecular and computational approaches [1] [6] [2].

Research Gaps and Future Perspectives

Despite the promising bioactivities demonstrated by this compound in various in vitro models, several significant research gaps need to be addressed to advance its therapeutic development. Currently, there is a notable absence of clinical studies evaluating this compound's safety and efficacy in humans [1]. While in vitro and animal studies indicate low toxicity profiles, the translational potential cannot be properly assessed without well-designed clinical trials. Additionally, research on this compound's bioavailability and pharmacokinetics remains limited, though in silico predictions suggest favorable drug-like properties including blood-brain barrier penetration [2].

Future research should prioritize several key areas:

  • Comprehensive toxicity profiling including chronic toxicity studies and genotoxicity assessment
  • Pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion patterns
  • Structure-activity relationship studies to identify key functional groups responsible for bioactivities
  • Synergistic combinations with existing therapeutic agents to enhance efficacy and reduce potential resistance
  • Advanced formulation development to improve solubility, stability, and targeted delivery

The multi-target nature of this compound, as revealed by network pharmacology analysis, presents both an opportunity and a challenge [2]. While multi-target engagement can be beneficial for complex diseases like cancer and neurodegenerative disorders, it also increases the potential for off-target effects. Future studies should employ systems biology approaches combined with high-content screening to better understand the complex network pharmacology of this compound and identify the most therapeutically relevant targets.

Conclusion

This compound demonstrates remarkable multi-functional bioactivities across various in vitro assay systems, with particular promise in anticancer, anti-inflammatory, and neuroprotective applications. The compound's ability to modulate key signaling pathways including PI3K/Akt/mTOR, MAPK/ERK, and apoptotic cascades provides mechanistic insights into its polypharmacological effects. The detailed protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound's bioactivities, enabling more consistent and comparable results across different laboratories. As research advances, addressing the identified gaps in clinical validation, pharmacokinetic profiling, and targeted delivery will be essential for translating this compound's potential into clinically useful therapeutics.

References

Comprehensive Application Notes and Protocols for Fucosterol Research: Molecular Dynamics, Mechanism Analysis, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol and Research Significance

This compound (24-ethylidene cholesterol) is a predominant sterol compound isolated primarily from brown marine algae with demonstrated therapeutic potential for multiple disease pathologies. This unique phytosterol exhibits a diverse array of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and anti-cancer properties that have attracted significant research interest [1]. The molecular formula of this compound is C₂₉H₄₈O, characterized by a steroid backbone with a hydroxyl group at position C-3 and an ethylidene group at position C-24 in the side chain [1]. Current research focuses on elucidating the precise molecular mechanisms through which this compound exerts its pharmacological effects, with molecular dynamics simulations emerging as a powerful tool for investigating these interactions at atomic resolution.

The therapeutic significance of this compound stems from its ability to modulate multiple cellular signaling pathways implicated in neurodegeneration, cancer proliferation, and inflammatory responses [2] [3]. System pharmacology approaches have revealed that this compound targets key signaling molecules, receptors, enzymes, and transcription factors across pathways including TNF, MAPK, PI3K/Akt, neurotrophin, and toll-like receptor signaling [2]. These pathways are intimately associated with neuronal survival, immune response, and inflammation, positioning this compound as a promising multi-target therapeutic candidate. The following application notes provide detailed methodologies for studying this compound's mechanisms through integrated computational and experimental approaches.

This compound Molecular Properties and Drug-Likeness

Structural and Physicochemical Characteristics

This compound possesses favorable drug-like properties that support its development as a therapeutic agent. Analysis using QikProp ADME/T prediction tools indicates that this compound largely complies with established drug-likeness criteria, with three out of four violations of Lipinski's Rule of Five and two out of three violations of Jorgensen's Rule of Three [2] [3]. Notably, the predicted brain/blood partition coefficient (QPlogBB) of this compound is -0.3, falling within the recommended range (-3.0 to 1.2), indicating its ability to cross the blood-brain barrier [2]. This property is particularly valuable for targeting neurodegenerative conditions such as Alzheimer's disease where central nervous system penetration is essential.

Table 1: Molecular Properties and Drug-likeness Profile of this compound

Property Value Recommended Range Assessment
Molecular Weight 428.70 g/mol <500 g/mol Compliant
Hydrogen Bond Donors 1 ≤5 Compliant
Hydrogen Bond Acceptors 1 ≤10 Compliant
QPlogBB -0.3 -3.0–1.2 Compliant
QPlogS -5.7 >-5.7 Marginal
Jorgensen's Rule of Three 2/3 compliant 3/3 ideal Moderate
Safety and Toxicity Profile

Comprehensive toxicity assessments demonstrate that this compound exhibits low toxicity across multiple model systems. In vitro MTT assays using HEK293 cells revealed an IC₅₀ value of 279.90 μg/mL, while in vivo zebrafish embryo acute toxicity tests showed an LC₅₀ value of 173.60 μg/mL [4]. These findings indicate a favorable safety margin for this compound, supporting its potential therapeutic application. Additional studies have confirmed low toxicity profiles in various human cell lines and animal models, though clinical-stage safety studies remain lacking and represent a critical research gap [1].

Experimental Protocols for this compound Mechanism Analysis

Molecular Docking and Dynamics Simulations
3.1.1 Protein and Ligand Preparation
  • Ligand Structure Acquisition: Download the 3D chemical structure of this compound (CID: 5281328) from the PubChem database in SDF format. Convert to mol2 format using PyMol (v2.4+) with MM2 energy minimization [5].

  • Protein Target Preparation: Obtain target protein structures (e.g., LXR-β, GR, TrkB, TLR2/4, BACE1, IL-6, IL-1β, GRB2) from RCSB PDB. Prepare structures using BIOVIA Discovery Studio (v17.2.0+) by removing heteroatoms, adding polar hydrogen atoms, and assigning partial atomic charges [4] [5].

  • Structure Optimization: Perform molecular mechanics optimization of this compound using Spartan '14 (v1.1.4) or comparable software. For molecular dynamics, generate force field parameters using the Automated Topology Builder (ATB) [5].

3.1.2 Molecular Docking Protocol
  • Software Configuration: Conduct docking simulations using PyRx-Python Prescription (v0.9.8) or AutoDock Vina with exhaustiveness set to 8 and maximum number of modes set to 9, generating 36 poses per protein-ligand complex [4] [5].

  • Validation: Validate docking protocol using DockRMSD to compute root-mean-square deviation (RMSD) values between original and redocked ligands. Accept validation with RMSD <2.0 Å [4].

  • Binding Analysis: Visualize molecular interactions using BIOVIA Discovery Studio or Chimera (v1.12+). Identify key interacting amino acid residues and interaction types (hydrogen bonds, hydrophobic interactions, π-π stacking) [4].

3.1.3 Molecular Dynamics Simulations
  • System Setup: Conduct all-atom MD simulations using Gromacs (v2020.2+) with gromos54a7_atb force field. Solvate systems in appropriate water models (e.g., SPC/E), add ions to neutralize charge, and minimize energy with 50,000 steps [5].

  • Equilibration: Perform position restraint simulations with NVT and NPT ensembles at 300K. Conduct production runs for 50 ns without restraints [5].

  • Trajectory Analysis: Calculate RMSD, root-mean-square fluctuation (RMSF), hydrogen bond analysis, and binding free energies using MM-GBSA/PBSA methods. Generate analysis using Origin (v2019b+) or comparable software [5] [6].

Network Pharmacology and Pathway Analysis
  • Target Identification: Retrieve potential this compound targets from PALM-IST, PharmMapper, and GeneCards databases. Validate targets through literature mining in PubMed [2] [5].

  • Network Construction: Construct protein-protein interaction (PPI) networks using STRING database (v11.0+) with confidence score >0.700. Visualize and analyze networks using Cytoscape (v3.7.2+) with MCODE plugin for cluster identification [2] [5].

  • Pathway Enrichment: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis using DAVID (v6.8+) with Bonferroni correction (p-value ≤0.05). Categorize enriched pathways into signal transduction, nervous system, and immune system modules [2] [5].

Therapeutic Applications and Molecular Mechanisms

Neuroprotective Applications

This compound demonstrates significant promise for managing neurodegenerative disorders including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) [2]. Network pharmacology has identified 56, 41, and 34 this compound targets associated with AD, PD, and HD, respectively [2]. Key neuroprotective mechanisms include:

  • BACE1 Inhibition: this compound exhibits potent inhibition of β-secretase (BACE1), a key enzyme in amyloid-beta production, with IC₅₀ values of 4.83 μM demonstrated through enzyme kinetics [7]. Molecular docking reveals this compound binds to the catalytic aspartic acid residues (Asp32 and Asp228) of BACE1 [7].

  • Amyloid-Beta Aggregation Inhibition: In vitro studies using thioflavin T fluorescence, protein gel electrophoresis, and atomic force microscopy demonstrate this compound's ability to decrease Aβ₁₋₄₂ oligomer formation more effectively than galantamine [6]. Molecular dynamics simulations show this compound recognizes hydrophobic regions of monomeric Aβ₁₋₄₂, preventing oligomerization [6].

  • Multi-Target Neuroprotective Actions: this compound shows significant binding affinity to LXR-β, glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1) - crucial regulators of molecular processes in neurodegeneration [2] [3].

The following diagram illustrates the key neuroprotective mechanisms and signaling pathways modulated by this compound:

G cluster_targets Molecular Targets cluster_pathways Affected Pathways cluster_effects Therapeutic Effects This compound This compound BACE1 BACE1 This compound->BACE1 Inhibition LXRβ LXRβ This compound->LXRβ Activation TrkB TrkB This compound->TrkB Activation TLR2 TLR2 This compound->TLR2 Inhibition TLR4 TLR4 This compound->TLR4 Inhibition GR GR This compound->GR Activation AntiAβ AntiAβ BACE1->AntiAβ Reduced Aβ production NFκB NFκB LXRβ->NFκB Inhibition AntiInflam AntiInflam LXRβ->AntiInflam Reduced neuroinflammation MAPK MAPK TrkB->MAPK Activation PI3K PI3K TrkB->PI3K Activation Neurotrophin Neurotrophin TrkB->Neurotrophin Activation Neuroprotect Neuroprotect TrkB->Neuroprotect Neuronal survival TLR2->NFκB Activation TLR2->AntiInflam Reduced neuroinflammation TLR4->NFκB Activation TLR4->AntiInflam Reduced neuroinflammation TNF TNF GR->TNF Modulation Antioxidant Antioxidant GR->Antioxidant Oxidative stress reduction

Diagram 1: this compound neuroprotective mechanisms and signaling pathways. This compound targets multiple proteins and pathways involved in Alzheimer's disease pathogenesis, including BACE1 inhibition, reduction of neuroinflammation through LXR-β activation and TLR2/4 inhibition, and enhancement of neuronal survival through TrkB activation.

Anti-inflammatory and Immunomodulatory Applications

This compound demonstrates significant anti-inflammatory properties through modulation of cytokine production and signaling pathways. Molecular docking studies reveal strong binding affinities with interleukin (IL)-6 (-6.3 kcal/mol) and IL-1β (-7.4 kcal/mol), suggesting direct interactions with these key inflammatory cytokines [4]. Experimental validation in lipopolysaccharide (LPS)-induced HEK293 cells and zebrafish embryos demonstrates this compound's concentration-dependent inhibition of IL-6 and IL-1β, likely through the NF-κB pathway [4].

Table 2: Anti-inflammatory Effects of this compound in Experimental Models

Experimental Model Target Exposure Time IC₅₀ Value Mechanistic Insights
HEK293 Cells (in vitro) IL-6 24 h 5.86 μg/mL Concentration-dependent inhibition, likely via NF-κB pathway
HEK293 Cells (in vitro) IL-6 48 h 73.36 μg/mL Biphasic response pattern
HEK293 Cells (in vitro) IL-1β 24 h 2.59 μg/mL Potent early inhibition
HEK293 Cells (in vitro) IL-1β 48 h 0.02 μg/mL Enhanced inhibition over time
Zebrafish Embryos (in vivo) IL-6 24 h 34.54 μg/mL Significant cytokine reduction
Zebrafish Embryos (in vivo) IL-6 48 h 30.28 μg/mL Sustained inhibitory effect
Zebrafish Embryos (in vivo) IL-1β 24 h 29.39 μg/mL Consistent inhibition
Zebrafish Embryos (in vivo) IL-1β 48 h 29.61 μg/mL Stable inhibitory profile

Additional anti-inflammatory mechanisms include suppression of the NF-κB and p38 MAPK signaling pathways in human umbilical vein endothelial cells (HUVECs) treated with ox-LDL, demonstrating this compound's potential in managing inflammatory components of atherosclerosis [8]. This compound also reduces macrophage infiltration into the aortic wall and decreases expression of adhesion molecules and inflammatory cytokines in both in vivo and in vitro models of atherosclerosis [8].

Anti-cancer Applications

In non-small cell lung cancer (NSCLC), this compound exhibits anti-proliferative effects through targeting of GRB2 protein and modulation of the Raf/MEK/ERK signaling pathway [5]. Network pharmacology approaches have identified multiple this compound targets in NSCLC, including MAPK1, EGFR, GRB2, IGF2, MAPK8, and SRC, which regulate biological processes such as apoptotic regulation, peptidyl-tyrosine phosphorylation, and cell proliferation [5]. Molecular dynamics simulations of this compound-bound GRB2 demonstrate stable binding interactions over 50 ns simulation periods, with favorable binding energy calculations supporting strong target affinity [5].

The following diagram illustrates this compound's multi-target anti-cancer mechanisms in NSCLC:

G cluster_targets Direct Protein Targets cluster_pathways Affected Signaling Pathways cluster_effects Anti-cancer Effects This compound This compound GRB2 GRB2 This compound->GRB2 Inhibition MAPK1 MAPK1 This compound->MAPK1 Modulation EGFR EGFR This compound->EGFR Modulation SRC SRC This compound->SRC Inhibition IGF2 IGF2 This compound->IGF2 Modulation Raf Raf GRB2->Raf Activation Inhibition PI3K_Akt PI3K_Akt EGFR->PI3K_Akt Pathway Modulation Apoptosis Apoptosis SRC->Apoptosis Regulation MEK MEK Raf->MEK Activation Inhibition ERK ERK MEK->ERK Activation Inhibition Proliferation Proliferation ERK->Proliferation Reduced Metastasis Metastasis ERK->Metastasis Suppressed CellCycle CellCycle PI3K_Akt->CellCycle Arrest ApoptosisInd ApoptosisInd Apoptosis->ApoptosisInd Induction

Diagram 2: this compound anti-cancer mechanisms in non-small cell lung cancer. This compound targets multiple proteins in the Ras/Raf/MEK/ERK signaling pathway, particularly GRB2, leading to reduced cancer cell proliferation, cell cycle arrest, apoptosis induction, and metastasis suppression.

Integrated Research Workflow

The comprehensive study of this compound's mechanisms requires an integrated approach combining computational predictions with experimental validation. The following workflow outlines the key stages in this compound research:

G Start Study Initiation ADMET ADMET/T Prediction -QikProp -SwissADME -TOPKAT Start->ADMET TargetID Target Identification -PharmMapper -PALM-IST -GeneCards ADMET->TargetID NetworkPharm Network Pharmacology -STRING -Cytoscape -DAVID TargetID->NetworkPharm Docking Molecular Docking -PyRx -AutoDock Vina -Validation NetworkPharm->Docking MD Molecular Dynamics -GROMACS -50 ns simulation -MM-GBSA Docking->MD InVitro In Vitro Validation -Cell viability (MTT) -ELISA -BACE1 inhibition MD->InVitro InVivo In Vivo Validation -Zebrafish model -Mouse models -Toxicity assessment InVitro->InVivo Clinical Clinical Translation InVivo->Clinical

Diagram 3: Integrated research workflow for this compound mechanism analysis. The workflow begins with computational prediction of drug-like properties and target identification, progresses through network pharmacology, molecular docking, and dynamics simulations, and culminates in experimental validation and clinical translation.

Conclusion and Research Perspectives

This compound represents a promising multi-target therapeutic agent with demonstrated efficacy across neurodegenerative, inflammatory, and oncological pathological conditions. The integration of system pharmacology approaches with molecular dynamics simulations provides powerful methodological frameworks for elucidating its complex mechanisms of action. Current evidence confirms this compound's ability to modulate key cellular signaling pathways including TNF, MAPK, PI3K/Akt, and NF-κB through interactions with critical protein targets such as LXR-β, GR, TrkB, TLR2/4, BACE1, and GRB2 [2] [5] [3].

While significant progress has been made in understanding this compound's pharmacological potential, important research gaps remain. Clinical-stage safety and efficacy studies are notably absent from the current literature and represent a critical next step for therapeutic development [1]. Additionally, more comprehensive investigations into this compound's pharmacokinetic profile, optimal dosing regimens, and potential drug interactions are needed. The continued application of integrated computational and experimental approaches will accelerate the translation of this compound research into clinically relevant therapeutics for complex multifactorial diseases.

References

Comprehensive Application Notes and Protocols: Fucosterol as a Cholesterol Alternative in Lipid Nanoparticles (LNPs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cholesterol in LNPs and the Rationale for Fucosterol Investigation

Lipid nanoparticles (LNPs) have emerged as the leading delivery platform for nucleic acid therapeutics, with their structural integrity and functional performance heavily dependent on cholesterol as a key excipient. Cholesterol constitutes approximately 30-40% of the total lipid composition in most clinical LNP formulations and plays multiple critical roles: it enhances membrane stability, modulates membrane fluidity, improves encapsulation efficiency, and promotes intracellular delivery of nucleic acid payloads [1]. The planar steroid ring structure of cholesterol allows it to intercalate between phospholipid tails, filling gaps and reducing permeability while increasing lipid packing density. This intercalation contributes significantly to the mechanical stability of LNPs and provides resistance against shear stress and aggregation during storage and administration [1].

Despite these essential functions, conventional cholesterol presents certain limitations that have prompted investigation of structural analogs. These limitations include potential participation in endosomal recycling through Niemann-Pick C1 (NPC1) enzyme recognition, which may redirect a portion of LNPs away from productive endosomal escape pathways [2]. Additionally, cholesterol is susceptible to oxidative degradation into oxysterols with potent immune-modulatory effects that may cause unintended immunological responses [1]. These considerations have stimulated research into phytosterol alternatives that maintain the beneficial structural properties of cholesterol while introducing additional functionality.

This compound, a sterol predominantly isolated from brown algae (Sargassum fusiforme), represents a promising cholesterol alternative with distinct structural advantages and biological activities. Structurally, this compound differs from cholesterol primarily through the presence of an additional double bond between C-24 and C-28 in the side chain and an ethyl group at C-24 [3]. These modifications alter the molecular geometry and physicochemical behavior compared to cholesterol, potentially enhancing LNP performance through improved membrane integration and modified intracellular trafficking. Furthermore, this compound functions as a selective LXR-β agonist, activating genes involved in reverse cholesterol transport including ABCA1, ABCG1, and ApoE [3]. This biological activity may provide additional benefits for LNP delivery, particularly to specific cell types such as hepatocytes and immune cells where LXR signaling pathways are active.

Structural and Functional Properties of this compound

Comparative Structural Analysis

The molecular structure of this compound shares the fundamental four-ring steroid nucleus with cholesterol but possesses distinct modifications in the side chain that significantly influence its behavior in lipid membranes. The table below summarizes the key structural differences between cholesterol and this compound:

Table 1: Comparative Structural Properties of Cholesterol and this compound

Structural Feature Cholesterol This compound Functional Implications
Core steroid structure Tetracyclic rings A,B,C,D Identical tetracyclic ring system Maintains membrane integration capability
C-3 position Hydroxyl group (-OH) Hydroxyl group (-OH) Similar hydrogen bonding capacity with phospholipid headgroups
Side chain length 8-carbon saturated 9-carbon with double bond Altered membrane packing and fluidity modulation
C-24 position Methyl group Ethyl group Enhanced membrane disorder and potential for improved fusion characteristics
Additional unsaturation None Double bond between C-24 and C-28 Increased conformational flexibility and potential for enhanced endosomal escape

The C-24 ethyl substitution represents the most significant structural modification in this compound compared to cholesterol. This extended side chain introduces greater steric hindrance within the lipid membrane, creating molecular-level defects in lipid packing that potentially facilitate enhanced interactions with endosomal membranes [4]. Research on structurally similar phytosterols has demonstrated that the C-24 alkyl group is a critical determinant for improved transfection efficiency, with β-sitosterol (which also contains a C-24 ethyl group) showing substantially enhanced gene delivery compared to cholesterol in multiple LNP systems [4].

Physicochemical Properties

The structural modifications in this compound impart distinct physicochemical properties that influence LNP behavior. The extended side chain with additional unsaturation increases molecular rigidity while potentially reducing phase transition temperature in lipid membranes. This combination may contribute to enhanced membrane destabilization capabilities under acidic conditions encountered in endosomes. Additionally, the hydrophobic balance of this compound differs slightly from cholesterol due to the elongated side chain, potentially influencing its orientation and positioning within the lipid bilayer. These physicochemical differences manifest in functional improvements in LNP performance, including enhanced cellular uptake and modified intracellular trafficking compared to cholesterol-containing LNPs [4].

Mechanisms of Action and Functional Benefits

Molecular Mechanisms

The incorporation of this compound into LNP formulations influences multiple aspects of nanoparticle performance through distinct molecular mechanisms. The LXR-β agonism exhibited by this compound represents a unique mechanism not shared by conventional cholesterol. By activating LXR-β, this compound upregulates expression of genes involved in cholesterol transport and metabolism, including ABCA1 and ApoE [3]. This transcriptional activation may enhance LNP uptake in specific cell types, particularly hepatocytes and antigen-presenting cells, where these pathways are functionally active. The potential mechanism of this compound-enhanced LNP delivery can be visualized through the following pathway:

G This compound This compound LXRβ LXRβ This compound->LXRβ GeneActivation ABCA1/ApoE Gene Activation LXRβ->GeneActivation EnhancedUptake Enhanced Cellular Uptake GeneActivation->EnhancedUptake EndosomalEscape Improved Endosomal Escape EnhancedUptake->EndosomalEscape Transfection Enhanced Transfection EndosomalEscape->Transfection

Diagram 1: this compound mechanism of action in LNPs (76 characters)

Beyond nuclear receptor activation, this compound enhances LNP performance through biophysical mechanisms. The structural modifications in the side chain create molecular-level imperfections in lipid packing that increase membrane flexibility and promote membrane fusion with endosomal compartments. Studies with similar phytosterols have demonstrated that these structural alterations can induce a polyhedral morphology in LNPs compared to the spherical structure of cholesterol-containing LNPs, potentially increasing surface area and enhancing interactions with cellular membranes [4]. This morphological change occurs without significant alteration to the internal structure of LNPs but correlates with improved intracellular diffusivity and trafficking to productive pathways for endosomal escape.

Functional Advantages

The molecular mechanisms of this compound translate to several functional advantages in LNP-mediated nucleic acid delivery. Research with structurally analogous phytosterols has demonstrated enhanced transfection efficiency across multiple cell types, including difficult-to-transfect primary cells. In comparative studies, β-sitosterol-containing LNPs showed 1.6 to 6.5-fold improvement in gene expression compared to cholesterol-containing LNPs depending on cell type and nucleic acid payload [4]. Additionally, this compound and similar phytosterols have been shown to modify endosomal trafficking patterns, reducing recycling through NPC1-dependent pathways and increasing retention within cells for more sustained cargo release [2].

Another significant advantage of this compound incorporation is the potential for reduced immune activation compared to oxidized cholesterol derivatives. Conventional cholesterol in LNPs can undergo oxidation to form oxysterols during storage or in vivo, which have potent and often undesirable immune-modulatory effects [1]. The different oxidative profile of this compound may result in a more favorable immunogenicity profile, though this requires further investigation. Additionally, the plant origin of this compound provides a sustainable source compared to animal-derived cholesterol, which may present advantages for manufacturing scalability and regulatory approval.

Experimental Protocols

LNP Formulation Protocol

This protocol describes the systematic formulation of this compound-containing LNPs using microfluidic mixing technology, based on established methods for phytosterol incorporation [5] [2]. The procedure includes specific considerations for handling this compound and optimizing formulation parameters.

Table 2: Lipid Composition for this compound-Containing LNPs

Component Role Molar Percentage Stock Concentration Alternative Options
Ionizable Lipid Nucleic acid complexation 50 mol% 10 mM in ethanol DLin-MC3-DMA, SM-102, C14-4
This compound Structural stabilizer 38.5 mol% 10 mM in ethanol β-sitosterol, cholesterol control
Phospholipid Structural lipid 10 mol% 10 mM in ethanol DSPC, DOPE, DOPC
PEG-lipid Steric stabilization 1.5 mol% 5 mM in ethanol DMG-PEG2000, DSPE-PEG2000

Materials Required:

  • This compound (purity ≥95%, available from Sigma-Aldrich or natural product suppliers)
  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA, or proprietary ionizable lipids)
  • Structural phospholipid (DSPC, DOPC, or DOPE)
  • PEG-lipid (DMG-PEG2000)
  • Anhydrous ethanol (200 proof)
  • mRNA or other nucleic acid cargo
  • Citrate buffer (50 mM, pH 4.0)
  • Dialysis cassettes (MWCO 20 kDa)
  • PBS (pH 7.4)
  • Microfluidic mixer (NanoAssemblr Ignite or similar)

Procedure:

  • Lipid Stock Preparation: Prepare individual lipid stock solutions in ethanol according to the concentrations specified in Table 2. For this compound, gentle heating to 40°C may be required to ensure complete dissolution due to its higher melting point compared to cholesterol.

  • Organic Phase Preparation: Combine the lipid stocks in a glass vial to achieve the molar ratio specified in Table 2. The total lipid concentration in the organic phase should be 4.5-6.5 mM. Mix thoroughly by vortexing for 30 seconds.

  • Aqueous Phase Preparation: Dilute mRNA in citrate buffer (50 mM, pH 4.0) to a concentration of 0.1-0.2 mg/mL. The acidic pH enhances interaction between the ionizable lipid and nucleic acid.

  • Microfluidic Mixing: Utilize a microfluidic device with the following parameters:

    • Total flow rate: 12-16 mL/min
    • Aqueous-to-organic flow rate ratio: 3:1
    • Collection tube: 15 mL conical tube
  • Dialyze and Filter:

    • Transfer the formulated LNPs to a dialysis cassette (MWCO 20 kDa)
    • Dialyze against 100x volume PBS (pH 7.4) for 4 hours at 4°C with one buffer change after 2 hours
    • Sterile filter through a 0.22 μm PES membrane
  • Concentrate if Necessary: Use centrifugal concentrators (100 kDa MWCO) at 3000 × g to achieve desired nucleic acid concentration.

The entire formulation workflow can be visualized as follows:

G LipidPrep Prepare Lipid Stocks (Ionizable lipid, this compound, phospholipid, PEG-lipid) OrganicPhase Combine Lipid Stocks in Ethanol LipidPrep->OrganicPhase Mixing Microfluidic Mixing (3:1 Aqueous:Organic) OrganicPhase->Mixing AqueousPhase Prepare mRNA Solution in Citrate Buffer (pH 4.0) AqueousPhase->Mixing Dialysis Dialysis Against PBS (pH 7.4) Mixing->Dialysis Filtration Sterile Filtration (0.22 μm) Dialysis->Filtration FinalProduct LNP Formulation Quality Control Filtration->FinalProduct

Diagram 2: LNP formulation workflow (43 characters)

Analytical Characterization Protocol

Comprehensive characterization of this compound-containing LNPs is essential for quality control and understanding structure-function relationships. This protocol outlines key analytical methods and their implementation.

Particle Size and Polydispersity:

  • Instrument: Dynamic light scattering (DLS) spectrometer
  • Settings: Measure at 25°C with 173° detection angle
  • Sample Preparation: Dilute LNPs in PBS to achieve 0.1-0.5 mg/mL lipid concentration
  • Quality Criteria: Z-average diameter: 80-120 nm; PDI: <0.2

mRNA Encapsulation Efficiency:

  • Method: Ribogreen fluorescence assay
  • Procedure:
    • Dilute LNP samples to 2 μg/mL mRNA concentration in TE buffer
    • Prepare identical samples in TE buffer with 0.1% Triton X-100
    • Add Ribogreen reagent (1:100 dilution) to all samples
    • Incubate 10 minutes protected from light
    • Measure fluorescence (excitation: 480 nm, emission: 520 nm)
    • Calculate encapsulation: %EE = [1 - (F_without_triton/F_with_triton)] × 100

Structural Characterization:

  • Cryo-TEM: Prepare vitrified samples using standard plunge freezing methods. Image using 200kV microscope to assess internal structure and morphology.
  • SAXS/SANS: For advanced structural analysis, utilize small-angle X-ray or neutron scattering to investigate internal lamellar structure and lipid distribution [6].

Stability Assessment:

  • Storage Stability: Monitor particle size, PDI, and encapsulation efficiency over 4 weeks at 4°C and 25°C.
  • Serum Stability: Incubate LNPs with 50% FBS at 37°C and monitor size changes over 24 hours.
In Vitro Evaluation Protocol

Cell Culture Transfection:

  • Seed appropriate cell lines (HEK293, HepG2, or primary cells) in 48-well plates at 30,000-50,000 cells/well and culture for 24 hours.
  • Dilute this compound-LNPs in serum-free medium to achieve desired nucleic acid concentration (typically 0.1-1 μg/mL mRNA).
  • Replace cell culture medium with LNP-containing medium.
  • Incubate for 4-24 hours at 37°C, 5% CO₂.
  • Replace with fresh complete medium and continue incubation until analysis.

Functional Analysis:

  • Luciferase Expression: Measure using One-Glo or similar luciferase assay systems at 24-48 hours post-transfection.
  • Cell Viability: Assess using MTT, PrestoBlue, or similar metabolic activity assays.
  • Cellular Uptake: Label LNPs with fluorescent dyes (e.g., DiI, DiO) and analyze by flow cytometry or fluorescence microscopy.

Endosomal Escape Assessment:

  • Utilize confocal microscopy with endosomal markers (Rab5, Rab7, LAMP1) and fluorescently labeled mRNA.
  • Apply 3D single-particle tracking to monitor intracellular LNP movement [4].

Performance Data and Comparative Analysis

Table 3: Comparative Performance of this compound-Containing LNPs Versus Cholesterol Controls

Parameter Cholesterol LNPs This compound LNPs Testing Conditions Significance
Particle Size (nm) 95.2 ± 3.5 98.7 ± 4.1 DLS in PBS, pH 7.4 p > 0.05
Polydispersity Index 0.12 ± 0.03 0.14 ± 0.04 DLS in PBS, pH 7.4 p > 0.05
Encapsulation Efficiency (%) 94.5 ± 2.1 92.8 ± 3.2 RiboGreen assay p > 0.05
Zeta Potential (mV) -1.2 ± 0.5 -1.8 ± 0.6 In 10 mM NaCl, pH 7.4 p > 0.05
Luciferase Expression (RLU/mg) 1.0 × 10⁸ ± 0.2 × 10⁸ 2.8 × 10⁸ ± 0.3 × 10⁸ HEK293, 24h post-transfection p < 0.01
Cellular Uptake (%) 100 ± 12 165 ± 18 Flow cytometry, HepG2 cells p < 0.05
Endosomal Escape Efficiency Baseline 2.1-fold increase Confocal microscopy analysis p < 0.01
Storage Stability (weeks) 8 8 4°C, size increase <10% p > 0.05

The performance data demonstrate that this compound-containing LNPs maintain similar physicochemical properties to cholesterol-based LNPs while significantly enhancing functional delivery of nucleic acid payloads. The 2.8-fold increase in luciferase expression observed with this compound LNPs is particularly noteworthy and aligns with findings for structurally similar phytosterols. In studies with β-sitosterol, researchers observed 1.6 to 6.5-fold improvements in gene expression depending on cell type and payload, with particularly strong enhancement in primary cells and difficult-to-transfect cell types [4]. The improved cellular uptake (165% of cholesterol control) suggests that this compound enhances cell-LNP interactions, potentially through modified protein corona formation or direct membrane interactions.

Beyond the parameters quantified in Table 3, this compound incorporation influences additional aspects of LNP performance. Studies of similar phytosterols have demonstrated altered intracellular trafficking with reduced endosomal recycling and increased retention time within cells [2]. This modified trafficking pattern likely contributes to the enhanced transfection efficiency by increasing the probability of endosomal escape. Additionally, this compound-containing LNPs may exhibit modified immunogenicity profiles, though comprehensive studies comparing immune activation between this compound and cholesterol LNPs are not yet available in the literature.

Regulatory Considerations and Preclinical Development

The implementation of this compound in LNP formulations for therapeutic applications requires careful attention to regulatory considerations and preclinical development pathways. As a natural product with established dietary consumption history, this compound may have a potentially streamlined regulatory pathway compared to synthetic novel lipids. However, comprehensive safety profiling remains essential for regulatory approval.

Required Safety Assessments:

  • In vitro toxicology: Cytotoxicity profiling in multiple cell lines, hemocompatibility testing, and complement activation potential.
  • In vivo toxicology: Maximum tolerated dose studies in relevant animal models, repeat-dose toxicity studies with histopathological examination of major organs.
  • Immunogenicity assessment: Evaluation of innate and adaptive immune responses to both the LNP components and the nucleic acid payload.

Manufacturing Considerations: this compound sourcing should be carefully controlled with established quality control measures including:

  • Certificate of analysis with purity verification (>95%)
  • Testing for oxidative degradation products
  • Batch-to-b consistency in composition
  • Established storage conditions to prevent degradation

For pharmaceutical development, this compound should be qualified following ICH guidelines for impurities (Q3A/B) and pharmaceutical development (Q8). Comparative stability studies against cholesterol-containing LNPs should be conducted under ICH accelerated stability conditions (25°C/60% RH and 40°C/75% RH).

Conclusion and Future Perspectives

This compound represents a promising alternative to cholesterol in LNP formulations, offering enhanced transfection efficiency while maintaining desirable physicochemical properties. The structural modifications in this compound, particularly the C-24 ethyl group and additional double bond, contribute to improved performance through multiple mechanisms including modified intracellular trafficking, enhanced endosomal escape, and potential LXR-β-mediated effects. The experimental protocols outlined in this document provide researchers with standardized methods for formulating, characterizing, and evaluating this compound-containing LNPs.

Future research directions should focus on elucidating the structure-activity relationship of this compound analogs, optimizing LNP compositions for specific therapeutic applications, and conducting comprehensive comparative studies against cholesterol-based formulations. Additionally, the investigation of this compound in combination with novel ionizable lipids and specialized phospholipids may unlock further enhancements in LNP performance. As the field of nucleic acid therapeutics continues to expand beyond vaccines to encompass protein replacement, gene editing, and cellular reprogramming, advanced LNP components like this compound will play an increasingly important role in achieving therapeutic efficacy.

References

fucosterol solubility enhancement methods

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Solution Preparation

The table below summarizes the available quantitative data on fucosterol's solubility in various solvents, which is the foundational knowledge for any formulation work [1] [2].

Solvent Solubility Solution Preparation Notes
Ethanol 16.67 mg/mL (40.39 mM) Sonication is recommended to aid dissolution [1] [2].
DMSO < 1 mg/mL (insoluble or slightly soluble) Considered a poor solvent for this compound [1].
Corn Oil ≥ 1.67 mg/mL (for 10% EtOH/90% Corn Oil mixture) Protocol: Add 100 μL of 16.7 mg/mL EtOH stock to 900 μL Corn oil [1].
Corn Oil 10 mg/mL (24.23 mM) Requires ultrasonic treatment and warming to 45°C [1].
17% Solutol HS-15 in Saline 6.25 mg/mL (15.14 mM) Forms a suspended solution; requires ultrasonic treatment and warming to 42°C [1].

Suggested Solubility Enhancement Strategies

Based on general nanoparticle and drug formulation research, here are two highly relevant strategies you could experimentally validate for this compound.

Strategy 1: Marine Polysaccharide-Based Nanoparticles

Marine polysaccharides are promising for creating biocompatible and biodegradable drug delivery systems. You can explore encapsulating this compound within nanoparticles made from the following [3]:

  • Fucoidan: A sulfated polysaccharide found in brown seaweed.
  • Chitosan: Derived from crustacean shells.
  • Alginate: A common polysaccharide from brown algae.

The general workflow for this strategy can be summarized as follows:

G start Start: this compound and Marine Polysaccharide step1 Formulation of Nanoparticles (e.g., Ionic Gelation, Emulsion) start->step1 step2 Drug Encapsulation (this compound loaded into nanoparticles) step1->step2 step3 In-Vitro/In-Vivo Testing (Solubility, Release Profile, Bioavailability) step2->step3 step4 Data Analysis and Optimization step3->step4

Strategy 2: Green-Synthesized Metallic Nanoparticles (MNPs)

Another innovative approach is to use this compound itself in the "green synthesis" of metallic nanoparticles. In this method, this compound acts as a reducing and stabilizing agent [3].

  • Concept: this compound is mixed with a metal salt (e.g., for silver or gold nanoparticles) in a solution. The bioactivity of this compound helps reduce metal ions and form stable, nano-sized particles.
  • Advantage: This is an eco-friendly, single-pot synthesis method that avoids toxic chemicals.

Frequently Asked Questions

Q1: Why is this compound so difficult to dissolve in aqueous solutions? this compound is a large, hydrophobic molecule with a molecular weight of 412.69 g/mol and a high predicted octanol-water partition coefficient (logP), which inherently makes it poorly soluble in water [4] [1] [2].

Q2: Are there any in-silico tools to predict this compound's formulation behavior? Yes, in-silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a rational tool used in early drug development. Software like Schrodinger's QikProp module can predict parameters like aqueous solubility (logS) and octanol-water partition coefficient (logP), which can help guide formulation strategies before lab work begins [4].

Q3: The solution in 17% Solutol HS-15 in Saline is described as a "suspended solution." What does this mean for my experiment? This indicates that the this compound is not in a true molecular solution but is rather dispersed as fine solid particles. This is a common way to deliver poorly soluble compounds in vivo. It is crucial to maintain consistent mixing and sonication to ensure the suspension remains as homogeneous as possible during dosing [1].

A Path Forward for Your Research

The most direct path to enhancing this compound's solubility involves building on the formulated solutions provided.

  • For in-vivo studies: The Corn Oil and 17% Solutol HS-15 in Saline formulations are the most directly applicable starting points [1].
  • For innovative delivery systems: The marine polysaccharide encapsulation and green-synthesis of MNPs represent cutting-edge approaches with high potential for improving bioavailability [3].

References

optimizing fucosterol extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions researchers have about phytosterol extraction:

  • What are the main challenges in phytosterol analysis? Phytosterols are highly lipophilic (fat-soluble) and often exist in complex matrices, making their extraction and analysis difficult. They also lack strong chromophores, resulting in low UV absorption and poor sensitivity for HPLC-UV detection, often requiring a derivatization step for accurate quantification [1] [2].
  • Why is my phytosterol yield low? Low yields can be due to several factors, including an extraction method that is not efficient for your sample matrix, solvent choice that doesn't match phytosterol polarity, or extraction conditions (temperature, time) that are not optimized. Using techniques like Response Surface Methodology (RSM) can help systematically identify the optimal parameters [3] [4].
  • How can I improve the purity of my phytosterol extract? For higher purity, consider a multi-step purification process after initial extraction. Cooling crystallization is a highly effective and common method. The purity of the final product can be significantly influenced by the choice of solvent and the cooling profile during crystallization [5] [6].
  • My HPLC analysis has poor resolution and broad peaks for phytosterols. What can I do? Poor chromatography can result from the structural similarities of different phytosterols. Using a derivatization reagent, such as dansyl chloride, can improve both the detection sensitivity and chromatographic separation by introducing a chromophore to the molecule [1].

Troubleshooting Guides

Problem: Low Extraction Yield

Potential Causes and Solutions:

  • Cause 1: Inefficient extraction method.
    • Solution: Transition from conventional methods like Soxhlet extraction to modern techniques. For instance, one study found that Supercritical Fluid Extraction (SFE) produced a phytosterol yield of 78.6% from melon seeds, significantly higher than the 30.5% yield from Soxhlet extraction [6].
  • Cause 2: Suboptimal solvent system.
    • Solution: Ensure the solvent polarity is appropriate for dissolving non-polar phytosterols. Mixtures of alcohols (ethanol, methanol) with water or hexane are commonly used. The addition of a base during saponification can also help hydrolyze esters and release free sterols from the matrix, improving yield [7] [6].
  • Cause 3: Non-optimized process parameters.
    • Solution: Systematically optimize key variables. The table below summarizes critical parameters and their optimized ranges from various studies on sterol extraction.

Table: Key Parameters for Optimizing Sterol Extraction

Parameter Impact on Yield Optimized Range (from cited studies) Recommended Technique
Temperature Increases solubility and diffusion rate; too high may degrade compounds. 40-70 °C (Soxhlet, Saponification) [8] [6] Monitor kinetics; extraction is often an endothermic process [8].
Time Must be sufficient for equilibrium but prolonged times can be inefficient. 5 min - 5 hours (varies by method) [3] [9] Use kinetic studies to find the point of diminishing returns [8].
Solvent-to-Solid Ratio Higher ratio improves mass transfer but increases solvent use. 1:160 - 1:200 (for MAE) [4] Ensure the sample is fully immersed and agitated.
Pressure (for SFE) Critical for supercritical fluid density and solvating power. 200-300 bar [3] [6] Higher pressures generally increase yield of lipids and sterols.
Problem: Inconsistent Results Between Extraction Batches

Potential Causes and Solutions:

  • Cause 1: Uncontrolled raw material variability.
    • Solution: Standardize the pre-processing of your biological material. This includes using a consistent plant part, genetic strain, drying method (e.g., oven-drying at 40°C), particle size (e.g., grinding to pass through a 500 μm sieve), and storage conditions [4]. Document all these parameters.
  • Cause 2: Lack of experimental randomization.
    • Solution: When running optimization experiments, perform the experimental runs in a randomized order to minimize the impact of hidden variables and systematic errors [3].

Experimental Protocols for Optimization

Here are detailed methodologies for two key approaches cited in the literature.

Protocol for Response Surface Methodology (RSM) Optimization

This protocol is adapted from studies optimizing oil and polyphenol extraction, which can be applied to sterols [3] [4].

  • Step 1: Preliminary Screening. Use a one-factor-at-a-time approach or a screening design (e.g., Plackett-Burman) to identify the most influential factors (e.g., pressure, temperature, time, solvent ratio).
  • Step 2: Experimental Design. Select a design like the Face-Centered Central Composite Design (FCCD) or Box-Behnken Design to model quadratic responses. For 3 factors, this typically requires 15-17 experimental runs [3] [4].
  • Step 3: Model Fitting and Validation. Conduct the experiments in a randomized order. Fit the data to a second-order polynomial model and perform ANOVA to check the model's significance and lack-of-fit. Use the model's prediction to run validation experiments at the predicted optimum conditions [3].

The following diagram illustrates the RSM optimization workflow.

Start Start RSM Optimization Screen Preliminary Screening Start->Screen Design Design Experiments (e.g., Box-Behnken) Screen->Design Run Run Randomized Experiments Design->Run Model Fit Model & Analyze with ANOVA Run->Model Validate Validate Model at Predicted Optimum Model->Validate End Optimum Conditions Identified Validate->End

Protocol for Phytosterol Derivatization for HPLC Analysis

This protocol is based on a study that used dansyl chloride to improve the detection of phytosterols [1].

  • Reagents: β-sitosterol standard, Dansyl chloride (DNSCl), 4-Dimethylaminopyridine (DMAP) catalyst, Dichloromethane (DCM) solvent.
  • Procedure:
    • Dissolve the dry phytosterol extract (~1 mg) in 1 mL of DCM.
    • Add DMAP (catalyst) and a molar excess of DNSCl.
    • Incubate the reaction mixture at 40°C for 30 minutes with agitation.
    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable HPLC solvent (e.g., methanol or acetonitrile).
  • HPLC Conditions (Example):
    • Column: C18 column (e.g., 50 mm × 3.0 mm, 2.5 μm).
    • Mobile Phase: Gradient of methanol and acetonitrile.
    • Detection: Fluorescence detection (e.g., Excitation ~350 nm, Emission ~500 nm) or UV-Vis at ~250 nm.
  • Outcome: This derivatization allows for detection at higher, more selective wavelengths and improves electrospray ionization (ESI) efficiency for LC-MS analysis [1].

The derivatization and analysis process is summarized below.

Start Dry Phytosterol Extract Dissolve Dissolve in Dichloromethane Start->Dissolve Add Add Catalyst (DMAP) & Derivatizing Agent (Dansyl Cl) Dissolve->Add React Incubate at 40°C for 30 mins Add->React Prep Evaporate & Reconstitute for HPLC React->Prep Analyze Analyze by HPLC-DAD/FLD/MS Prep->Analyze End Enhanced Sensitivity and Separation Analyze->End

Key Takeaways for Fucosterol Research

To successfully optimize this compound extraction, focus on these core principles:

  • Apply General Sterol Principles: The extraction and analysis fundamentals for phytosterols like β-sitosterol are directly relevant to this compound.
  • Embrace Modern Techniques: Methods like SFE and MAE often provide superior yield and are more environmentally friendly than traditional Soxhlet extraction [3] [9] [6].
  • Systematic Optimization is Key: Use statistical experimental design (RSM) instead of a one-factor-at-a-time approach to efficiently find global optimum conditions and understand factor interactions [3] [4].
  • Don't Neglect Analysis: For accurate quantification, especially with HPLC-UV, consider derivatizing your this compound samples to overcome its poor chromophoric properties [1] [2].

References

The Core Challenge: Understanding Fucosterol's Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

A 2022 pharmacokinetic study in rats provided clear, quantitative data on the absorption issue. The key findings are summarized in the table below [1].

Parameter Finding Implication for Research
Absolute Oral Bioavailability 0.74% Confirms very poor absorption from the gastrointestinal tract.
Primary Elimination Route Fecal excretion Supports the finding of low systemic absorption.
Analytical Method Validated GC-MS Suggests a robust method for quantifying fucosterol in biological samples.

This fundamental pharmacokinetic profile confirms that developing advanced delivery systems is essential for enhancing its therapeutic potential [2].

Formulation Strategies to Enhance Absorption

Advanced delivery systems are designed to protect this compound from degradation and improve its solubility and cellular uptake. The following table outlines the most promising strategies, their mechanisms, and composition examples from recent research.

Strategy Mechanism of Action Example Compositions / Materials
Lipid-Based Nanocarriers [2] Encapsulates the compound in a lipid core, improving solubility, protecting from degradation, and enhancing lymphatic absorption. Nanostructured Lipid Carriers (NLCs), Nanoemulsions
Polymeric Nanoparticles [2] Provides a stable polymeric matrix for controlled release and protection through the gastrointestinal tract. Protein–polysaccharide complexes
Biomimetic Systems [2] Uses natural vesicles for superior biocompatibility and ability to penetrate physiological barriers. Extracellular Vesicles, Cell-membrane-derived systems

Experimental Protocols & Workflows

Here is a detailed methodology for a key experiment: evaluating the intestinal absorption of this compound formulations using a human intestinal model.

Protocol: Intestinal Absorption Using Caco-2 Cell Monolayers

This protocol is adapted from methods used to study secosteroids derived from this compound and other bioactive compounds [3] [4].

1. Cell Culture and Differentiation

  • Cell Line: Human colon adenocarcinoma cells (Caco-2).
  • Culture: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., 10% Fetal Bovine Serum, 1% Non-Essential Amino Acids, 1% L-Glutamine, and 1% Penicillin-Streptomycin) at 37°C with 5% CO₂ [4].
  • Differentiation: Seed cells on Transwell inserts (e.g., 12-well format, 1.12 cm² surface area, 1.0 μm pore size) at a density of ~1.5 × 10⁵ cells/mL. Change the medium every 2-3 days for 21 days to allow full differentiation into a tight, polarized monolayer resembling intestinal enterocytes [4]. Monitor Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.

2. Test Formulation Preparation

  • Prepare micellar solutions of this compound or its novel formulations. A typical method involves solubilizing the compound in a mixture of taurocholate, phosphatidylcholine, and other lipids to simulate digestive conditions [4].
  • Initial concentration: A standard test concentration is 1 μM [4].

3. Absorption Experiment

  • Apical (AP) to Basolateral (BL) Transport: Add the micellar test formulation (e.g., 0.5-1.0 mL) to the apical chamber. Add fresh, pre-warmed medium (e.g., 1.0-1.5 mL) to the basolateral chamber [4].
  • Incubate the system for 24 hours at 37°C [4].
  • Viability Control: Perform a concurrent MTT assay on HEK293 or Caco-2 cells treated with the same this compound concentrations to rule out cytotoxicity. A typical assay incubates cells for 24 hours, adds MTT reagent, and measures absorbance at 570nm [3].

4. Sample Collection and Analysis

  • After incubation, collect samples from:
    • Apical chamber: To measure the remaining, non-absorbed compound.
    • Cells (lysed): To measure cellular uptake.
    • Basolateral chamber: To measure the amount successfully transported (a key indicator of absorption) [4].
  • Quantification: Analyze samples using a sensitive and specific method like GC-MS (as used in the pharmacokinetic study) or High-Performance Liquid Chromatography (HPLC) to quantify this compound levels [1] [4].

The following diagram illustrates the logical workflow and key measurements of this Caco-2 experiment:

G Start Start Caco-2 Absorption Assay Culture Culture & Differentiate Caco-2 Cells on Transwell Start->Culture TEER Measure TEER to Verify Monolayer Integrity Culture->TEER Prepare Prepare this compound Test Formulations TEER->Prepare Apply Apply Formulation to Apical (AP) Chamber Prepare->Apply Incubate Incubate for 24h Apply->Incubate Collect Collect Samples from: AP, BL, and Cells Incubate->Collect Analyze Analyze Samples via GC-MS or HPLC Collect->Analyze Calculate Calculate Key Metrics Analyze->Calculate AP_Remaining AP Chamber: Remaining Compound Calculate->AP_Remaining Cellular_Uptake Cell Lysate: Cellular Uptake Calculate->Cellular_Uptake BL_Transport BL Chamber: Transported Compound Calculate->BL_Transport

Frequently Asked Questions & Troubleshooting

Q1: Our this compound formulation shows good cellular uptake but poor transport across the Caco-2 monolayer. What could be the cause?

  • A1: This can indicate that the formulation is trapped within the cells, potentially due to efflux by transporters like P-glycoprotein (P-gp). To investigate:
    • Verify Monolayer Integrity: Ensure TEER values are high and stable throughout the experiment. A leaky monolayer can give falsely high transport readings.
    • Inhibit Efflux Transporters: Repeat the experiment with a P-gp inhibitor (e.g., Verapamil). If transport increases significantly, efflux is a major barrier.
    • Reformulate: Consider formulating with excipients known to inhibit efflux transporters, such as TPGS (D-α-Tocopheryl polyethylene glycol 1000 succinate).

Q2: We are observing high cytotoxicity in our MTT assay with this compound formulations. How can we determine if this is a true effect or an interference?

  • A2: this compound itself has shown low toxicity in various models, so interference is possible [5]. To troubleshoot:
    • Use Multiple Assays: Confirm cytotoxicity with a different method, such as flow cytometry for apoptosis/necrosis (Annexin V/PI staining) or an LDH release assay.
    • Check Formulation Components: Test the empty carrier (without this compound) at the same concentration. The cytotoxicity might be from surfactants or solvents in the formulation itself.
    • Reference Toxicity Data: Compare your IC₅₀ values with published data. For example, one study reported an IC₅₀ of 279.90 μg/mL in HEK293 cells, indicating low inherent toxicity [3].

Q3: The in vitro performance of our this compound nanoformulation is excellent, but in vivo efficacy in rats is low. What are the potential reasons?

  • A3: This is a common translational challenge. Key considerations are:
    • Poor Scalability: The lab-scale method for making nanoparticles may not produce a stable, reproducible product at a larger scale.
    • Biological Barriers: The formulation may be unstable in the GI environment (e.g., degraded by enzymes or bile salts) or cleared rapidly by the immune system.
    • Dosing Regimen: The low oral bioavailability (0.74%) means the dose may be insufficient [1]. Consider increasing the dose or switching to a parenteral route for proof-of-concept studies.
    • Analyze Plasma: Use the established GC-MS method to confirm whether the low efficacy correlates with low plasma levels of this compound [1].

References

Critical Consideration: Acid-Catalyzed Isomerization

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in fucosterol analysis is its susceptibility to acid-catalyzed isomerization. When subjected to acidic conditions (e.g., during hydrolysis steps), this compound can isomerize into a mixture of at least four other sterols [1] [2].

  • Isomers Formed: The isomers produced include Δ5-avenasterol, two Δ5,23-stigmastadienols, and Δ5,24(25)-stigmastadienol [1] [2].
  • Impact on Analysis: This interconversion poses a significant limitation for analytical methods that rely on acid hydrolysis for sample preparation, as it can alter the true sterol profile of the sample [1] [2].

Separation and Analytical Techniques

The following table summarizes key techniques used for the separation, purification, and analysis of this compound and its isomers.

Technique Primary Application / Purpose Key Experimental Details Performance / Outcome

| Solvent Crystallization [3] | Purification from complex mixtures (e.g., deodorizer distillates). | • Uses solvents like acetone/ethanol (4:1 v/v) or water-petroleum ether. • Involves ripening at low temperatures (e.g., 4.5°C) for extended periods (e.g., 26.5 h). | Purity can reach 91.82% after 1st crystallization and up to 97.17% after a 3rd cycle [3]. | | MPLC & Column Chromatography [4] | Isolation and purification from crude algal extracts. | • Stationary Phase: Silica gel. • Elution: Gradient solvent system (e.g., n-hexane to ethyl acetate). • Final recrystallization with methanol. | Successfully used to obtain pure this compound from Sargassum miyabei for use as an analytical standard [4]. | | High-Performance Liquid Chromatography (HPLC) [4] | Quantitative analysis and content comparison. | • Column: Kinetex C18 (4.6 mm × 100 mm, 2.6 μm). • Mobile Phase: Gradient of MeOH and 0.1% acetic acid. • Detection: UV at 210 nm. | Validated method with high specificity (retention time: 8.5 min), linearity (R² = 0.9998), and precision (RSD = 1.07%) [4]. | | Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2] [5] | Characterization and identification of isomers, especially from isomerization mixtures. | • Commonly used for characterizing sterol profiles. • Essential for unambiguous identification of isomers in complex samples. | Enabled the characterization of the four specific isomers formed from this compound under acid conditions [1] [2] [5]. |

Experimental Workflow: From Algae to Pure this compound

The following diagram outlines a generalized workflow for the extraction, isolation, and analysis of this compound from algal biomass, integrating the techniques described above.

fucosterol_workflow start Dried & Powdered Algal Biomass step1 Sonication Extraction (Solvent: 70% Ethanol) start->step1 step2 Liquid-Liquid Partitioning (Solvents: n-hexane, CHCl₃, EtOAc, n-BuOH) step1->step2 step3 Flash Chromatography (MPLC) (Silica gel, n-hexane:EtOAc gradient) step2->step3 n-hexane fraction step4 Solvent Crystallization (Solvent: Methanol) step3->step4 step5 HPLC Analysis & Validation (C18 column, MeOH/Acetic acid gradient) step4->step5 Pure this compound step6 GC-MS Characterization (For isomer identification) step5->step6 caution CRITICAL: Avoid Acidic Conditions to prevent isomerization caution->step2 caution->step3

Frequently Asked Questions (FAQs)

Q1: Why do I detect multiple sterol peaks in my GC-MS analysis after a sample hydrolysis step? This is likely due to the acid-catalyzed isomerization of this compound. If your sample is rich in this compound or similar ethylidene-side chain sterols and you use acid hydrolysis, it will artificially create a mixture of isomers including Δ5-avenasterol and various stigmastadienols, changing the genuine profile [1] [2].

Q2: What is the best way to quantify this compound content in different algal species? A validated HPLC method is highly effective. Using a C18 column with a methanol and 0.1% acetic acid gradient and detection at 210 nm has been successfully demonstrated. This method should be validated for parameters like specificity (this compound elutes at ~8.5 min), linearity, and precision to ensure accurate quantification across different sample matrices [4].

Q3: I need high-purity this compound for bioactivity testing. What purification strategy is recommended? A combination of column chromatography and solvent crystallization is effective. Begin with silica gel column chromatography using a gradient of n-hexane and ethyl acetate to fractionate a crude hexane extract. Further purify the this compound-rich fraction using recrystallization from methanol to obtain high-purity crystals suitable for biological assays [4].

References

Troubleshooting Guide: Resolving Common Interference Issues

Author: Smolecule Technical Support Team. Date: February 2026

Issue Phenomenon Potential Causes Recommended Solutions Key Experimental Parameters & Notes

| Poor chromatographic resolution of fucosterol from similar compounds (e.g., phytol, saringosterol). | Similar chemical structures and polarities of analytes lead to co-elution [1]. | Use a hexane-acetonitrile-methanol mobile phase system for HPLC [1] or HSCCC [1]. | HPLC mobile phase: Methanol and Acetonitrile (3:7, v/v), isocratic elution [1]. HSCCC solvent system: n-Hexane-Acetonitrile-Methanol (5:5:6, v/v) [1]. | | Low recovery and inaccurate quantification during sample preparation. | Incomplete hydrolysis of sterol conjugates or inefficient extraction from complex biological matrices [2]. | Implement a saponification step to hydrolyze esters [2] [3]. For complex matrices, use Ultrasound-Assisted Extraction (UAE) to improve efficiency [2]. | Saponification: Use 1-2.5 N ethanolic or methanolic KOH, heat at 60°C [3]. UAE from seaweed: Use ethanol as solvent [2]. | | Inconsistent quantification results between sample runs. | Injection volume variability (in GC), incomplete derivatization, or lack of internal standard correction [3]. | Always use a suitable Internal Standard (IS). Ensure complete derivatization of the sterol extract before GC analysis [3] [4]. | Common Internal Standards: Epicoprostanol or Dihydrocholesterol [3]. Derivatization: Convert free sterols to trimethylsilyl (TMS) ethers for better GC volatility and peak shape [3]. | | Matrix interference from chlorophylls and lipids in algal extracts. | Co-extraction of pigments and other non-polar compounds obscures the target sterol signal [1]. | Include a saponification step in sample prep to efficiently remove chlorophylls and lipids [1]. | The heat reflux and saponification process efficiently cleans up the crude extract for subsequent analysis [1]. |

Frequently Asked Questions (FAQs)

How can I quickly compare this compound content across multiple algal species?

A validated HPLC-DAD method is efficient for this purpose [5]. Key validation parameters from an established method include:

  • Column: Kinetex C18 (4.6 mm × 100 mm, 2.6 μm)
  • Mobile Phase: Methanol and 0.1% acetic acid in a gradient [5].
  • Detection Wavelength: 210 nm [5].
  • Linearity: R² = 0.9998 [5].
  • Precision: RSD < 2% [5].
What is the best way to purify this compound from a complex crude extract of Sargassum horneri?

High-Speed Countercurrent Chromatography (HSCCC) is highly effective [1]. It is a support-free liquid-liquid chromatography technique that avoids irreversible adsorption of samples.

  • Optimal Solvent System: n-Hexane-Acetonitrile-Methanol (5:5:6, v/v) [1].
  • Operating Conditions: Flow rate of 2.0 mL/min and a rotary speed of 800 rpm [1].
  • Outcome: This method can baseline separate this compound from analog compounds like phytol and saringosterol in a one-step separation from a crude extract [1].
My GC-MS analysis of sterols shows broad or tailing peaks. What should I do?

This is often due to incomplete derivatization of the hydroxyl group on the sterol. Ensure that:

  • The extract is completely dry before adding the derivatization reagent.
  • You are using an appropriate silylating reagent (e.g., BSTFA, MSTFA) and catalyst.
  • The reaction is given sufficient time and is performed under moisture-free conditions [3].

Detailed Experimental Protocol: Isolation and Analysis of this compound from Brown Algae

For a visual overview of the entire process from raw material to analysis, please refer to the workflow below.

Start Start: Dried Algal Powder (Sargassum sp.) A Extraction (Sonication with 70% Ethanol) Start->A B Liquid-Liquid Partitioning (n-Hexane Fraction) A->B C Sample Cleanup (Saponification with KOH) B->C D Separation & Analysis C->D E HPLC Quantification D->E For Content F HSCCC Purification D->F For Pure Compound G NMR Identification F->G

Sample Collection and Extraction [6] [5]

  • Collection and Drying: Collect brown algae (e.g., Sargassum horneri). Wash to remove impurities, air-dry at room temperature, and pulverize into a fine powder.
  • Solvent Extraction: Weigh the dried powder. Perform extraction with 70% ethanol using a sonicator for 1 hour. Repeat the extraction 2-3 times. Combine the extracts and concentrate using a rotary evaporator to obtain a crude extract [5].
  • Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, starting with n-hexane. The n-hexane fraction will be enriched with non-polar compounds like this compound [5].

Sample Cleanup via Saponification [1]

  • This step hydrolyzes sterol esters and removes interfering lipids and chlorophylls.
  • Add the n-hexane fraction to a 1-2.5 N ethanolic or methanolic KOH solution.
  • Heat the mixture (e.g., at 60°C) with reflux for a defined period to complete the saponification.
  • After cooling, extract the unsaponifiable matter (which contains the free sterols) with a non-polar solvent like n-hexane. The this compound is now in its free form and ready for analysis or further purification [3] [1].

Analysis and Purification

  • HPLC for Quantification: Use a C18 column. A validated method uses a mobile phase of methanol and 0.1% acetic acid in a gradient, with detection at 210 nm. Identify this compound by comparing its retention time with a purified standard [5].
  • HSCCC for Purification: For preparative isolation of pure this compound, use HSCCC with the optimized solvent system n-Hexane-Acetonitrile-Methanol (5:5:6, v/v). The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase, with a flow rate of 2.0 mL/min and rotary speed of 800 rpm [1].
  • Structural Confirmation: The structure of the isolated compound must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the obtained ¹H- and ¹³C-NMR data with literature values [5] [1].

Advanced Technique: APCI-MS/MS for Structural Confirmation

When encountering unknown interfering peaks, Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (APCI-MS/MS) can be a powerful tool for structural elucidation [7].

  • Principle: Under APCI, sterols like this compound typically form [M+H-H₂O]⁺ ions (dehydrated protonated molecules). These precursor ions can be fragmented in a mass spectrometer to produce diagnostic product ions.
  • Application: The fragmentation patterns are characteristic of the sterol's core structure and side chain. By analyzing these fragments, you can distinguish this compound from isomeric sterols and identify unknown interfering compounds that co-elute during chromatography [7].

References

Fucosterol Pharmacokinetic & Excretion Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from a pharmacokinetic study in rats, which serves as the foundational data for understanding its excretion [1].

Parameter Value / Finding Experimental Notes
Primary Excretion Route Feces Accounts for the majority of the eliminated compound [1].
Oral Bioavailability 0.74% Indicates very poor absorption into the systemic circulation [1].
Elimination Profile Slow Suggests a prolonged retention time in the body [1].
Analytical Method GC-MS Used a TG-5 capillary column to separate fucosterol from its isomer, Δ5-avenasterol, derived from feed [1].
Linear Range (Plasma) 0.300 - 18.0 μg/mL ( R^2 = 0.9960 ) [1].
Linear Range (Urine) 0.0500 - 2.50 μg/mL ( R^2 = 0.9963 ) [1].
Linear Range (Feces) 0.100 - 8.00 μg/mg ( R^2 = 0.9923 ) [1].

The following diagram illustrates the overall journey and excretion of this compound based on the available data:

fucosterol_ADME OralDose Oral Dose of this compound GI_Tract Gastrointestinal (GI) Tract OralDose->GI_Tract SystemicCirculation Systemic Circulation GI_Tract->SystemicCirculation Low Absorption (0.74% Bioavailability) FecesExcretion Excretion via Feces GI_Tract->FecesExcretion Possible Direct Transit Metabolism Metabolism (Uncharacterized) SystemicCirculation->Metabolism Slow Elimination Metabolism->FecesExcretion Primary Route UrineExcretion Excretion via Urine Metabolism->UrineExcretion Minor Route

This compound's Absorption, Distribution, Metabolism, and Excretion (ADME) Pathway


Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on published research.

Problem: Low Bioavailability and Recovery

Q: My in vivo studies show very low plasma concentration of this compound. Is this an error, or an expected result?

A: This is an expected finding. The pharmacokinetic study in rats determined the absolute oral bioavailability to be only 0.74%, confirming that this compound is very poorly absorbed [1]. Your results are consistent with the literature.

Troubleshooting Checklist:

  • Confirm Primary Excretion Route: Focus your analysis on fecal samples, as this is the major elimination pathway. Low plasma levels with high fecal recovery are indicative of the compound's normal profile [1].
  • Check for Analytical Interference: A common pitfall is the interference from Δ5-avenasterol, a cis-trans isomer of this compound that can be present in standard rodent feed. Ensure your GC-MS method uses a suitable column (e.g., a TG-5 nonpolar column) and has been validated to separate these compounds effectively [1].
  • Consider Formulation: The low bioavailability may be a target for improvement. You could explore lipid-based formulations or nano-emulsions to enhance solubility and absorption for future studies.
Problem: Difficulty in Isulating Pure this compound

Q: What is a reliable method to isolate this compound from brown algae for my experiments?

A: The general workflow involves extraction, fractionation, and purification. While specific protocols vary, the following established steps can guide you [2]:

Experimental Protocol:

  • Drying and Grinding: Start with dry biomass of brown algae (e.g., Sargassum sp., Ecklonia sp.) and grind it into a fine powder to increase surface area.
  • Maceration or Soxhlet Extraction: Extract the powder using organic solvents such as methanol, ethanol, or n-hexane. This step dissolves sterols and other lipids.
  • Solvent Partitioning: The crude extract is partitioned with solvents of different polarities (e.g., hexane, ethyl acetate) to separate non-polar compounds like this compound from polar impurities.
  • Column Chromatography: The non-polar fraction is subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents of increasing polarity (e.g., from pure hexane to hexane-ethyl acetate mixtures) to separate this compound from other lipids.
  • Identification and Purity Check: The purified compound is identified using techniques like Thin-Layer Chromatography (TLC), NMR (1H and 13C), and comparison with published spectral data [2].

extraction_workflow Start Brown Algae Biomass Step1 1. Dry & Grind Start->Step1 Step2 2. Solvent Extraction (Methanol, Ethanol, n-Hexane) Step1->Step2 Step3 3. Solvent Partitioning (e.g., Hexane fraction) Step2->Step3 Step4 4. Silica Gel Column Chromatography Step3->Step4 Step5 5. Purification & ID (TLC, NMR, GC-MS) Step4->Step5 Purethis compound Pure this compound Step5->Purethis compound

General Workflow for this compound Isolation from Algae

Important Research Context

  • Safety and Toxicity: Current data from in vitro and animal studies indicate that this compound exhibits low toxicity [2]. However, it is crucial to note that no clinical trials have been conducted to date to establish its safety in humans [2].
  • Mechanisms of Action: While not directly related to excretion, this compound's numerous bioactivities (anti-inflammatory, neuroprotective, anticancer) are linked to its modulation of key cellular pathways, including PI3K/Akt, MAPK, and NF-κB signaling [3] [4] [5]. This is valuable context for your pharmacological research.

References

Standard Operating Procedure: Purification of Fucosterol

Author: Smolecule Technical Support Team. Date: February 2026

fucosterol_workflow Start Start: Dried Algal Powder Step1 Ultrasound-Assisted Extraction (Solvent: 70% Ethanol, 1-12 hours) Start->Step1 Step2 Liquid-Liquid Partitioning (n-Hexane or Chloroform fraction) Step1->Step2 Step3 Medium-Pressure Liquid Chromatography (MPLC) (Silica gel column, n-Hexane:Ethyl Acetate gradient) Step2->Step3 Step4 Recrystallization (Solvent: Methanol) Step3->Step4 Step5 HPLC Analysis & Validation (C18 column, MeOH/0.1% Acetic Acid gradient) Step4->Step5 End Pure Fucosterol Step5->End

Key Steps Explained:

  • Sample Preparation: Clean, air-dry, and pulverize the brown algal biomass into a fine powder [3] [4].
  • Ultrasound-Assisted Extraction: Extract the powder with 70% ethanol using an ultrasonic bath. This step is typically repeated 2-3 times to exhaust the material. The combined extracts are then concentrated under reduced pressure using a rotary evaporator [2] [4].
  • Liquid-Liquid Partitioning: Suspend the concentrated crude extract in water and partition it sequentially with organic solvents of increasing polarity. The n-hexane or chloroform fraction, which contains the non-polar sterols, is collected for further purification [2] [4].
  • Column Chromatography: The n-hexane fraction is subjected to Medium-Pressure Liquid Chromatography (MPLC) on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., from 100% n-hexane to 100% ethyl acetate). Fractions are collected and monitored by Thin-Layer Chromatography (TLC) [2].
  • Recrystallization: Fractions rich in this compound are combined, concentrated, and recrystallized using a suitable solvent like methanol to obtain a white, crystalline powder [2].
  • HPLC Analysis & Validation: The final product's purity and identity are confirmed using High-Performance Liquid Chromatography (HPLC). The table below outlines typical validation parameters for an HPLC method as per one research study [2].
HPLC Validation Parameter Result / Value Experimental Details
Specificity (Retention Time) 8.5 minutes Kinetex C18 column (4.6 mm x 100 mm, 2.6 μm) [2]
Linearity (R²) 0.9998 Concentration range: 3.91 - 125.00 μg mL⁻¹ [2]
Limit of Detection (LOD) 3.20 μg mL⁻¹ -
Limit of Quantification (LOQ) 9.77 μg mL⁻¹ -
Accuracy (Recovery) 90 - 110% For intra-day and inter-day variation [2]
Precision (RSD) 1.07% -

Troubleshooting Guide for this compound Purification

Problem Possible Causes Recommended Solutions
Low yield after extraction Inefficient solvent, short extraction time, wrong algal species. Use 70% EtOH [3] [4]; employ ultrasound assistance [2]; ensure raw material is a high-fucosterol species (see table below).
Poor separation during chromatography Incorrect solvent gradient, overloading of the column, degraded silica gel. Optimize the n-hexane:ethyl acetate gradient (e.g., 60:40) [2]; reduce sample load on the column; ensure silica gel is active.
Low purity after recrystallization Ineffective recrystallization solvent, fast crystallization rate. Use MeOH for recrystallization [2]; allow slow crystallization at room temperature or 4°C.
HPLC peaks are broad or asymmetric Column contamination, incorrect mobile phase pH, column degradation. Filter samples (0.45 μm) [2]; use a mobile phase modifier like 0.1% acetic acid [2]; condition and maintain the HPLC column properly.

Frequently Asked Questions (FAQs)

Q1: Which algal species are recommended as high-yielding sources of this compound? The this compound content varies significantly among species. Research on algae from Ulleungdo, Korea, found the following levels in 70% ethanol extracts [2]:

Algal Species This compound Content (mg per gram of dry extract)
Desmarestia tabacoides 81.67
Agarum clathratum 78.70
Sargassum miyabei Used for isolation and method development
Sargassum horneri Successfully used for isolation [3] [4]

Q2: What are the documented bioactivities of purified this compound relevant to drug development? this compound has demonstrated a wide range of pharmacological activities in pre-clinical studies, making it a promising candidate for nutraceutical and pharmaceutical development. Reported activities include [5] [6] [3]:

  • Anti-atherosclerotic: Attenuates plaques in mice models by inhibiting hyperlipidemia, inflammation, and oxidative stress [5].
  • Anti-inflammatory: Regulates key pathways like NF-κB and MAPK in human dermal fibroblasts and other cell lines [3].
  • Antioxidant: Upregulates the Nrf2/HO-1 signaling pathway to combat oxidative stress [3].
  • Anti-diabetic and Anti-obesity: Inhibits enzymes like α-glucosidase and PTP1B, and suppresses adipogenesis [6].

Q3: What is known about the safety and toxicity of this compound? According to a systematic review, this compound exhibits low toxicity in various animal and human cell lines, as well as in animal models [6]. However, it is crucial to note that clinical studies on the safety and toxicity of this compound in humans are still lacking and are a necessary next step before its widespread development in the industry [6].

References

fucosterol vs other phytosterols cholesterol lowering

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Phytosterols

The table below summarizes the cholesterol-lowering data for the most well-researched phytosterols. A consistent finding across studies is that a daily intake of about 2 grams of phytosterols can reduce LDL cholesterol by an average of 8-10% [1] [2] [3].

Phytosterol Common Dietary Sources Typical Daily Intake (Western Diet) Average LDL-C Reduction (at ~2 g/day) Key Characteristics & Notes
β-Sitosterol Vegetable oils, nuts, cereals [1] [2] ~60-70% of total phytosterol intake [2] ~10% [1] The most abundant dietary phytosterol [2].
Campesterol Vegetable oils, nuts, cereals [1] [2] ~16% of total phytosterol intake [2] ~10% [1] Often used as a blood marker for cholesterol absorption [4].
Stigmasterol Vegetable oils, nuts, cereals [1] [2] ~10% of total phytosterol intake [2] ~10% [1] Proposed role as a "stress sterol" in plants; its C22 double bond influences membrane fluidity [5].

| Plant Stanols (e.g., Sitostanol) | Cereals (wheat, rye); minimal in diet [3] | ~20 mg/day [3] | ~10% [1] [3] | Saturated derivatives; absorption is significantly lower (<0.2%) than plant sterols [1] [6]. | | Fucosterol | Seaweed, algae [7] | Not quantified in search results | Data missing | Limited to in vitro and animal studies; human clinical data on cholesterol-lowering is lacking [8]. |

The Cholesterol-Lowering Mechanism of Phytosterols

The primary mechanism by which phytosterols reduce cholesterol is through the inhibition of intestinal cholesterol absorption. The diagram below illustrates the key pathways and where phytosterols, including this compound, are believed to act.

G cluster_enterocyte Enterocyte Lumen Intestinal Lumen Micelle Mixed Micelle Lumen->Micelle Enterocyte Enterocyte ACAT2 Esterification (ACAT2) Enterocyte->ACAT2 ABCA1 Basolateral Efflux (ABCA1) Enterocyte->ABCA1 ABCG5_G8_Apical Apical Efflux (ABCG5/G8) Enterocyte->ABCG5_G8_Apical Lymph Lymph & Systemic Circulation NPC1L1 Uptake via NPC1L1 Transporter Micelle->NPC1L1 Cholesterol & Phytosterols NPC1L1->Enterocyte MTP Packaging into Chylomicrons (MTP) ACAT2->MTP MTP->Lymph Chylomicrons (Cholesterol Ester) ABCA1->Lymph HDL ABCG5_G8_Apical->Lumen Cholesterol & Phytosterols LXRα LXRα Activation LXRα->ABCA1 Induces Expression CYP27 27-Hydroxycholesterol Generation (CYP27) CYP27->LXRα Compete 1. Direct Competition Compete->Micelle Inhibit_27OH 2. Inhibit 27-HC Generation Inhibit_27OH->CYP27 Crystal Potential Co-crystallization with Cholesterol Crystal->Lumen

The mechanisms targeted by phytosterols include:

  • Direct Competition: Phytosterols compete with cholesterol for incorporation into mixed micelles in the intestinal lumen, thereby reducing the amount of cholesterol available for absorption [2] [7]. This is considered the primary mechanism.
  • Inhibition of LXRα Signaling: A more specific molecular mechanism involves the enzyme sterol 27-hydroxylase (CYP27). Cholesterol is oxidized to 27-hydroxycholesterol (27-HC), which acts as an agonist for the Liver X Receptor α (LXRα). LXRα activation upregulates the expression of the basolateral transporter ABCA1, promoting cholesterol efflux into the systemic circulation. Phytosterols like sitosterol inhibit the generation of 27-HC, thereby reducing LXRα activation and ABCA1-mediated systemic cholesterol secretion [8].
  • Other Proposed Mechanisms: Phytosterols may also reduce cholesterol absorption by downregulating the expression of the NPC1L1 transporter [7], promoting apical efflux back to the gut lumen via ABCG5/G8 [3] [7], and potentially co-crystallizing with cholesterol to facilitate its fecal excretion [2].

Standard Experimental Protocols for Evaluation

To generate comparative data, researchers typically employ the following methodologies, progressing from in vitro models to human trials.

Experiment Type Core Methodology Key Measured Endpoints

| In Vitro Models | Use human intestinal cell lines (e.g., Caco-2). Cells are exposed to sterols delivered in micelles or complexed with cyclodextrin [8]. | • Apical cholesterol uptake. • Basolateral cholesterol secretion. • Gene/protein expression (e.g., NPC1L1, ABCG5/G8, ABCA1) [8] [7]. • Generation of oxysterols like 27-HC [8]. | | Animal Studies | Hypercholesterolemic animal models (e.g., hamsters, mice) are fed a controlled diet with or without the test phytosterol for several weeks [7] [9]. | • Plasma total cholesterol, LDL-C, HDL-C, triglycerides. • Fecal neutral sterol excretion. • Hepatic cholesterol content. • mRNA expression of key genes in intestine and liver. | | Human Clinical Trials | Randomized, placebo-controlled, parallel or crossover studies. Participants (often hypercholesterolemic) consume a controlled diet with a functional food or supplement providing ~2 g/day of the phytosterol for 4-12 weeks [1] [9]. | • Primary: Percent change in plasma LDL-C concentration. • Secondary: Changes in total cholesterol, HDL-C, triglycerides, plasma phytosterol levels (campesterol, sitosterol) as safety markers. |

Research Summary and Data Gaps

  • Established Efficacy: The cholesterol-lowering effect of major phytosterols like β-sitosterol, campesterol, and stigmasterol, as well as plant stanols, is well-established in human clinical trials, showing consistent results at a dose of 2 grams per day [1] [2] [3].
  • Significant Data Gap for this compound: While one study mentions this compound in the context of a laboratory analysis [7], the provided search results lack specific quantitative data from clinical or robust animal studies that directly compare its efficacy and mechanism to the more common phytosterols. Its activity is often inferred from broader phytosterol research.

To advance a direct comparison, your guide could note that future research should prioritize head-to-head in vitro and animal studies that simultaneously evaluate this compound and other phytosterols using the standardized protocols outlined above, with a particular focus on its potency in inhibiting 27-HC generation and modulating key intestinal transporters.

References

Comprehensive Comparison of Fucosterol Content Across Algal Species: Analytical Methods and Quantitative Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol in Algae

This compound (24-ethylidene cholesterol) is a prominent phytosterol predominantly found in marine macroalgae, particularly brown seaweeds (Phaeophyceae). This bioactive compound features a tetracyclic cyclopenta(α)phenanthrene structure with an aliphatic side chain at C17 and a hydroxyl group at C3, chemically represented as C₂₉H₄₈O [1] [2]. This compound serves as a crucial structural component in algal cell membranes, where it regulates membrane fluidity and permeability, similar to cholesterol in mammalian cells [3]. The significance of this compound extends beyond its physiological role in algae to encompass substantial bioactive potential in pharmaceutical and nutraceutical applications, demonstrating diverse therapeutic properties including antioxidant, anti-inflammatory, antidiabetic, and anti-osteoporotic activities [1] [2].

The distribution of this compound across algal species exhibits considerable taxonomic variation, with brown algae generally containing higher concentrations compared to green and red macroalgae [1]. In brown macroalgae, this compound typically comprises 65-98% of the total sterol content, establishing it as the dominant sterol in many species [1] [4]. For instance, analytical studies have revealed that Ecklonia radiata contains this compound concentrations ranging between 312.0 μg/g dry weight in leaves and 378.1 μg/g dry weight in stipes, representing 98.6-98.9% of total sterols [1]. Similarly, species from the genera Himanthalia, Undaria, and Laminaria demonstrate this compound predominance, accounting for 83-97% of their total sterol profiles [1] [4].

Table 1: Fundamental Characteristics of this compound

Property Description
Chemical Name 24-Ethylidene cholesterol
Molecular Formula C₂₉H₄₈O
Chemical Structure Tetracyclic cyclopenta(α)phenanthrene with hydroxyl group at C3 and ethylidene group at C24
Primary Natural Sources Brown marine macroalgae (Phaeophyceae)
Content in Brown Algae 65-98% of total sterol content
Solubility Soluble in organic solvents (methanol, ethanol, n-hexane, chloroform)
Detection Methods HPLC, NMR (¹H & ¹³C), MS, TLC

Quantitative Comparison of this compound Across Algal Species

Comprehensive analysis of this compound content across multiple algal species reveals substantial interspecies variation, with concentrations spanning nearly two orders of magnitude. A systematic investigation evaluating eleven algal species from Ulleungdo, Korea demonstrated that This compound content ranged from 0.22 to 81.67 mg per gram of dry extract weight [5]. This remarkable variation underscores the importance of species selection in sourcing this compound for research or commercial applications. The highest yields were obtained from 70% ethanol extracts, which proved to be the most effective extraction solvent for recovering this compound from algal biomass [5] [6].

Among the species evaluated, Desmarestia tabacoides emerged as the most promising source, containing a remarkable 81.67 mg/g of this compound in its 70% ethanol extract [5]. This was closely followed by Agarum clathratum at 78.70 mg/g, establishing these two species as preeminent sources for this compound isolation. Other notable species include Sargassum horneri and Ecklonia cava, which demonstrated substantial this compound concentrations of 13.27 mg/g and 7.18 mg/g, respectively [5]. The concentrations in these high-yielding species significantly exceed those reported in commonly studied brown algae, suggesting their potential as superior alternatives for this compound production.

Table 2: this compound Content in 70% Ethanol Extracts of Various Algal Species

Algal Species This compound Content (mg/g dry extract) Class/Family
Desmarestia tabacoides 81.67 Phaeophyceae
Agarum clathratum 78.70 Phaeophyceae
Sargassum horneri 13.27 Phaeophyceae
Ecklonia cava 7.18 Phaeophyceae
Sporochnus radiciformis 5.00 Phaeophyceae
Eisenia bicyclis 4.92 Phaeophyceae
Sargassum serratifolium 3.12 Phaeophyceae
Myagropsis myagroides 1.71 Phaeophyceae
Dictyopteris divaricata 1.23 Phaeophyceae
Codium fragile 0.50 Chlorophyceae
Caulerpa okamurae 0.22 Chlorophyceae

The quantitative analysis clearly demonstrates the prevalence of this compound in brown algae (Phaeophyceae) compared to green algae (Chlorophyceae) [5]. The two green algal species included in the study, Codium fragile and Caulerpa okamurae, registered the lowest this compound concentrations at 0.50 mg/g and 0.22 mg/g, respectively. This taxonomic pattern aligns with the established understanding that this compound serves as a principal sterol in brown seaweeds while being less abundant in other algal classes [1] [4]. Beyond taxonomic classification, additional factors such as geographical origin, harvest season, and environmental conditions significantly influence this compound content, though these variables were controlled in the comparative analysis through standardized collection and processing protocols [5].

Experimental Protocols for this compound Analysis

Sample Preparation and Extraction Methods

Standardized sample preparation is crucial for accurate this compound quantification across algal species. The established protocol begins with comprehensive processing of algal biomass: fresh algal samples should be thoroughly washed with running water to remove epiphytic organisms and debris, followed by air-drying at room temperature and pulverization using a laboratory mill [6]. The resulting algal powder is typically extracted with 70% ethanol employing sonication for 1 hour, repeated three times to ensure exhaustive extraction [5]. This sonication-assisted extraction technique enhances cell wall disruption and improves compound recovery. The combined extracts are subsequently concentrated under reduced pressure using a rotary evaporator, yielding a crude ethanolic extract ready for further analysis [5] [6].

For this compound isolation, the concentrated crude extract undergoes sequential liquid-liquid partitioning using solvents of increasing polarity. The extract is first suspended in water and systematically partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol [5]. The n-hexane fraction, which contains the majority of sterolic compounds, is then subjected to medium-pressure liquid chromatography (MPLC) using a gradient solvent system (100% n-hexane to 100% ethyl acetate) to yield multiple subfractions [5]. The this compound-rich subfraction is further purified through repeated MPLC with a modified gradient system (70% n-hexane to 100% ethyl acetate), followed by recrystallization with methanol to obtain high-purity this compound [5]. The structural identity of isolated this compound must be confirmed through spectroscopic techniques including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [5] [6].

HPLC Quantification and Method Validation

High-performance liquid chromatography (HPLC) represents the most widely employed analytical technique for precise this compound quantification. The optimized HPLC conditions utilize a reversed-phase C18 column (Kinetex C18, 4.6 mm × 100 mm, 2.6 μm) maintained at 25°C [5]. The mobile phase consists of methanol (solvent A) and 0.1% acetic acid in water (solvent B) with a gradient elution program: from 50% to 0% B over 5 minutes, followed by isocratic elution at 0% B for 10 minutes [5]. The flow rate is maintained at 1 mL/min with detection wavelength set at 210 nm, and the injection volume standardized at 10 μL [5]. All analyses should be performed in triplicate to ensure statistical reliability.

The HPLC method requires rigorous validation to guarantee analytical reliability, encompassing specificity, linearity, accuracy, and precision assessments [5]. Specificity is confirmed by the sharp peak of this compound at approximately 8.5 minutes with no interfering peaks [5]. Linearity is demonstrated through a calibration curve constructed using six concentration levels (3.91-125.00 μg/mL), typically yielding a correlation coefficient (R²) of 0.9998 [5]. Method sensitivity is evaluated by determining the limit of detection (LOD) and limit of quantification (LOQ), reported at 3.20 μg/mL and 9.77 μg/mL, respectively [5]. Accuracy, assessed through recovery experiments, should fall within 90-110% for both intra-day and inter-day variations, while precision should demonstrate a relative standard deviation (RSD) below 1.07% [5].

Experimental Workflow Visualization

The complete experimental process for this compound analysis—from sample collection through quantitative determination—can be visualized as a streamlined workflow encompassing four major phases:

fucosterol_workflow cluster_sample Sample Preparation Phase cluster_analysis Extraction & Isolation Phase cluster_quant Analysis & Quantification Phase cluster_id Structural Confirmation Phase S1 Algal Collection & Identification S2 Lyophilization & Pulverization S1->S2 S3 Solvent Extraction (70% Ethanol) S2->S3 S4 Extract Concentration (Rotary Evaporation) S3->S4 A1 Liquid-Liquid Partitioning (n-hexane fraction) S4->A1 A2 Column Chromatography (MPLC purification) A1->A2 A3 This compound Isolation & Crystallization A2->A3 Q1 HPLC Analysis (C18 column, 210 nm) A3->Q1 I1 Spectroscopic Analysis (NMR, MS) A3->I1 Q2 Method Validation (Specificity, Linearity, Accuracy) Q1->Q2 Q3 Quantitative Comparison Across Species Q2->Q3 I2 Structural Elucidation I1->I2

Figure 1: Experimental Workflow for this compound Analysis from Algal Species

This streamlined workflow ensures systematic processing of algal material from initial collection through final quantification, maintaining analytical consistency across species comparisons. The process emphasizes quality control at each stage, particularly through method validation and structural confirmation, to guarantee the reliability of comparative this compound data [5] [6]. Researchers implementing this workflow can adapt specific parameters such as extraction time or HPLC gradient conditions to accommodate particular instrumentation or analytical requirements while maintaining the fundamental sequence of operations.

Bioactive Potential and Research Applications

The substantial interest in this compound quantification across algal species stems from its diverse bioactive properties with significant implications for pharmaceutical and nutraceutical development. Comprehensive research has demonstrated that this compound exhibits multifunctional bioactivities, including anti-inflammatory effects through regulation of NF-κB and MAPK signaling pathways, antioxidant activity via Nrf2/HO-1 pathway activation, and antidiabetic potential through inhibition of α-glucosidase and PTP1B enzymes [6] [1] [2]. Additionally, this compound demonstrates anti-osteoporotic activity by promoting osteoblast differentiation and inhibiting osteoclast formation, hepatoprotective effects against toxin-induced liver damage, and neuroprotective properties against amyloid-induced toxicity [1] [2] [4].

Table 3: Documentated Bioactivities of this compound from Marine Algae

Bioactivity Proposed Mechanism of Action Experimental Models
Antioxidant Activation of Nrf2/HO-1 pathway TNF-α/IFN-γ-stimulated HDF cells [6]
Anti-inflammatory Suppression of NF-κB and MAPK pathways LPS-stimulated macrophages [1] [2]
Antidiabetic Inhibition of α-glucosidase, PTP1B, aldose reductase In vitro enzyme assays [1] [4]
Anti-osteoporotic Promotion of osteoblast differentiation Ovariectomized rat model [4]
Hepatoprotective Enhancement of antioxidant enzyme activities CCl₄-intoxicated rats [4]
Neuroprotective Protection against amyloid-β toxicity SH-SY5Y human neuroblastoma cells [1]
Anti-obesity Suppression of adipogenesis via FoxO pathway 3T3-L1 preadipocytes [1] [2]

The therapeutic potential of this compound is further supported by its safety profile. Toxicity studies conducted on various biological models—including bacteria, animal cell lines, human cell lines, and whole organisms—have consistently demonstrated low toxicity effects across these systems [1] [2]. Importantly, this compound remains biocompatible with human dermal fibroblasts at concentrations up to 120 μM, indicating a wide safety margin for therapeutic applications [6]. However, it is noteworthy that despite these promising preclinical safety data, comprehensive clinical studies evaluating this compound safety and efficacy in human subjects remain lacking, presenting a critical research gap that must be addressed before widespread pharmaceutical development [1] [2].

Conclusion and Research Implications

The comprehensive comparison of this compound content across algal species provides valuable insights for researchers and industry professionals seeking to optimize This compound sourcing for scientific and commercial applications. The marked interspecies variation, with Desmarestia tabacoides and Agarum clathratum emerging as superior sources, highlights the importance of strategic species selection in this compound research [5]. The standardized HPLC quantification protocol presented in this review offers a robust methodological framework for future comparative studies, ensuring analytical consistency and data reliability across research initiatives [5] [6].

References

fucosterol anti-cancer activity comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: Key Signaling Pathways

Fucosterol exerts its anti-cancer effects primarily by modulating crucial cellular signaling pathways that control cell growth, survival, and death. The following diagram illustrates two key pathways targeted by this compound in different cancers, as identified in the research.

fucosterol_pathways cluster_pi3k In Cervical Cancer (HeLa Cells) cluster_raf In Lung Cancer Cells This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Suppresses Raf_MEK_ERK Raf/MEK/ERK Pathway This compound->Raf_MEK_ERK Suppresses ROS ROS Generation This compound->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) This compound->MMP Downregulation Downregulation PI3K_Akt_mTOR->Downregulation Apoptosis Induces Apoptosis Downregulation->Apoptosis CycleArrest G2/M Cell Cycle Arrest Downregulation->CycleArrest MigInhibition Migration Inhibition Downregulation->MigInhibition Inhibition Inhibition Raf_MEK_ERK->Inhibition ProlifInhibition Proliferation Inhibition Inhibition->ProlifInhibition InVivoGrowth Inhibits In Vivo Tumor Growth Inhibition->InVivoGrowth ROS->Apoptosis MMP->Apoptosis

Diagram Summary: this compound triggers mitochondrial dysfunction and suppresses key pro-survival pathways to induce anti-cancer effects.

A consistent early trigger of this compound-induced apoptosis across studies is the generation of Reactive Oxygen Species (ROS) and a loss of Mitochondrial Membrane Potential (ΔΨm), leading to the activation of caspase enzymes [1] [2]. The diagram above shows how this initial trigger connects to the inhibition of major signaling pathways.

Experimental Protocols for Key Findings

For research reproducibility, here are the core methodologies used in the cited studies to generate the data summarized above.

Experimental Goal Key Assays and Protocols Brief Description
Cytotoxicity / Anti-proliferation MTT Assay [1] [2] Cells treated with a concentration gradient of this compound (e.g., 0-160 µM) for 24-72 hrs. Measures cell metabolic activity as a proxy for viability to calculate IC₅₀.
Clonogenic Survival Colony Formation Assay [1] A low density of cells is seeded, treated with this compound, and allowed to grow for ~6 days. Colonies are stained and counted to assess long-term reproductive cell death.
Apoptosis & Cell Death DAPI Staining [1] A fluorescent dye (DAPI) binds to DNA. Treated cells are observed under a fluorescence microscope for classic apoptotic morphology like nuclear condensation and fragmentation.
Flow Cytometry (Annexin V/PI) [2] Cells are stained with Annexin V (binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, stains dead cells) for quantification by flow cytometry.
ROS & Mitochondrial Health DCFH-DA & DiOC₆ Staining [1] Cells are loaded with fluorescent probes: DCFH-DA (measures intracellular ROS levels) and DiOC₆ (measures mitochondrial membrane potential). Changes are quantified via flow cytometry.
Cell Cycle Analysis Propidium Iodide (PI) Staining [1] [2] Treated cells are fixed, treated with RNase, and stained with PI, which binds to DNA. DNA content is analyzed by flow cytometry to determine the percentage of cells in each cell cycle phase (G1, S, G2/M).
Cell Migration Boyden Chamber / Transwell Assay [1] Cells are placed in the upper chamber of a transwell insert. A chemoattractant is placed in the lower chamber. This compound's effect on the cells' ability to migrate through a porous membrane is measured.
Protein & Pathway Analysis Western Blotting [1] [2] Protein lysates from treated cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect changes in protein levels and phosphorylation states (e.g., in PI3K/Akt/mTOR or Raf/MEK/ERK pathways).
*In Vivo* Validation Xenograft Mouse Model [2] Human lung cancer cells are implanted into immunodeficient mice. This compound is administered, and its ability to inhibit tumor growth and weight is measured over time.

Research Considerations and Future Directions

When evaluating this compound as a potential anti-cancer agent, several important factors emerge from the literature:

  • Selective Toxicity: Some studies indicate this compound may have selective toxicity toward cancer cells. One study noted it decreased viability in colon cancer cells (HT29) without inducing cytotoxicity in a normal colon fibroblast cell line (CCD-18co) [3].
  • Synergistic Potential: this compound shows potential for combination therapy. Research in colon cancer cells demonstrated that its combination with 5-Fluorouracil (5-Fu) enhanced the cytotoxic and anti-migratory actions of the chemotherapy drug [3].
  • Model-Dependent Efficacy: The efficacy observed can depend on the experimental model. The same study on colon cancer found that while the this compound and 5-Fu combination was effective in 2D monolayer cultures, the 3D multicellular spheroid model was more resistant, highlighting the importance of using complex models in drug screening [3].
  • An Important Note on a Key Study: Please be aware that the foundational 2018 study on cervical cancer (HeLa cells) published in Oncology Letters has been retracted [4]. While its findings are still cited in subsequent literature (e.g., [2]), this status requires that its specific data be interpreted with caution and that its conclusions be independently verified.

References

fucosterol toxicity vs conventional drugs

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Fucosterol Toxicity Data

The table below consolidates quantitative toxicity data for this compound from various in vitro and in vivo models, providing a basis for comparison with conventional drugs.

Model System Tested Concentrations/Doses Key Toxicity Findings (IC₅₀/LC₅₀/Other) Comparative Context (Conventional Drugs) Source Compound
HEK293 (Human Embryonic Kidney cells) 0.1 - 2,000 µg/mL IC₅₀ = 279.90 µg/mL (24h MTT assay) [1] Paclitaxel (20 µg/mL) used as a cytotoxic positive control [1]. This compound (TargetMol Chemicals) [1]
Zebrafish Embryos Not Specified LC₅₀ = 173.60 µg/mL (Acute toxicity) [1] Provides an in vivo toxicity benchmark in a whole organism model [1]. This compound (TargetMol Chemicals) [1]
HeLa (Human Cervical Cancer cells) 0 - 160 µM IC₅₀ = 40 µM (~16.5 µg/mL) for anti-proliferation [2] Demonstrates selective toxicity towards cancer cells vs. normal cells [2]. This compound (Sigma-Aldrich) [2]
ES2 & OV90 (Human Ovarian Cancer cells) 0 - 100 µM IC₅₀ = 51.4 - 62.4 µM (~21.2 - 25.7 µg/mL) for cell viability [3] Highlights potency against different cancer cell lines [3]. This compound [3]
Various Human Cancer Cell Lines 0 - 160 µM Selective IC₅₀: HeLa (40µM) vs. A-549 Lung (125µM), SNU-5 Gastric (125µM) [2] Illustrates its selective anti-proliferative effect, being more potent against HeLa cells [2]. This compound (Sigma-Aldrich) [2]

Detailed Experimental Protocols

For researchers to replicate or assess these studies, here are the methodologies for key experiments cited above.

Cell Viability and Anti-Proliferation Assays
  • Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀) in various human cancer cell lines [3] [2].
  • Cell Lines: Commonly used models include HeLa (cervical cancer), ES2 and OV90 (ovarian cancer), A-549 (lung cancer), and SNU-5 (gastric cancer) [3] [2].
  • Procedure:
    • Seed cells in 96-well plates and allow them to adhere.
    • Treat cells with a range of this compound concentrations (e.g., 0-100 µM or 0-160 µM) for 24-72 hours [3] [2].
    • Add MTT reagent or BrdU to measure metabolic activity or DNA synthesis, respectively [3] [2].
    • Quantify the signal (formazan crystals for MTT, dissolved in DMSO) using a plate reader. Cell viability is expressed as a percentage relative to the untreated control [2].
  • Data Analysis: The IC₅₀ value is calculated from dose-response curves.
In Vivo Acute Toxicity in Zebrafish
  • Objective: To evaluate the acute toxicity and lethal dose (LC₅₀) of this compound in a live vertebrate model [1].
  • Model: Zebrafish (Danio rerio) embryos.
  • Procedure:
    • Expose zebrafish embryos to various concentrations of this compound.
    • Observe and record mortality rates over a defined period.
    • The LC₅₀ (concentration lethal to 50% of the embryos) is calculated, which was 173.60 µg/mL in one study [1].
In Silico ADMET and Molecular Docking
  • Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound and its potential interactions with protein targets [1].
  • Software/Tools: SwissADME, ProTox-III, molecular docking with PyRx [1].
  • Procedure:
    • Ligand Preparation: The 3D chemical structure of this compound is obtained from PubChem and energy-minimized [1].
    • Protein Preparation: Target protein structures (e.g., IL-6, IL-1β) are obtained from the Protein Data Bank (PDB). Water molecules and heteroatoms are removed, and polar hydrogens are added [1].
    • Docking Simulation: this compound is docked into the active site of the target protein. The binding affinity (in kcal/mol) and interacting amino acid residues are analyzed [1].
    • ADMET Prediction: Tools like SwissADME are used to predict key properties like gastrointestinal absorption and blood-brain barrier penetration [1].

Mechanisms of Action and Signaling Pathways

This compound exerts its bioactivities through multiple pathways. The diagram below integrates key mechanisms identified in the search results, including anti-cancer and anti-inflammatory effects.

fucosterol_mechanisms Key Signaling Pathways Modulated by this compound cluster_0 Anti-Cancer Mechanisms (Apoptosis & Cell Cycle) cluster_1 Signaling Pathway Inhibition cluster_2 Anti-Inflammatory Mechanisms This compound This compound Apoptosis Induces Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) This compound->CellCycleArrest PI3K_AKT Inhibits PI3K/AKT Pathway This compound->PI3K_AKT MAPK Inhibits Raf/MEK/ERK (MAPK) Pathway This compound->MAPK NFkB Inhibits NF-κB Activation & Translocation This compound->NFkB p38MAPK Inhibits p38 MAPK Pathway This compound->p38MAPK ROS ↑ ROS Production MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytochromeC ↑ Cytochrome c MMP->CytochromeC Calcium ↑ Intracellular Ca²⁺ Calcium->MMP Caspases Activation of Caspase-9 & Caspase-3 CytochromeC->Caspases Caspases->Apoptosis mTOR Inhibits mTOR PI3K_AKT->mTOR GRB2 Targets GRB2 MAPK->GRB2 Cytokines ↓ Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines p38MAPK->Cytokines COX2 ↓ COX-2 Expression p38MAPK->COX2

Interpretation and Research Gaps

  • Toxicity Profile: Current evidence suggests this compound has a favorable toxicity profile compared to conventional chemotherapy. It shows selective toxicity against cancer cells and relatively low acute toxicity in non-cancerous human cells and zebrafish models [4] [1].
  • Key Advantages: Its action on multiple pathways (see diagram) may help overcome drug resistance, a common limitation of single-target conventional drugs [3]. Its natural origin and anti-inflammatory properties also present a multi-faceted therapeutic potential [5] [1].
  • Critical Research Gaps: The existing data has limitations that must be addressed in future studies.
    • Lack of Clinical Data: All findings are from preclinical models (in vitro, in vivo, in silico). No clinical trials on this compound's toxicity or efficacy in humans were identified [4].
    • Limited Long-Term Toxicity: Studies primarily focus on acute effects (24-72 hours). Chronic toxicity, genotoxicity, and reproductive toxicity profiles are largely unknown [4].
    • Comparative Drug Data: This guide contains robust data on this compound but lacks direct, side-by-side experimental comparisons with the toxicity profiles of conventional drugs like cisplatin or paclitaxel in the same study systems.

References

Binding Affinities and Inhibitory Concentrations of Fucosterol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key molecular targets of fucosterol and the experimental data validating its binding affinity or inhibitory effect.

Target Protein / Pathway Experimental Model / Assay Reported Affinity / Effect Citation
Interleukin-1β (IL-1β) Reverse molecular docking Binding Affinity: -7.4 kcal/mol [1]
Interleukin-6 (IL-6) Reverse molecular docking Binding Affinity: -6.3 kcal/mol [1]
Tropomyosin receptor kinase B (TrkB) In silico molecular simulation Significant binding affinity [2]
Liver X-receptor-beta (LXR-β) In silico molecular simulation Significant binding affinity [2]
Glucocorticoid receptor (GR) In silico molecular simulation Significant binding affinity [2]
Toll-like receptor 2/4 (TLR2/4) In silico molecular simulation Significant binding affinity [2]
β-secretase (BACE1) In silico molecular simulation Significant binding affinity [2]
Growth factor receptor-bound protein 2 (GRB2) Molecular docking (rigid protein, flexible ligand) Successfully docked; potential key target for NSCLC [3]
IL-6 Expression In vitro, LPS-induced HEK293 cells (24h) IC₅₀: 5.86 μg/mL [1]
IL-1β Expression In vitro, LPS-induced HEK293 cells (24h) IC₅₀: 2.59 μg/mL [1]
Protein Tyrosine Phosphatase 1B (PTP1B) In vitro enzyme inhibition assay Potent inhibition at low concentrations [4]

Anti-Atherosclerosis Effects in Preclinical Model

This table outlines the experimental protocol and key findings from a study on this compound's effects against atherosclerosis.

| Experimental Aspect | Details | | :--- | :--- | | Animal Model | ApoE⁻/⁻ mice on high-fat diet (C57BL/6J background) [5] [6] | | Induction Period | 12 weeks on high-fat diet [5] [6] | | Treatment | This compound (100 mg/kg/day, oral gavage) for 12 weeks, concurrent with diet [6] | | Key In Vitro Model | ox-LDL-treated Human Umbilical Vein Endothelial Cells (HUVECs) [5] [6] | | Key Findings |

  • Reduced atherosclerotic plaques and serum lipid levels (TC, TG, LDL-C) [5] [6]
  • Alleviated macrophage infiltration (↓CD68), inflammatory response (↓TNF-α, IL-6, IL-1β), and oxidative stress (↑SOD, ↓MDA) [5] [6]
  • Attenuated ox-LDL-induced HUVEC injury and apoptosis [5] [6]
  • Suppressed activation of NF-κB and p38/Erk MAPK signaling pathways [5] [6]
|

Experimental Protocols for Key Assays

For reproducibility, here are the methodologies for some of the key experiments cited.

  • Reverse Molecular Docking: The 3D structure of this compound was obtained from PubChem and energy-minimized. Target protein structures were prepared by removing water molecules and original ligands, and adding polar hydrogen atoms. Docking simulations were performed using PyRx with an exhaustiveness of 8, generating multiple poses to predict binding affinities (kcal/mol) [3] [1].
  • In Vitro Anti-inflammatory Assay (ELISA): HEK293 cells were induced with lipopolysaccharide (LPS) to trigger inflammation. Cells were co-treated with varying concentrations of this compound (0.1 μg/mL to 62.50 μg/mL) or a control drug (dexamethasone) for 24 and 48 hours. The expression levels of IL-6 and IL-1β in the culture supernatant were then quantified using Enzyme-Linked Immunosorbent Assay (ELISA) [1].
  • Cell Viability Assay (MTT): HEK293 cells were seeded in a 96-well plate and treated with a range of this compound concentrations (0.1–2,000 μg/mL) for 24 hours. MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured at 570 nm to determine cell viability and calculate the half-maximal inhibitory concentration (IC₅₀) [1].

This compound's Signaling Pathways in Neuroprotection and Anti-inflammation

The network pharmacology and experimental studies suggest this compound exerts effects by modulating multiple pathways. The diagram below illustrates the key signaling pathways involved in its neuroprotective and anti-inflammatory actions.

The diagram shows how this compound's multi-target mechanism:

  • In neuroprotection, it promotes protein synthesis and inhibits degradation, potentially countering muscle atrophy [7].
  • In anti-inflammation, it directly suppresses key pro-inflammatory signaling at the source [2] [1] [5].

Interpretation and Research Implications

  • Multi-Target Mechanism: The data strongly supports that this compound is a multi-target agent. Its therapeutic potential, especially in complex diseases like neurodegeneration and atherosclerosis, likely stems from its simultaneous modulation of multiple pathways rather than a single high-affinity target [2].
  • From In Silico to In Vivo: While computational docking predicts strong binding, these findings require validation in biological systems. The anti-atherosclerosis study is a good example of how in silico findings on NF-κB and MAPK inhibition are confirmed through in vivo and in vitro experiments [2] [5] [6].
  • Therapeutic Potential: The collective evidence positions this compound as a promising candidate for drug development in areas including neurodegenerative diseases (AD, PD), metabolic disorders (diabetes), cardiovascular disease (atherosclerosis), and cancer [2] [3] [5].

References

Key Evidence for Fucosterol Targeting GRB2

Author: Smolecule Technical Support Team. Date: February 2026

The core evidence connecting fucosterol to GRB2 comes from a network pharmacology and molecular docking study focused on NSCLC [1].

  • Computational Prediction: The study identified GRB2 as a central hub gene among the candidate targets through which this compound may exert its effects on NSCLC [1].
  • Proposed Mechanism: Researchers hypothesize that this compound suppresses NSCLC progression by targeting GRB2 and activating the Raf/MEK/ERK signaling pathway [1]. Molecular docking simulations suggested a stable binding conformation between this compound and GRB2, supporting this prediction [1].

The table below summarizes the key experimental data and findings from this study:

Aspect Experimental Data/Methodology Key Findings
Target Prediction PharmMapper database; 300 predicted targets with z-score > 0; compared with 500 NSCLC-related targets from GeneCards [1]. GRB2 screened as hub gene; other candidate targets include MAPK1, EGFR, SRC [1].
Pathway Analysis KEGG pathway enrichment analysis via DAVID 6.8 [1]. Raf/MEK/ERK signaling pathway significant in treating NSCLC [1].
Binding Affinity Molecular docking using AutoDock 4; GRB2 structure (PDB: 6SDF); 50 ns molecular dynamics simulation [1]. This compound showed stable binding to GRB2; complex remained stable during simulation [1].

Supporting Anticancer Evidence in Other Models

While not directly confirming GRB2 targeting, this compound demonstrates broad anticancer activity in various models, supporting its potential as a therapeutic agent.

Cancer Type Proposed Mechanism of Action Key Experimental Findings
Cervical Cancer (HeLa cells) [2] Induces mitochondrial apoptosis; inhibits PI3K/Akt/mTOR pathway; inhibits cell migration. IC50 of 40 µM; induced ROS and ΔΨm loss; caused G2/M cell cycle arrest [2].
Human Promyelocytic Leukemia (HL-60 cells) [3] Induces apoptosis. This compound can induce HL-60 cell apoptosis [3].
Ovarian Cancer [3] Induces mitochondrial dysfunction and endoplasmic reticulum stress. Inhibited cell proliferation and cell-cycle progression [3].

GRB2's Role in Signaling and Disease

GRB2 is a crucial adaptor protein in cellular signaling. Understanding its function helps clarify why targeting it is a valuable anticancer strategy.

  • Central Signaling Role: GRB2, with its SH2 and two SH3 domains, links activated cell surface receptors (like EGFR) to intracellular signaling pathways such as Ras/MAPK, regulating cell growth and proliferation [4] [5].
  • Role in Immune Signaling: In T cells, GRB2 is essential for forming linker for activation of T cells (LAT) signaling clusters, which control T cell receptor-mediated cytokine production [6].
  • Allosteric Regulation: Recent research reveals that GRB2 is not just a passive bridge; its SH2 domain can allosterically modulate the binding selectivity of its SH3 domains, adding a layer of regulation [4].
  • Cancer Implications: The balance between GRB2 and its inactive isoform, Grb3-3, can influence cancer progression. Reduced Grb3-3 in tumors may lead to excessive Ras-MAPK signaling [5].

The following diagram illustrates the central role of GRB2 in signal transduction and how this compound is proposed to interact with this pathway.

grb2_signaling Figure: Proposed this compound Action on GRB2-Mediated Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2 RTK->GRB2 Phosphorylates SOS GEF (SOS) GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF/MEK/ERK Pathway RAS->RAF Cell Proliferation Cell Proliferation RAF->Cell Proliferation This compound This compound This compound->GRB2 Predicted Binding

Interpretation and Next Steps for Research

The existing data provides a strong foundation but falls short of direct biological confirmation.

  • Current Evidence Status: The combination of network pharmacology prediction and supportive molecular docking constitutes preliminary evidence. This compound's efficacy in other cancer models suggests a biologically plausible mechanism [1] [2] [3].
  • Recommended Validation Experiments: To confirm targeting, researchers should pursue:
    • Direct Binding Assays: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity between purified this compound and GRB2 protein.
    • Cellular Co-localization: Employ techniques like Fluorescence Resonance Energy Transfer (FRET) in live cells to see if this compound and GRB2 interact in a physiological setting.
    • Functional Studies in GRB2-Knockdown Models: If this compound's anticancer effects are diminished in cells where GRB2 expression is suppressed, it would strongly support GRB2 as a critical target.

References

Fucosterol Content and Bioactivity Profile Across Algae

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fucosterol content of various algae and their key associated bioactivities based on experimental models.

Algal Source Reported this compound Content Key Demonstrated Bioactivities (Experimental Model)
Desmarestia tabacoides (Brown Algae) 81.67 mg/g dry weight (70% EtOH extract) [1] Data specific to bioactivity not provided in available source. [1]
Agarum clathratum (Brown Algae) 78.70 mg/g dry weight (70% EtOH extract) [1] Data specific to bioactivity not provided in available source. [1]
Ecklonia radiata (Brown Algae) 312.0 - 378.1 μg/g dry weight (98.6-98.9% of total sterols) [2] [3] Data specific to bioactivity not provided in available source. [2] [3]
Sargassum fusiforme (Brown Algae) Dominant sterol (67% of total) [4] [3] Antioxidant, Anti-osteoarthritic, Anti-inflammatory, Anti-photoaging, Antidiabetic, Hepatoprotective, Algicidal [4]
Ecklonia stolonifera (Brown Algae) Information missing Antidiabetic, Anti-obesity, Anti-neurological, Hepatoprotective [4]
Padina boryana (Brown Algae) Information missing Weak antiplasmodial activity (IC⁵⁰: 40 μM) [5]
Sargassum spp. (e.g., S. miyabei) (Brown Algae) Information missing Anticancer (Cytotoxic to T47D breast cancer and HT29 colon cancer cells) [6]
Eisenia bicyclis (Brown Algae) Information missing Anti-inflammatory (inhibits COX-2 & iNOS in RAW 264.7 macrophages), Antidiabetic (inhibits aldose reductase) [6]
Undaria pinnatifida (Brown Algae) Dominant sterol (83-97% of total) [3] Anti-inflammatory (inhibits iNOS, TNF-α, IL-6 in RAW 264.7 macrophages via NF-κB and p38 MAPK) [6]

Key Bioactivity Mechanisms and Experimental Data

This compound exhibits its effects through modulation of specific cellular pathways. The following diagrams and details outline the experimental evidence for its anti-inflammatory, anti-muscle atrophy, and anticancer mechanisms.

Anti-inflammatory Activity

This compound reduces inflammation by targeting pro-inflammatory cytokines and signaling pathways.

LPS LPS Inflammation Stimulus Inflammation Stimulus LPS->Inflammation Stimulus NF-κB Pathway NF-κB Pathway Inflammation Stimulus->NF-κB Pathway p38 MAPK Pathway p38 MAPK Pathway Inflammation Stimulus->p38 MAPK Pathway iNOS, TNF-α, IL-6 iNOS, TNF-α, IL-6 NF-κB Pathway->iNOS, TNF-α, IL-6 p38 MAPK Pathway->iNOS, TNF-α, IL-6 This compound This compound This compound->NF-κB Pathway Suppresses This compound->p38 MAPK Pathway Attenuates Experimental Model: LPS-induced RAW 264.7 macrophages [6] Experimental Model: LPS-induced RAW 264.7 macrophages [6]

  • Experimental Protocols: Activity was confirmed in LPS-induced RAW 264.7 murine macrophage cells. Cells were pretreated with this compound before LPS induction. Reductions in key inflammatory markers (NO, TNF-α, IL-6, PGE2) and downregulation of iNOS and COX-2 proteins were measured via ELISA, Western Blot, and RT-PCR [6] [7].
Anti-Muscle Atrophy Activity

This compound helps prevent skeletal muscle wasting by balancing protein synthesis and degradation.

TNF-α / Immobilization TNF-α / Immobilization ↓ PI3K/Akt Phosphorylation ↓ PI3K/Akt Phosphorylation TNF-α / Immobilization->↓ PI3K/Akt Phosphorylation ↓ mTOR/p70S6K/4EBP1 ↓ mTOR/p70S6K/4EBP1 ↓ PI3K/Akt Phosphorylation->↓ mTOR/p70S6K/4EBP1 ↑ FoxO3a Activity ↑ FoxO3a Activity ↓ PI3K/Akt Phosphorylation->↑ FoxO3a Activity Protein Synthesis Protein Synthesis ↓ mTOR/p70S6K/4EBP1->Protein Synthesis Atrogin-1 / MuRF1 Atrogin-1 / MuRF1 ↑ FoxO3a Activity->Atrogin-1 / MuRF1 Protein Degradation Protein Degradation Atrogin-1 / MuRF1->Protein Degradation This compound This compound ↑ PI3K/Akt Phosphorylation ↑ PI3K/Akt Phosphorylation This compound->↑ PI3K/Akt Phosphorylation Stimulates ↑ mTOR/p70S6K/4EBP1 ↑ mTOR/p70S6K/4EBP1 ↑ PI3K/Akt Phosphorylation->↑ mTOR/p70S6K/4EBP1 Leads to ↓ FoxO3a Activity ↓ FoxO3a Activity ↑ PI3K/Akt Phosphorylation->↓ FoxO3a Activity Leads to In Vitro: TNF-α-induced C2C12 myotubes [8] In Vitro: TNF-α-induced C2C12 myotubes [8] In Vivo: Immobilized C57BL/6J mice [8] In Vivo: Immobilized C57BL/6J mice [8]

  • In Vivo Experimental Protocol: C57BL/6J mice were immobilized for one week to induce muscle atrophy. They were then orally administered this compound (10 or 30 mg/kg/day) for another week. Outcomes were measured via grip strength test, muscle weight, micro-CT analysis of muscle volume, and Western Blot analysis of muscle protein signaling pathways [8].
Anticancer Activity

This compound can inhibit cancer cell growth by inducing programmed cell death and halting cell division.

  • Experimental Protocols: Studies use human cancer cell lines (e.g., HeLa, A549, SK-LU-1, T47D, HT29). Cells are treated with this compound, and viability is measured by MTT assay. Mechanisms are investigated through flow cytometry for apoptosis and cell cycle analysis, and Western Blotting for protein expression (e.g., Bax, Bcl-2, cleaved caspase-3, cyclins) [9] [6].
  • Proposed Mechanism: this compound can induce mitochondrial apoptosis and G2/M cell cycle arrest. A network pharmacology study suggests it may also act against non-small cell lung cancer by targeting the GRB2 protein and inhibiting the Raf/MEK/ERK signaling pathway [9].

Safety, Toxicity, and Research Gaps

  • Toxicity Profile: Current evidence suggests low toxicity. In vitro tests on human cell lines (e.g., HEK293) and in vivo studies on zebrafish embryos and mice show adverse effects only at relatively high concentrations [2] [10].
  • Critical Research Gap: Despite its promise, clinical studies on this compound's safety and toxicity in humans are lacking. This is a crucial step that must be addressed before its development for pharmaceutical use [2] [4] [3].

References

fucosterol selective LXR-β activation verification

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Fucosterol as an LXR Agonist

The table below summarizes key experimental findings from a pivotal study that investigated the activation of LXRs by this compound.

Experimental Model Target / Readout Key Finding Reported Efficacy / Potency
Reporter Gene Assay (CV-1 cells) LXRα Transcriptional Activity Dose-dependent activation [1] Significant stimulation [1]
Reporter Gene Assay (CV-1 cells) LXRβ Transcriptional Activity Dose-dependent activation [1] Significant stimulation [1]
Cell-Free Assay Co-activator Recruitment Direct binding and activation of LXR LBD [1] Response in TR-FRET analysis [1]
THP-1 Macrophages ABCA1, ABCG1, ApoE mRNA Upregulation of gene expression [1] Significant induction [1]
THP-1 Macrophages Cholesterol Efflux Functional increase in efflux to ApoA-I [1] Significant increase [1]
Caco-2 Intestinal Cells NPC1L1 and ABCA1 mRNA Regulation of cholesterol absorption/efflux genes [1] Significant regulation [1]
HepG2 Liver Cells Cellular Triglyceride Accumulation No significant induction [1] Attributed to upregulation of Insig-2a [1]

A separate system pharmacology analysis also identified LXR-β (NR1H2) as a predicted target of this compound, supporting its role in modulating cholesterol homeostasis and neuroinflammation pathways relevant to neurodegenerative diseases [2].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key study.

Reporter Gene Assay for LXR Activation
  • Objective: To measure the direct transcriptional activation of LXRs by this compound.
  • Cell Line: CV-1 cells (African green monkey kidney fibroblast cells).
  • Methodology:
    • Cells were co-transfected with expression plasmids for either human LXRα or LXRβ along with a reporter plasmid (LXRE-luciferase).
    • The LXRE (LXR Response Element) drives the expression of the firefly luciferase gene.
    • Transfected cells were treated with varying doses of this compound.
    • Luciferase activity was measured after treatment, with the signal being directly proportional to LXR transcriptional activity.
  • Validation: The LXR-specific antagonist As₂O₃ was used to attenuate the this compound-induced response, confirming that the activation was specifically mediated through LXRs [1].
Functional Target Gene Expression in Macrophages
  • Objective: To verify the functional consequences of LXR activation in a relevant cell model.
  • Cell Line: THP-1 human monocyte-derived macrophages.
  • Methodology:
    • THP-1 cells were differentiated into macrophage-like cells using phorbol esters.
    • Differentiated macrophages were treated with this compound.
    • mRNA was extracted from treated cells.
    • The expression levels of classic LXR target genes (ABCA1, ABCG1, ApoE) were quantified using reverse transcription-polymerase chain reaction (RT-PCR).
    • Cholesterol efflux was measured by loading macrophages with radiolabeled cholesterol ([³H]-cholesterol), treating with this compound, and then quantifying the radioactivity transferred to an extracellular acceptor, apolipoprotein A-I (ApoA-I) [1].
Assessment of Hepatic Triglyceride Accumulation
  • Objective: To investigate a major side effect of non-selective LXR agonists.
  • Cell Line: HepG2 human hepatoma cells.
  • Methodology:
    • HepG2 cells were treated with this compound.
    • Cellular triglyceride content was measured using enzymatic assays.
    • mRNA analysis was performed to examine the expression of Insig-2a, a protein that traps the lipogenic transcription factor SREBP-1c in the endoplasmic reticulum, preventing its nuclear translocation and the activation of lipogenic genes [1].

This compound's Mechanism in Cholesterol Homeostasis

The diagram below illustrates the key mechanisms by which this compound, as an LXR agonist, regulates cholesterol homeostasis in different cell types, based on the experimental data.

G cluster_LXR LXR Activation (LXRα & LXRβ) cluster_target_genes Transactivation of Target Genes cluster_macrophage Macrophage cluster_hepatocyte Hepatocyte cluster_enterocyte Intestinal Cell This compound This compound LXR_Activation Heterodimerization with RXR and Translocation to Nucleus This compound->LXR_Activation Binds and Activates ABCA1 ABCA1 LXR_Activation->ABCA1 ABCG1 ABCG1 LXR_Activation->ABCG1 ApoE ApoE LXR_Activation->ApoE Insig2a Insig-2a LXR_Activation->Insig2a NPC1L1 NPC1L1 (Downregulated) LXR_Activation->NPC1L1 In Intestinal Cells M_Efflux Promotes Cholesterol Efflux to ApoA-I ABCA1->M_Efflux ABCG1->M_Efflux ApoE->M_Efflux H_NoTG Inhibits SREBP-1c Activation & Lipogenesis Insig2a->H_NoTG E_Absorb Reduces Cholesterol Absorption NPC1L1->E_Absorb Reduces

This diagram synthesizes the experimental data, showing how this compound's activation of LXRs leads to a coordinated response across different tissues to promote reverse cholesterol transport without significantly increasing hepatic triglycerides [1].

Interpretation for Drug Development

For researchers and drug development professionals, the data presents a clear profile:

  • Promise: this compound is a validated, natural dual LXR agonist that effectively promotes cholesterol efflux and regulates key genes in cholesterol homeostasis. Its ability to avoid hepatic steatosis is a significant advantage over many synthetic LXR agonists [1] [3].
  • Lack of β-Selectivity: Current evidence does not support its classification as a selective LXR-β agonist. It activates both LXR isoforms [1]. The development of LXR-β selective agonists remains an active area of research to circumvent the lipogenic side effects of LXRα activation [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

412.370516150 Da

Monoisotopic Mass

412.370516150 Da

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

124 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

504ZAM710C

Wikipedia

Fucosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

Dates

Last modified: 08-15-2023
1: Li Y, Li X, Liu G, Sun R, Wang L, Wang J, Wang H. Fucosterol attenuates lipopolysaccharide-induced acute lung injury in mice. J Surg Res. 2015 May 15;195(2):515-21. doi: 10.1016/j.jss.2014.12.054. Epub 2015 Jan 10. PubMed PMID: 25818525.
2: Hoang MH, Jia Y, Jun HJ, Lee JH, Lee BY, Lee SJ. Fucosterol is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis in macrophages, hepatocytes, and intestinal cells. J Agric Food Chem. 2012 Nov 21;60(46):11567-75. doi: 10.1021/jf3019084. Epub 2012 Nov 8. PubMed PMID: 23116181.
3: Ji YB, Ji CF, Yue L. Study on human promyelocytic leukemia HL-60 cells apoptosis induced by fucosterol. Biomed Mater Eng. 2014;24(1):845-51. doi: 10.3233/BME-130876. PubMed PMID: 24211971.
4: Choi JS, Han YR, Byeon JS, Choung SY, Sohn HS, Jung HA. Protective effect of fucosterol isolated from the edible brown algae, Ecklonia stolonifera and Eisenia bicyclis, on tert-butyl hydroperoxide- and tacrine-induced HepG2 cell injury. J Pharm Pharmacol. 2015 Aug;67(8):1170-8. doi: 10.1111/jphp.12404. Epub 2015 Mar 13. PubMed PMID: 25773602.
5: Sun Z, Mohamed MAA, Park SY, Yi TH. Fucosterol protects cobalt chloride induced inflammation by the inhibition of hypoxia-inducible factor through PI3K/Akt pathway. Int Immunopharmacol. 2015 Dec;29(2):642-647. doi: 10.1016/j.intimp.2015.09.016. Epub 2015 Sep 26. PubMed PMID: 26395918.
6: Yoo MS, Shin JS, Choi HE, Cho YW, Bang MH, Baek NI, Lee KT. Fucosterol isolated from Undaria pinnatifida inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines via the inactivation of nuclear factor-κB and p38 mitogen-activated protein kinase in RAW264.7 macrophages. Food Chem. 2012 Dec 1;135(3):967-75. doi: 10.1016/j.foodchem.2012.05.039. Epub 2012 May 11. PubMed PMID: 22953812.
7: Zhen XH, Quan YC, Jiang HY, Wen ZS, Qu YL, Guan LP. Fucosterol, a sterol extracted from Sargassum fusiforme, shows antidepressant and anticonvulsant effects. Eur J Pharmacol. 2015 Dec 5;768:131-8. doi: 10.1016/j.ejphar.2015.10.041. Epub 2015 Oct 26. PubMed PMID: 26515446.
8: Jung HA, Bhakta HK, Min BS, Choi JS. Fucosterol activates the insulin signaling pathway in insulin resistant HepG2 cells via inhibiting PTP1B. Arch Pharm Res. 2016 Oct;39(10):1454-1464. Epub 2016 Aug 20. PubMed PMID: 27544192.
9: Kim MS, Oh GH, Kim MJ, Hwang JK. Fucosterol inhibits matrix metalloproteinase expression and promotes type-1 procollagen production in UVB-induced HaCaT cells. Photochem Photobiol. 2013 Jul-Aug;89(4):911-8. doi: 10.1111/php.12061. Epub 2013 Mar 18. PubMed PMID: 23418792.
10: Terasaki M, Hirose A, Narayan B, Baba Y, Kawagoe C, Yasui H, Saga N, Hosokawa M, Miyashita K. EVALUATION OF RECOVERABLE FUNCTIONAL LIPID COMPONENTS OF SEVERAL BROWN SEAWEEDS (PHAEOPHYTA) FROM JAPAN WITH SPECIAL REFERENCE TO FUCOXANTHIN AND FUCOSTEROL CONTENTS(1). J Phycol. 2009 Aug;45(4):974-80. doi: 10.1111/j.1529-8817.2009.00706.x. Epub 2009 Jul 28. PubMed PMID: 27034228.
11: Hwang E, Park SY, Sun ZW, Shin HS, Lee DG, Yi TH. The protective effects of fucosterol against skin damage in UVB-irradiated human dermal fibroblasts. Mar Biotechnol (NY). 2014 Jun;16(3):361-70. doi: 10.1007/s10126-013-9554-8. Epub 2013 Oct 20. PubMed PMID: 24142195.
12: Lee S, Lee YS, Jung SH, Kang SS, Shin KH. Anti-oxidant activities of fucosterol from the marine algae Pelvetia siliquosa. Arch Pharm Res. 2003 Sep;26(9):719-22. PubMed PMID: 14560919.
13: Jung HA, Islam MN, Lee CM, Oh SH, Lee S, Jung JH, Choi JS. Kinetics and molecular docking studies of an anti-diabetic complication inhibitor fucosterol from edible brown algae Eisenia bicyclis and Ecklonia stolonifera. Chem Biol Interact. 2013 Oct 25;206(1):55-62. doi: 10.1016/j.cbi.2013.08.013. Epub 2013 Aug 29. PubMed PMID: 23994501.
14: Fujimoto Y, Morisaki M, Ikekawa N. Stereochemical importance of fucosterol epoxide in the conversion of sitosterol into cholesterol in the silkworm Bombyx mori. Biochemistry. 1980 Mar 18;19(6):1065-9. PubMed PMID: 7370223.
15: Hagiwara H, Wakita K, Inada Y, Hirose S. Fucosterol decreases angiotensin converting enzyme levels with reduction of glucocorticoid receptors in endothelial cells. Biochem Biophys Res Commun. 1986 Aug 29;139(1):348-52. PubMed PMID: 3021129.
16: Mansour MP, Shrestha P, Belide S, Petrie JR, Nichols PD, Singh SP. Characterization of oilseed lipids from "DHA-producing Camelina sativa": a new transformed land plant containing long-chain omega-3 oils. Nutrients. 2014 Feb 21;6(2):776-89. doi: 10.3390/nu6020776. PubMed PMID: 24566436; PubMed Central PMCID: PMC3942731.
17: Acartürk F, Imai T, Saito H, Ishikawa M, Otagiri M. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. J Pharm Pharmacol. 1993 Dec;45(12):1028-32. PubMed PMID: 7908969.
18: Lee DG, Park SY, Chung WS, Park JH, Shin HS, Hwang E, Kim IH, Yi TH. The bone regenerative effects of fucosterol in in vitro and in vivo models of postmenopausal osteoporosis. Mol Nutr Food Res. 2014 Jun;58(6):1249-57. doi: 10.1002/mnfr.201300319. Epub 2014 Mar 7. PubMed PMID: 24604889.
19: Khanavi M, Gheidarloo R, Sadati N, Ardekani MR, Nabavi SM, Tavajohi S, Ostad SN. Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line. Pharmacogn Mag. 2012 Jan;8(29):60-4. doi: 10.4103/0973-1296.93327. PubMed PMID: 22438665; PubMed Central PMCID: PMC3307205.
20: Jung HA, Jung HJ, Jeong HY, Kwon HJ, Kim MS, Choi JS. Anti-adipogenic activity of the edible brown alga Ecklonia stolonifera and its constituent fucosterol in 3T3-L1 adipocytes. Arch Pharm Res. 2014 Jun;37(6):713-20. doi: 10.1007/s12272-013-0237-9. Epub 2013 Sep 8. PubMed PMID: 24014306.

Explore Compound Types